(S)-morpholin-3-ylmethanol hydrochloride
Description
Properties
IUPAC Name |
[(3S)-morpholin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLUDHYXVXRFLY-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660886 | |
| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218594-79-7 | |
| Record name | [(3S)-Morpholin-3-yl]methanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60660886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3(S)-Hydroxymethylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-morpholin-3-ylmethanol hydrochloride (CAS: 218594-79-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-morpholin-3-ylmethanol hydrochloride is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining a polar hydroxymethyl group with a morpholine scaffold, make it a valuable synthon for introducing specific stereochemistry and modulating the physicochemical properties of bioactive molecules. The morpholine ring, a privileged structure in drug design, is known to enhance aqueous solubility, metabolic stability, and bioavailability, often leading to improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, applications, and handling of this compound, intended to support researchers in its effective utilization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is fundamental to its application in synthesis and drug design. Key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 218594-79-7 | [3] |
| Molecular Formula | C₅H₁₂ClNO₂ | [3] |
| Molecular Weight | 153.61 g/mol | [3][4] |
| Appearance | White to off-white solid | - |
| Boiling Point | 218.3°C at 760 mmHg (estimated for free base) | [5] |
| Solubility | Soluble in water | [6] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
| InChI Key | WFLUDHYXVXRFLY-JEDNCBNOSA-N | [4] |
| Canonical SMILES | C1COC--INVALID-LINK--CO.Cl | [6] |
Synthesis and Stereochemical Control
The enantiopurity of this compound is critical for its use in chiral drug synthesis. Several synthetic strategies can be employed to achieve high stereochemical control. A common and effective approach involves the use of a chiral pool starting material, such as the amino acid L-serine.[7]
Proposed Synthetic Pathway from L-Serine
This multi-step synthesis leverages the inherent chirality of L-serine to establish the desired (S)-stereocenter. The general workflow is outlined below.
Caption: Proposed synthetic pathway for this compound starting from L-serine.
Detailed Experimental Protocol (Illustrative)
Step 1: Esterification of L-Serine
-
Suspend L-serine in tert-butyl acetate.
-
At 0-10°C, add a suitable acid catalyst (e.g., perchloric acid).
-
Warm the mixture and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with a basic solution, followed by extraction and drying to yield L-serine tert-butyl ester.[7]
Causality: The tert-butyl ester protects the carboxylic acid and prevents its participation in subsequent reactions.
Step 2: N-Chloroacetylation
-
Dissolve L-serine tert-butyl ester in a suitable solvent like dichloromethane.
-
At 0-10°C, add a solution of chloroacetyl chloride in dichloromethane dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture, dry the organic layer, and concentrate to obtain N-chloroacetyl-L-serine tert-butyl ester.[7]
Causality: This step introduces the chloroacetyl group, which contains the electrophilic carbon necessary for the subsequent cyclization.
Step 3: Intramolecular Cyclization
-
Dissolve the N-chloroacetylated intermediate in a solvent such as toluene.
-
Add a base, for example, sodium ethoxide, to facilitate the intramolecular Williamson ether synthesis.
-
Heat the reaction mixture to promote cyclization.
-
After completion, cool the reaction and perform an aqueous workup to isolate (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.[7]
Causality: The base deprotonates the hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the chlorine atom to form the morpholine ring.
Step 4: Reduction of the Amide and Ester
-
Dissolve the cyclic intermediate in an appropriate solvent like methanol or tetrahydrofuran.
-
Use a strong reducing agent, such as lithium aluminum hydride or a combination of aluminum trichloride and sodium borohydride, to reduce both the amide and the ester functionalities.[7]
-
Carefully quench the reaction and work up to isolate the crude (S)-morpholin-3-ylmethanol.
Causality: A powerful reducing agent is required to convert both the ester and the more stable amide to the corresponding alcohol and amine, respectively.
Step 5: Salt Formation
-
Dissolve the crude (S)-morpholin-3-ylmethanol in a suitable solvent (e.g., methanol or diethyl ether).
-
Add a solution of hydrogen chloride in the same or a compatible solvent.
-
The hydrochloride salt will precipitate and can be collected by filtration, washed, and dried.
Causality: The formation of the hydrochloride salt improves the compound's stability and handling characteristics, making it a more suitable form for storage and use in subsequent reactions.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and enantiomeric excess of this compound.
Analytical Workflow
Caption: A typical workflow for the analytical characterization of this compound.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, typically in the range of 3.4-3.9 ppm, and the hydroxymethyl protons.[8] The exact chemical shifts will be influenced by the solvent and the protonation state.
-
¹³C NMR : The carbon spectrum will confirm the number of unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry is suitable for determining the molecular weight of the free base by observing the [M+H]⁺ ion.[8]
Chromatographic Methods
Purity Determination (RP-HPLC)
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase : A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Detection : UV at a suitable wavelength (e.g., 210 nm, as the molecule lacks a strong chromophore).
-
Purpose : To determine the chemical purity by separating the main component from any synthesis-related impurities.
Enantiomeric Purity (Chiral HPLC) The development of a chiral HPLC method is crucial to verify the enantiomeric excess. Given the polar and aminolic nature of the compound, a polysaccharide-based chiral stationary phase (CSP) is a good starting point.[9][10]
-
Column : A polysaccharide-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H, or their immobilized versions).
-
Mobile Phase : Typically a normal-phase eluent such as a mixture of hexane and isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for the basic morpholine nitrogen.[10] A polar organic or reversed-phase method might also be explored.[9]
-
Detection : UV or a universal detector like a Corona Charged Aerosol Detector (CAD) if UV sensitivity is low.
-
Self-Validation : The method should be validated by analyzing a racemic mixture of morpholin-3-ylmethanol hydrochloride to ensure the separation of both enantiomers. The (R)-enantiomer can be sourced or synthesized for this purpose.[11]
Applications in Drug Discovery
The morpholine moiety is a privileged scaffold in medicinal chemistry due to its ability to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[1][2] this compound serves as a key building block for incorporating this beneficial group with a specific stereochemistry.
-
Kinase Inhibitors : Many kinase inhibitors incorporate a morpholine ring to enhance their solubility and pharmacokinetic properties. The morpholine can interact with the solvent-exposed region of the kinase active site. This compound can be used to synthesize derivatives that target kinases such as PI3K.[12][13][14]
-
Central Nervous System (CNS) Drugs : The physicochemical properties of the morpholine ring, including its pKa, make it suitable for designing drugs that can cross the blood-brain barrier.[15][16] This building block is therefore valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.
-
General Scaffolding : The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of various pharmacophoric groups through ether, ester, or other linkages. This versatility makes it a valuable component in the construction of diverse chemical libraries for high-throughput screening.
Safety and Handling
This compound is classified as harmful and an irritant.[3][4] Proper safety precautions must be taken during its handling and storage.
-
GHS Hazard Statements :
-
Personal Protective Equipment (PPE) :
-
Wear protective gloves, clothing, and eye/face protection.
-
Work in a well-ventilated area, preferably in a chemical fume hood.[17]
-
-
Handling :
-
Storage :
-
First Aid Measures :
-
If swallowed : Rinse mouth and call a poison center or doctor if you feel unwell.
-
In case of skin contact : Take off contaminated clothing and wash with plenty of soap and water.[3]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If inhaled : Move the person into fresh air. If not breathing, give artificial respiration.[3]
-
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.bldpharm.com [file.bldpharm.com]
- 4. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 7. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 8. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 9. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 10. hplc.today [hplc.today]
- 11. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 15. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. trc-corp.com [trc-corp.com]
- 18. fishersci.com [fishersci.com]
The Versatile Chiral Synthon: A Technical Guide to the Research Applications of (S)-morpholin-3-ylmethanol Hydrochloride
Foreword: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern drug discovery and medicinal chemistry, the morpholine moiety stands out as a "privileged scaffold." Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile—render it a valuable component in the design of novel therapeutics.[1] Within this important class of heterocycles, chiral building blocks offer an even greater advantage, allowing for the precise three-dimensional arrangement of functionalities to optimize interactions with biological targets. This guide provides an in-depth technical exploration of (S)-morpholin-3-ylmethanol hydrochloride , a versatile chiral synthon that has garnered significant attention in pharmaceutical research. We will delve into its fundamental properties, its strategic application in the synthesis of complex bioactive molecules, and provide detailed, field-proven insights into its practical utilization in the laboratory.
Core Characteristics of this compound
This compound is a chiral organic compound valued for its unique structural features that make it an ideal starting material in multi-step syntheses.
Molecular Structure and Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [2] |
| Molecular Weight | 153.61 g/mol | [2] |
| Appearance | Off-White to Yellow Solid | |
| Chirality | (S)-enantiomer | |
| Form | Hydrochloride salt |
The hydrochloride salt form of (S)-morpholin-3-ylmethanol enhances its stability and solubility, which are advantageous for its use in a variety of reaction conditions and formulations.[3] The presence of a primary alcohol and a secondary amine within the chiral morpholine scaffold provides two key points for chemical modification, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.
Strategic Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The primary utility of this compound in research lies in its role as a chiral building block for the synthesis of biologically active compounds. Its applications span several therapeutic areas, with a notable emphasis on oncology and central nervous system (CNS) disorders.
Architecting Kinase Inhibitors: Targeting Oncogenic Signaling Pathways
The morpholine scaffold is a recurring motif in a multitude of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The morpholine ring can participate in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, enhancing the potency and selectivity of the inhibitor. Furthermore, its favorable pharmacokinetic properties contribute to better drug-like characteristics.
While direct synthesis of a marketed drug from this compound is not prominently documented, its utility is exemplified in the synthesis of analogues of established kinase inhibitors and novel compounds targeting key signaling pathways like PI3K/mTOR.
The PI3K/mTOR Pathway: A Prime Target for Morpholine-Containing Inhibitors
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. A number of dual PI3K/mTOR inhibitors incorporate a morpholine moiety, underscoring its importance in this class of compounds.
Conceptual Synthetic Workflow: Towards a Dual PI3K/mTOR Inhibitor
The following workflow illustrates a conceptual pathway for the synthesis of a dual PI3K/mTOR inhibitor, leveraging this compound as a key chiral building block. This process is based on established synthetic strategies for morpholine-containing kinase inhibitors.
References
Unveiling the Potential Mechanism of Action of (S)-morpholin-3-ylmethanol hydrochloride: A Speculative Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract: (S)-morpholin-3-ylmethanol hydrochloride is a chiral heterocyclic compound widely utilized as a versatile building block in the synthesis of complex pharmaceutical agents. While its role in synthetic chemistry is well-established, its intrinsic biological activity and specific mechanism of action (MOA) as a standalone entity are not extensively documented. This guide provides a speculative exploration into the potential pharmacological activities of this compound, grounded in the well-documented roles of its core morpholine scaffold in medicinal chemistry. We propose several plausible mechanisms, including kinase inhibition, G-protein coupled receptor (GPCR) modulation, and induction of apoptosis. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven framework and detailed experimental protocols to systematically investigate and deconvolute the potential MOA of this and structurally related molecules.
Introduction to this compound
(S)-morpholin-3-ylmethanol is a chiral organic compound featuring a six-membered morpholine ring, a stereocenter at the C3 position, and a hydroxymethyl functional group.[1] The hydrochloride salt form enhances its stability and aqueous solubility.[2] Its primary application lies in its role as a key intermediate for the synthesis of more complex molecules, particularly drugs targeting the central nervous system (CNS).[1]
Despite its widespread use as a synthetic precursor, the inherent biological activity of the molecule itself is an area of untapped research. The objective of this guide is to move beyond its identity as a simple building block and to propose testable hypotheses regarding its potential as a pharmacologically active agent. This exploration is warranted by the privileged nature of its core scaffold in numerous approved therapeutic agents.
The Morpholine Scaffold: A Privileged Element in Pharmacology
The morpholine heterocycle is a ubiquitous and privileged structure in medicinal chemistry, featured in a multitude of approved and experimental drugs.[3] Its prevalence is attributed to a combination of advantageous physicochemical, metabolic, and biological properties.
-
Physicochemical Properties: The morpholine ring, with its weak basic nitrogen and opposing oxygen atom, confers a favorable balance of lipophilicity and hydrophilicity.[4][5] This balance is critical for optimizing pharmacokinetic and pharmacodynamic (PK/PD) properties, including oral bioavailability and permeability across the blood-brain barrier (BBB).[4]
-
Metabolic Stability: The morpholine ring is generally stable to metabolic degradation and can improve the metabolic profile of a drug candidate, for instance, by enhancing its profile against cytochrome P450 enzymes like CYP3A4.[4][5]
-
Pharmacophore Contribution: Far from being an inert scaffold, the morpholine moiety often plays a direct role in binding to biological targets. It can act as a hydrogen bond acceptor (via the oxygen) or a basic center (via the nitrogen), and serves to correctly orient other critical pharmacophoric elements for optimal target engagement.[3][5]
Given these well-established roles, it is scientifically logical to speculate that this compound, which contains these key structural features, may possess intrinsic biological activity.
Speculative Mechanisms of Action
Based on the structure of this compound and the known activities of other morpholine-containing compounds, we propose the following plausible mechanisms of action.
Hypothesis 1: Kinase Inhibition
The morpholine moiety is a cornerstone of numerous kinase inhibitors, particularly those targeting the phosphoinositide 3-kinase (PI3K) and mTOR pathways, which are critical in cancer cell growth and proliferation.[6]
Rationale: The ATP-binding pocket of many kinases features a "hinge" region rich in hydrogen bond donors and acceptors. The secondary amine and hydroxymethyl group of this compound could form critical hydrogen bonds with this hinge region, while the morpholine ring itself occupies an adjacent hydrophobic pocket, acting as a scaffold. The (S)-stereochemistry would likely confer specificity for a particular kinase or kinase family.
Hypothesis 2: G-Protein Coupled Receptor (GPCR) Modulation
Many CNS-active drugs, including antidepressants and anxiolytics, contain a morpholine ring and act on GPCRs or neurotransmitter transporters.[4] Examples include reboxetine (a norepinephrine reuptake inhibitor) and aprepitant (an NK1 receptor antagonist).[4][5]
Rationale: The protonated secondary amine of the molecule can form a key ionic interaction with a conserved aspartate residue found in the binding pocket of most aminergic GPCRs. The hydroxymethyl group and morpholine oxygen can provide additional hydrogen bonding interactions, while the chiral center ensures a specific stereochemical fit, potentially leading to agonist or antagonist activity at receptors involved in neurotransmission.[1]
Hypothesis 3: Induction of Apoptosis
Preliminary research has suggested that (S)-morpholin-3-ylmethanol may possess cytotoxic properties and the ability to induce apoptosis in cancer cells.[1]
Rationale: The mechanism for apoptosis induction could be downstream of a primary target (like a kinase) or through a more direct pathway. The compound could, for example, induce mitochondrial outer membrane permeabilization (MOMP) by interacting with Bcl-2 family proteins or generate reactive oxygen species (ROS), leading to cellular stress and activation of the intrinsic apoptotic cascade.
A Phased Experimental Approach to MOA Deconvolution
To systematically test these hypotheses, we propose a phased experimental workflow, moving from broad, unbiased screening to specific, hypothesis-driven validation assays.
Phase 1: Broad Target Screening & Activity Profiling
The initial phase aims to identify potential biological targets or cellular effects without bias toward a single hypothesis.
Protocol 4.1: Broad-Spectrum Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, representative panel of the human kinome.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology HotSpot™).
-
Submit this compound for screening at a standard concentration (e.g., 10 µM) against a panel of over 400 kinases.
-
The assay typically measures the ability of the compound to displace a proprietary ligand from the kinase active site.
-
Results are reported as "% Control" or "% Inhibition". Hits are typically defined as >75% inhibition.
-
-
Causality: This unbiased approach provides a comprehensive overview of potential kinase interactions, guiding the selection of specific kinases for further validation.
Protocol 4.2: General Cytotoxicity Screening
-
Objective: To assess the compound's effect on the viability of various cancer cell lines.
-
Methodology:
-
Select a panel of cancer cell lines representing different tissue origins (e.g., U87MG glioblastoma, A549 lung carcinoma, MCF-7 breast cancer).
-
Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
After 24 hours, treat cells with a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) for 72 hours.
-
Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
-
-
Causality: This experiment directly tests the cytotoxicity hypothesis and identifies sensitive cell lines for subsequent mechanistic studies.
Phase 2: Hypothesis Validation and Mechanistic Elucidation
If hits are identified in Phase 1, the following protocols can be used for validation.
Protocol 4.3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
-
Objective: To confirm a direct inhibitory effect on a specific kinase hit from the panel screen and determine its potency (IC₅₀).
-
Methodology:
-
Set up a reaction containing the purified recombinant kinase, its specific substrate, ATP, and a serial dilution of this compound.
-
Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at 30°C.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase into a luminescent signal.
-
Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.
-
Plot the data and calculate the IC₅₀ value using non-linear regression.
-
-
Causality: This biochemical assay confirms direct enzyme inhibition, ruling out indirect or cell-based artifacts.
Protocol 4.4: Apoptosis Confirmation by Annexin V/Propidium Iodide Staining
-
Objective: To determine if cell death observed in cytotoxicity assays occurs via apoptosis.
-
Methodology:
-
Treat a sensitive cell line (identified in Protocol 4.2) with this compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant: Live (Annexin V-/PI-), Early Apoptotic (Annexin V+/PI-), Late Apoptotic/Necrotic (Annexin V+/PI+), and Necrotic (Annexin V-/PI+).
-
-
Causality: This assay provides definitive evidence of apoptosis by detecting the externalization of phosphatidylserine (via Annexin V) and loss of membrane integrity (via PI).
Data Presentation and Visualization
Clear presentation of quantitative data and visual models of pathways and workflows are essential for interpreting results.
Quantitative Data Summary
Hypothetical results from the proposed experiments are summarized below for illustrative purposes.
Table 1: Hypothetical Kinase Screening and Cytotoxicity Results
| Assay Type | Target/Cell Line | Result |
| Kinase Panel Screen | Kinase X | 95% Inhibition @ 10 µM |
| Kinase Panel Screen | Kinase Y | 88% Inhibition @ 10 µM |
| Kinase Panel Screen | Kinase Z | 15% Inhibition @ 10 µM |
| Cytotoxicity Assay | U87MG | IC₅₀ = 15 µM |
| Cytotoxicity Assay | A549 | IC₅₀ = 22 µM |
| Cytotoxicity Assay | MCF-7 | IC₅₀ > 100 µM |
Table 2: Hypothetical Follow-up Assay Results
| Assay Type | Target | Result |
| In Vitro Kinase Assay | Kinase X | IC₅₀ = 5.2 µM |
| In Vitro Kinase Assay | Kinase Y | IC₅₀ = 18.9 µM |
| Apoptosis Assay (U87MG) | % Apoptotic Cells | 45% at 2x IC₅₀ vs 5% in control |
Visualization of Pathways and Workflows
Figure 1: Hypothesized Kinase Inhibition Signaling Pathway
This diagram illustrates the potential impact of this compound on the canonical PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing inhibitors.
Caption: Hypothesized inhibition of the PI3K pathway by the title compound.
Figure 2: Experimental Workflow for MOA Deconvolution
This flowchart outlines the logical progression from broad screening to specific hypothesis validation.
Caption: A phased experimental workflow for MOA investigation.
Conclusion and Future Directions
While this compound is primarily regarded as a synthetic intermediate, its chemical structure, based on the privileged morpholine scaffold, suggests a tangible potential for inherent biological activity. This guide has put forth several scientifically grounded, speculative mechanisms of action, including kinase inhibition and cytotoxicity via apoptosis induction.
We have provided a clear, actionable, and phased experimental roadmap for researchers to systematically investigate these hypotheses. The successful identification of a definitive MOA would not only re-classify this molecule from a simple building block to a potential chemical probe or lead compound but would also enrich our understanding of the structure-activity relationships within the broader class of bioactive morpholine derivatives. Future work, contingent on positive findings, would involve stereospecificity studies (comparing with the (R)-enantiomer), preliminary in vivo toxicology, and medicinal chemistry efforts to optimize potency and selectivity.
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. e3s-conferences.org [e3s-conferences.org]
Stereochemistry and enantiomeric purity of (S)-morpholin-3-ylmethanol
An In-Depth Technical Guide to the Stereochemistry and Enantiomeric Purity of (S)-morpholin-3-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1] In pharmaceutical development, where the interaction between a drug molecule and its biological target is highly specific, controlling stereochemistry is paramount to ensuring efficacy and minimizing off-target effects.[2] (S)-morpholin-3-ylmethanol is a chiral building block of significant interest, serving as a key intermediate in the synthesis of a variety of pharmacologically active compounds, particularly those targeting the central nervous system.[3] This technical guide provides an in-depth exploration of the stereoselective synthesis of (S)-morpholin-3-ylmethanol and the analytical methodologies required to verify its enantiomeric purity, offering field-proven insights for researchers and drug development professionals.
The Critical Role of Stereochemistry in Drug Design
Chirality, the property of a molecule being non-superimposable on its mirror image, gives rise to pairs of molecules known as enantiomers.[1] While enantiomers possess identical physical and chemical properties in an achiral environment, they can exhibit profoundly different pharmacological and toxicological profiles in the chiral environment of the human body.[4] The two enantiomers of a chiral drug can differ significantly in their bioavailability, metabolism, potency, and selectivity for biological targets.[4] Consequently, the development of single-enantiomer drugs is often pursued to create more selective pharmacological profiles, improve therapeutic indices, and reduce the potential for adverse drug interactions.[4] The morpholine scaffold, present in (S)-morpholin-3-ylmethanol, is a privileged structure in medicinal chemistry, often imparting favorable properties such as metabolic stability.[3] The specific (S)-configuration at the C3 position is crucial for its utility as a precursor to complex chiral molecules with diverse applications in drug discovery.[3]
Stereoselective Synthetic Strategies for (S)-morpholin-3-ylmethanol
The synthesis of enantiomerically pure (S)-morpholin-3-ylmethanol can be approached through several strategic pathways. The choice of method often depends on factors such as scalability, cost-effectiveness, and the desired level of enantiomeric purity.
Asymmetric Synthesis
Asymmetric synthesis aims to create the desired stereocenter selectively. This is often the most efficient approach as it avoids the loss of 50% of the material inherent in resolving a racemic mixture.
-
Asymmetric Hydrogenation: This powerful technique involves the hydrogenation of an unsaturated precursor, such as a dehydromorpholine, using a chiral catalyst. Rhodium complexes with chiral bisphosphine ligands have been successfully employed to synthesize 2-substituted chiral morpholines with excellent enantioselectivities (up to 99% ee) and in quantitative yields.[5][6][7] While more challenging for 3-substituted morpholines, this method remains a highly attractive and atom-economical approach.[7][8]
-
Organocatalytic Enantioselective Reactions: Organocatalysis has emerged as a valuable tool for constructing chiral molecules. For instance, cinchona alkaloid-derived catalysts have been used in asymmetric halocyclization reactions to produce chiral morpholines with high yields and enantioselectivities.[9][10] These methods offer the advantage of being metal-free, which can be beneficial in pharmaceutical manufacturing.
Chiral Pool Synthesis
This strategy utilizes readily available, enantiomerically pure starting materials from nature. For the synthesis of (S)-morpholin-3-ylmethanol, a common precursor is a C3 synthon derived from the chiral pool, such as (S)-epichlorohydrin or its derivatives.[3] The inherent chirality of the starting material guides the stereochemical outcome of the subsequent reactions.
Chiral Resolution
Chiral resolution involves the separation of a racemic mixture of morpholin-3-ylmethanol into its constituent enantiomers.[11]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic morpholin-3-ylmethanol with a chiral resolving agent, typically a chiral acid like tartaric acid, to form a pair of diastereomeric salts.[11][] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent.[11] While effective, this method can be laborious and is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer.[11]
-
Enzymatic Resolution: Biocatalysis offers a highly selective means of chiral resolution.[3] Lipases, for example, can be used for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.[13] This method can provide high enantiomeric purity but, like other resolution techniques, is limited to a 50% yield unless the undesired enantiomer can be racemized and recycled.
Workflow for Synthesis and Chiral Purity Analysis
The following diagram illustrates a generalized workflow for the synthesis of (S)-morpholin-3-ylmethanol followed by its purification and enantiomeric purity assessment.
Caption: Generalized workflow from synthesis to analysis.
Determination of Enantiomeric Purity by Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.[14][15] The principle behind this technique lies in the differential interaction of the two enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, their separation.
Experimental Protocol: Chiral HPLC Analysis
The following is a representative protocol for the chiral HPLC analysis of morpholin-3-ylmethanol. Optimization of the mobile phase composition and flow rate may be necessary depending on the specific column and HPLC system used.
Objective: To separate and quantify the (S)- and (R)-enantiomers of morpholin-3-ylmethanol to determine the enantiomeric excess (% ee) of a sample.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak AS-H)[16]
-
HPLC-grade solvents (e.g., methanol, ethanol, isopropanol, hexane)
-
Amine modifier (e.g., triethylamine, diethylamine)
-
Sample of (S)-morpholin-3-ylmethanol
-
Racemic morpholin-3-ylmethanol standard
Procedure:
-
System Preparation:
-
Install the chiral column in the HPLC system.
-
Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved. A typical mobile phase could be a mixture of an alcohol (e.g., methanol) and a non-polar solvent (e.g., hexane) with a small amount of an amine modifier (e.g., 0.1% triethylamine) to improve peak shape.[16]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the (S)-morpholin-3-ylmethanol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a solution of the racemic standard at the same concentration.
-
-
Analysis:
-
Inject the racemic standard onto the column and record the chromatogram. This will establish the retention times for both the (S)- and (R)-enantiomers.
-
Inject the (S)-morpholin-3-ylmethanol sample and record the chromatogram under the identical conditions.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (S)- and (R)-enantiomers in the sample chromatogram based on the retention times obtained from the racemic standard.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula:
% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Data Presentation
The results of the chiral HPLC analysis can be summarized in a table for clarity.
| Sample ID | Retention Time (S)-enantiomer (min) | Retention Time (R)-enantiomer (min) | Peak Area (S)-enantiomer | Peak Area (R)-enantiomer | Enantiomeric Excess (% ee) |
| Racemic Standard | 5.9 | 6.8 | 50,123 | 49,877 | 0.25 |
| Synthesized Sample | 5.9 | 6.8 | 99,560 | 210 | >99.5 |
Note: Retention times and peak areas are hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.[16]
Conclusion
The stereochemical integrity of (S)-morpholin-3-ylmethanol is fundamental to its application as a chiral building block in the pharmaceutical industry. A thorough understanding of stereoselective synthetic methods, from asymmetric catalysis to chiral resolution, enables the efficient production of this valuable intermediate. Rigorous analytical control, primarily through chiral HPLC, is a non-negotiable step to validate the enantiomeric purity of the final product, ensuring its suitability for the development of safe and effective single-enantiomer drugs. The methodologies and insights presented in this guide are intended to support researchers and drug development professionals in navigating the critical aspects of stereochemistry and enantiomeric purity in their work with (S)-morpholin-3-ylmethanol.
References
- 1. longdom.org [longdom.org]
- 2. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 3. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 4. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 9. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. (R)-morpholin-3-ylmethanol hydrochloride | 1212377-10-0 | Benchchem [benchchem.com]
- 14. phx.phenomenex.com [phx.phenomenex.com]
- 15. sfera.unife.it [sfera.unife.it]
- 16. researchgate.net [researchgate.net]
(S)-morpholin-3-ylmethanol hydrochloride molecular weight and formula
An In-Depth Technical Guide to (S)-Morpholin-3-ylmethanol Hydrochloride (CAS: 218594-79-7) for Advanced Research and Development
Abstract
This compound is a pivotal chiral building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the metabolically stable morpholine scaffold with a stereodefined hydroxymethyl group, make it an invaluable intermediate for the development of complex therapeutic agents. The morpholine ring, in particular, is recognized for its ability to improve physicochemical properties such as aqueous solubility and to enhance blood-brain barrier permeability, making it a favored moiety in the design of Central Nervous System (CNS) active drugs.[1] This guide provides a comprehensive overview of the core molecular attributes, synthesis, characterization, and critical applications of this compound, tailored for researchers and professionals in drug development.
Core Molecular Attributes
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section details the essential chemical and physical characteristics of this compound.
Chemical Identity and Structure
The compound is the hydrochloride salt of the (S)-enantiomer of morpholin-3-ylmethanol. The presence of the chiral center at the C-3 position is critical for its utility in stereoselective synthesis, where precise three-dimensional orientation is necessary for biological activity.
-
IUPAC Name : [(3S)-morpholin-3-yl]methanol;hydrochloride[3]
-
Synonyms : 3(S)-Hydroxymethylmorpholine hydrochloride, (S)-3-(Hydroxymethyl)morpholine Hydrochloride[3]
Physicochemical Properties
The hydrochloride salt form is deliberately utilized to improve the compound's stability and handling characteristics compared to its free base form.[6][7] The data presented below has been compiled from various authoritative chemical data sources.
| Property | Value | Source(s) |
| Exact Mass | 153.0556563 Da | [3] |
| Boiling Point | 218.3°C at 760 mmHg | [2] |
| Flash Point | 85.9°C | [2] |
| Density | 1.045 g/cm³ | [2] |
| Topological Polar Surface Area | 41.5 Ų | [3] |
| Hydrogen Bond Donors | 3 | [2][3] |
| Hydrogen Bond Acceptors | 3 | [2][3] |
Synthesis and Characterization
The synthesis of enantiomerically pure this compound requires a strategy that establishes and maintains the critical stereocenter. The following protocols are based on established chemical transformations for morpholine derivatives.
Rationale for Synthetic Strategies
The primary challenge in synthesizing this molecule is controlling the stereochemistry. Common approaches involve either starting with a chiral precursor or employing an asymmetric synthesis method. The subsequent conversion to the hydrochloride salt is a standard and crucial step. This is not merely for purification; it significantly enhances the compound's shelf-life and solubility in polar protic solvents, which is often a prerequisite for its use in subsequent synthetic steps or biological screening.[7]
Experimental Protocol: Synthesis and Quality Control
This section outlines a representative workflow for the synthesis and subsequent characterization to ensure the material's identity, purity, and stereochemical integrity.
Step 1: Synthesis of the Free Base, (S)-morpholin-3-ylmethanol A common method involves the reduction of a suitable morpholine precursor. This protocol is a conceptual representation of such a transformation.
-
To a stirred solution of an appropriate chiral morpholine-3-carboxylic acid derivative in an anhydrous solvent like tetrahydrofuran (THF), add a reducing agent (e.g., Lithium Aluminum Hydride) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The causality here is that the hydride reagent selectively reduces the carboxylic acid function to the primary alcohol without disturbing the morpholine ring.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water. This procedure is critical for safely neutralizing the reactive hydride and precipitating aluminum salts for easy filtration.
-
Filter the resulting slurry and concentrate the filtrate under reduced pressure to yield the crude (S)-morpholin-3-ylmethanol free base.
Step 2: Conversion to Hydrochloride Salt
-
Dissolve the crude free base from the previous step in a suitable solvent, such as diethyl ether or isopropanol.
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
A white precipitate of this compound will form. The principle is a simple acid-base reaction, protonating the basic nitrogen of the morpholine ring to form the ammonium salt.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Visualization: Synthesis and QC Workflow
The following diagram illustrates the logical flow from starting materials to a fully characterized final product, a self-validating system ensuring quality.
Caption: Workflow for the synthesis and quality control of (S)-morpholin-3-ylmethanol HCl.
Applications in Drug Discovery and Organic Synthesis
The true value of this compound lies in its application as a versatile and strategic building block.
The Morpholine Moiety in Medicinal Chemistry
The morpholine ring is not merely an inert scaffold; it is a "pharmacokinetic enhancer."[1] Its inclusion in a drug candidate can improve metabolic stability and solubility.[7] The weak basicity of the morpholine nitrogen and the hydrogen bond accepting capability of the oxygen atom allow for fine-tuning of a molecule's interaction with biological targets and improve its passage through the blood-brain barrier.[1]
A Key Intermediate for CNS-Targeting Agents
This compound is a crucial starting material for a range of complex molecules, particularly those targeting the central nervous system. It is a documented building block for synthesizing kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[7] For example, it has been used in the synthesis of (S,S)-reboxetine, an antidepressant.[7] The chirality of the hydroxymethyl group is transferred to the final active pharmaceutical ingredient, dictating its specific interaction with the biological target.
Visualization: Application as a Chiral Building Block
This diagram illustrates how the title compound serves as a foundational piece in a multi-step synthesis to produce a high-value, complex target molecule.
Caption: Synthetic utility of (S)-morpholin-3-ylmethanol HCl as a foundational scaffold.
Broader Synthetic Utility
Beyond its use in drug discovery, (S)-morpholin-3-ylmethanol can be employed as a chiral ligand in asymmetric catalysis, where it can influence the stereochemical outcome of a reaction.[7] Furthermore, its bifunctional nature makes it a candidate for incorporation into novel polymers and as a precursor for chiral ionic liquids in material science.[7]
Safety, Handling, and Storage
Proper handling of any chemical reagent is essential for laboratory safety. This compound is classified as an irritant and requires careful handling.[3][5]
Hazard Identification
The following hazards are identified according to the Globally Harmonized System (GHS).[5]
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation |
Recommended Handling Protocol
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[8]
-
Hygiene : Avoid breathing dust.[5] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[8]
-
Spills : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.
Storage and Stability
-
Conditions : Store in a tightly closed container in a dry and well-ventilated place.[5]
-
Temperature : Recommended storage is under an inert atmosphere at 2-8°C.[4][9]
-
Incompatibilities : Keep away from strong oxidizing agents.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in the life sciences and material science. Its well-defined stereochemistry, coupled with the advantageous properties of the morpholine scaffold, provides a reliable and versatile starting point for the synthesis of complex, high-value molecules. A comprehensive understanding of its properties, synthesis, and handling is crucial for leveraging its full potential in research and development settings.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 218594-79-7|this compound|BLD Pharm [bldpharm.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 8. northmetal.net [northmetal.net]
- 9. 211053-50-8|(S)-Morpholin-3-ylmethanol|BLD Pharm [bldpharm.com]
Introduction: The Rise of the Morpholine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of Morpholine-Based Chiral Building Blocks
In the landscape of medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold"—a molecular framework that is recurrently found in successful drug candidates.[1][2][3] Its prevalence is not accidental; it stems from a unique combination of physicochemical properties that medicinal chemists leverage to overcome challenges in drug design, particularly in optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles.[4][5][6] When chirality is introduced, these building blocks offer a three-dimensional diversity that is critical for achieving selective and potent interactions with biological targets.[7][8]
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core physicochemical properties of chiral morpholine building blocks. We will move beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic implications of these properties in the design of next-generation therapeutics. We will delve into the synthesis of these vital components, dissect their key molecular characteristics, and illustrate their impact through real-world case studies of approved drugs.
Part 1: Synthesis and Chiral Resolution - Crafting the Building Blocks
The utility of any chiral building block begins with its accessibility. The synthesis of enantiomerically pure morpholines is a well-explored field, with strategies tailored to different complexity levels and substitution patterns.[3] The efficient synthesis of these enantiopure building blocks remains a critical challenge, but several robust methods are employed.[4][5][6]
Synthetic Strategies
-
From the Chiral Pool: A common and efficient strategy involves starting with readily available enantiopure materials, such as amino acids (e.g., Boc-protected serine) or diols.[4][9] This approach imparts the desired stereochemistry from the outset, avoiding the need for downstream resolution.
-
Asymmetric Synthesis: This method establishes the stereocenter during the synthetic sequence. A notable example is the asymmetric reductive amination directed by chiral (phenyl)ethylamines, which can achieve high diastereoselectivity.[10]
-
Halocyclization: Electrophile-induced cyclization, for instance using bromine on optically pure N-allyl-β-amino alcohols, provides a direct route to highly substituted chiral morpholines.
Chiral Resolution of Racemic Morpholines
When a racemic mixture is synthesized, it must be separated into its constituent enantiomers, a process known as chiral resolution.[11] The most common method relies on the formation of diastereomeric salts.[11][12]
This protocol describes a general, self-validating workflow for resolving a racemic morpholine derivative using a chiral acid.
Causality Behind the Choices:
-
Resolving Agent: A chiral acid (e.g., dibenzoyl-L-tartaric acid, DTTA) is chosen to react with the basic nitrogen of the morpholine. This forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility, which is the basis for their separation.[11][12]
-
Solvent Screening: The success of the resolution is critically dependent on finding a solvent system where the solubility difference between the two diastereomeric salts is maximized. Therefore, screening a range of solvents (e.g., isopropanol, ethanol, acetone) is a mandatory optimization step.[10][13]
-
Stoichiometry: Using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes be optimal, leading to the crystallization of a highly pure salt of one diastereomer, leaving the other in the mother liquor.[10]
Step-by-Step Methodology:
-
Salt Formation: Dissolve the racemic morpholine base (1.0 equiv.) in a suitable solvent (e.g., 2-propanol, 20 volumes). Add the chiral resolving agent (0.5–1.0 equiv.), such as (-)-DTTA.[10]
-
Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization. The mixture may be stored at a lower temperature (e.g., 4°C) to maximize the yield of the less soluble diastereomeric salt.
-
Isolation: Isolate the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove impurities from the mother liquor.
-
Enantiomeric Excess (ee) Analysis: Analyze the enantiomeric purity of the crystalline salt and the mother liquor using a chiral HPLC method. An effective resolution will show a high ee for the crystallized salt (ideally >95%) and a corresponding enrichment of the other enantiomer in the mother liquor.[10]
-
Liberation of the Free Base: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous basic solution (e.g., saturated NaHCO₃). Stir until the salt fully dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over a suitable agent (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically pure morpholine free base.
Diagram: Workflow for Chiral Resolution
Caption: Workflow of diastereomeric salt resolution.
Part 2: Core Physicochemical Properties and Their Implications
The substitution of a methylene group in piperidine with an oxygen atom in morpholine imparts significant and advantageous changes to its physicochemical properties.[14]
Basicity (pKa)
The presence of the electron-withdrawing ether oxygen pulls electron density away from the amine nitrogen.[14][15] This inductive effect makes the nitrogen lone pair less available for protonation, rendering morpholine a weaker base than structurally similar secondary amines like piperidine.
Implication in Drug Design: Lower basicity is often highly desirable. Highly basic compounds (pKa > 10) are more likely to be protonated at physiological pH, which can lead to interactions with acidic targets like hERG potassium channels (cardiotoxicity risk) or phospholipids (phospholipidosis risk). By modulating pKa downwards, the morpholine scaffold can help mitigate these off-target effects while retaining enough basicity for necessary target interactions or to ensure aqueous solubility.[18]
Lipophilicity (LogP) and Solubility
The morpholine ring offers a unique balance between lipophilicity and hydrophilicity.[19] The parent morpholine is hydrophilic, with a calculated logP of approximately -0.86 to -0.9.[16]
-
Hydrogen Bonding: The ether oxygen can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. This ability to engage in hydrogen bonding interactions generally improves aqueous solubility compared to more lipophilic rings like piperidine.[20]
-
Blood-Brain Barrier (BBB) Permeability: For Central Nervous System (CNS) drugs, a delicate balance of lipophilicity is required. The morpholine scaffold can help achieve this balance, improving brain permeability and blood solubility.[19][20]
| Property Comparison: Morpholine vs. Piperidine | | :--- | :--- | :--- | | Property | Morpholine | Piperidine | | pKa | ~8.5[16] | ~11.1 | | logP (Calculated) | -0.86[16] | ~0.83 | | Metabolic Stability | Generally Higher[14] | Generally Lower[14] | | Key Feature | Ether oxygen reduces basicity and can act as H-bond acceptor. | More basic and lipophilic. |
Metabolic Stability
A key advantage of the morpholine scaffold is its generally enhanced metabolic stability compared to piperidine.[14] The electron-withdrawing effect of the oxygen atom can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes.[14]
However, the ring is not inert. Common metabolic pathways include:
-
Oxidation: Can occur at the carbon atoms adjacent to the nitrogen or oxygen.[21]
-
N-dealkylation: Cleavage of the bond between the nitrogen and its substituent.[14][21]
-
Ring Opening: Cleavage of C-N or C-O bonds can lead to more polar metabolites.[21]
-
N-oxidation: The nitrogen atom itself can be oxidized to an N-oxide.[21]
CYP-mediated degradation of the morpholine ring often leads to non-toxic metabolites, which is a favorable safety profile.[9]
Diagram: Key Structure-Property Relationships
Caption: How morpholine's structure dictates its key properties.
This assay is a standard primary screen to assess a compound's susceptibility to oxidative metabolism by Phase I enzymes.[21]
Causality Behind the Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells, which are rich in CYP enzymes, the primary drivers of Phase I metabolism.[21]
-
NADPH: This cofactor is required for the catalytic activity of CYP enzymes. Reactions are initiated by its addition. The "-NADPH" control ensures that compound disappearance is due to enzymatic activity and not chemical instability.
-
Positive Control: A compound with known high metabolic clearance (e.g., Verapamil) is used to validate that the microsomal system is active.
-
LC-MS/MS Analysis: This highly sensitive and specific analytical technique is used to quantify the remaining parent compound over time.
Step-by-Step Methodology:
-
Preparation: Thaw liver microsomes (e.g., human, rat) on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4) and microsomes. Prepare working solutions of the test compound and a positive control.
-
Incubation Setup: In a 96-well plate, add the reaction mixture. Include wells for each time point (e.g., 0, 5, 15, 30, 60 min), a control with no NADPH, and a positive control.
-
Initiation: Pre-incubate the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution to all wells except the "-NADPH" control.
-
Time Points & Quenching: At each designated time point, stop the reaction by adding an ice-cold stop solution (e.g., acetonitrile containing an internal standard for analytical normalization).[21]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).[21]
Conformational Analysis and Crystallography
The morpholine ring typically adopts a stable chair conformation.[19][22] The specific orientation of substituents (axial vs. equatorial) can significantly influence how the molecule presents its pharmacophoric features to a biological target. Single-crystal X-ray diffraction is the definitive method for determining the solid-state conformation and absolute stereochemistry of these chiral building blocks.[23][24]
Part 3: Applications and Case Studies in Drug Development
The strategic incorporation of chiral morpholine scaffolds has been instrumental in the success of numerous approved drugs.
-
Aprepitant (Emend®): An antiemetic drug, aprepitant contains a complex morpholine core. Here, the morpholine acts as a rigid scaffold, correctly positioning the three substituent arms for optimal interaction with the NK1 receptor.[20] This precise spatial arrangement is crucial for its high potency and selectivity.
-
Reboxetine (Edronax®): A selective norepinephrine reuptake inhibitor used as an antidepressant, reboxetine features a (2S,3S)-disubstituted morpholine. The stereochemistry is critical for its activity, and the morpholine ring contributes to the overall physicochemical profile needed for a CNS drug.[20][25]
-
Gefitinib (Iressa®): An anticancer agent that inhibits the EGFR tyrosine kinase. The morpholine group appended to the quinazoline core enhances aqueous solubility and provides a key interaction point within the kinase binding site, contributing to the drug's favorable pharmacokinetic properties.[26]
-
Linezolid (Zyvox®): An antibiotic, linezolid contains an N-acetylated aminomethyl-substituted morpholine. The morpholine moiety is a key part of its structure, contributing to its unique mechanism of action and overall drug-like properties.[26]
Conclusion
Chiral morpholine-based building blocks are far more than simple heterocyclic amines. They are sophisticated tools that offer medicinal chemists a reliable means to fine-tune critical drug properties. Their reduced basicity mitigates safety risks, while their balanced lipophilicity and hydrogen bonding capacity can be used to optimize solubility and permeability.[1][19] Crucially, their enhanced metabolic stability often translates to improved bioavailability and a more predictable pharmacokinetic profile.[14][20] As drug discovery continues to tackle increasingly complex biological targets, the rational application of these versatile, chiral scaffolds will undoubtedly continue to play a pivotal role in the development of safer and more effective medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. benchchem.com [benchchem.com]
- 15. Morpholine - Wikipedia [en.wikipedia.org]
- 16. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 23. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. lifechemicals.com [lifechemicals.com]
- 26. atamankimya.com [atamankimya.com]
An In-depth Technical Guide to the Safe Handling of (S)-morpholin-3-ylmethanol hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety and handling protocols for (S)-morpholin-3-ylmethanol hydrochloride (CAS No: 218594-79-7). As a crucial building block in pharmaceutical research and development, a thorough understanding of its properties and associated hazards is paramount to ensure a safe laboratory environment. This document synthesizes critical safety data with practical, field-proven insights to empower researchers to work confidently and securely with this compound.
Compound Profile and Hazard Identification
This compound is a chiral morpholine derivative.[1] Its hydrochloride salt form generally enhances water solubility, making it convenient for various synthetic applications.[1] However, this reactivity also brings inherent hazards that must be rigorously managed.
Physicochemical Data
A summary of the key physicochemical properties is presented below. This data is fundamental to understanding the compound's behavior under various laboratory conditions.
| Property | Value | Source |
| CAS Number | 218594-79-7 | [2][3] |
| Molecular Formula | C5H12ClNO2 | [2][3] |
| Molecular Weight | 153.61 g/mol | [2][3][4] |
| Appearance | Off-white to white solid | [5][6] |
| Melting Point | 51 - 56 °C | [5] |
| Solubility | Soluble in water | [1] |
GHS Hazard Classification
This compound is classified under the Globally Harmonized System (GHS) with the following hazards.[2][3] It is crucial to recognize these potential risks before any handling occurs.
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[2][3]
-
Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.[2][3]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[2][3]
Some safety data sheets also indicate a hazard for acute dermal toxicity (Harmful in contact with skin).[4] The signal word associated with this compound is "Warning" .[2][3]
Engineering Controls and Personal Protective Equipment (PPE)
The primary principle of laboratory safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE. The causality is clear: engineering controls provide the first line of defense, while PPE protects the individual from residual exposure.
Engineering Controls
-
Ventilation: All manipulations of this compound, especially handling of the solid form that can create dust, must be conducted in a well-ventilated area.[2] A certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[7][8]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[9] Regular testing of this equipment is essential to ensure functionality in an emergency.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a scientifically-grounded system to protect the user from specific, identified hazards.
-
Eye and Face Protection: Use chemical safety glasses and a face shield.[2] Standard safety glasses are insufficient; the hydrochloride salt can be particularly damaging to the eyes, and a face shield provides a necessary additional layer of protection.
-
Skin Protection:
-
Gloves: Handle with chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[2] Employ proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2]
-
Lab Coat: A flame-retardant lab coat must be worn at all times. Ensure it is fully buttoned to provide maximum coverage.
-
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator is necessary.[9][10]
Caption: PPE Donning and Doffing Workflow.
Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
Safe Handling
-
Prevent the formation of dust and aerosols during handling.[2] Use appropriate tools for weighing and transferring the solid.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[2][10]
Storage Conditions
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
-
Atmosphere: Store under an inert atmosphere.
-
Temperature: Recommended storage is at 2-8°C.[2] This is to maintain the long-term stability of the compound.
Emergency Procedures and First Aid
In the event of an exposure or spill, a rapid and informed response is crucial to mitigate harm. All laboratory personnel must be familiar with these procedures.
First Aid Measures
The following is a step-by-step guide for immediate first aid. In all cases of exposure, seek medical attention and provide the Safety Data Sheet to the attending physician.[2]
-
If Inhaled:
-
In Case of Skin Contact:
-
In Case of Eye Contact:
-
If Swallowed:
Caption: Emergency Response Logic Flow.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE, including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation and evacuate personnel to safe areas.[8][10]
-
Environmental Precautions: Prevent the substance from entering drains.[12]
-
Containment and Cleanup:
Disposal Considerations
All chemical waste must be handled as hazardous.
-
Product Disposal: Dispose of this material as hazardous waste through an authorized disposal company.[2] Disposal must be in accordance with all applicable federal, state, and local regulations.[10]
-
Container Disposal: Contaminated packaging should be treated as the product itself and disposed of accordingly.[2][10] Do not reuse empty containers.
Stability and Reactivity
-
Reactivity: No specific reactivity data is available, but it should be considered a stable compound under recommended storage conditions.
-
Chemical Stability: Stable under recommended storage conditions.
-
Incompatible Materials: Keep away from strong oxidizing agents.
Conclusion
This compound is a valuable research chemical, and its safe use is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating the principles of engineering controls, correct PPE usage, and strict handling procedures, researchers can effectively mitigate risks. This guide serves as a foundational document; however, it must be supplemented by site-specific training and a vigilant commitment to a culture of safety.
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Morpholine [cdc.gov]
- 10. northmetal.net [northmetal.net]
- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 12. carlroth.com:443 [carlroth.com:443]
The Morpholine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide on the Biological Activity of Morpholine-Containing Heterocyclic Compounds
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an ether and a secondary amine functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties, including metabolic stability, aqueous solubility, and the ability to engage in crucial hydrogen bonding interactions, have cemented its role as a versatile scaffold in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities exhibited by morpholine-containing heterocyclic compounds. We will delve into their significant roles as anticancer, antimicrobial, antiviral, and central nervous system (CNS) active agents, exploring their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the morpholine motif in their therapeutic discovery programs.
The Ascendancy of the Morpholine Ring in Medicinal Chemistry
The prevalence of the morpholine scaffold in numerous FDA-approved drugs is a testament to its value in drug design.[1] Its structural features offer a unique combination of properties that are highly desirable for bioactive molecules. The presence of the oxygen atom can enhance solubility and act as a hydrogen bond acceptor, while the nitrogen atom provides a point for facile synthetic modification and can also participate in crucial interactions with biological targets.[2] Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to correctly orient pharmacophoric groups for optimal target engagement.[3] This combination of favorable attributes has propelled the exploration of morpholine-containing compounds across a broad spectrum of therapeutic areas.
Anticancer Activity: A Multi-pronged Attack on Malignancy
Morpholine derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[3][4][5]
Mechanism of Action: Targeting Key Oncogenic Pathways
A prominent mechanism of action for many anticancer morpholine compounds is the inhibition of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and VEGFR-2 pathways.[6][7][8]
-
PI3K/Akt/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell proliferation, growth, and survival.[6][9] Its aberrant activation is a hallmark of many cancers. Morpholine-containing compounds have been developed as potent inhibitors of this pathway, often targeting the kinase domains of PI3K and/or mTOR. The morpholine oxygen is a key feature, forming a critical hydrogen bond in the hinge region of the kinase.[6][10]
-
VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[11] Several morpholine-containing compounds have been identified as potent inhibitors of VEGFR-2 kinase activity.[11][12][13]
-
Induction of Apoptosis: Many morpholine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[3][14][15]
-
Cell Cycle Arrest: The disruption of the normal cell cycle is another key strategy for anticancer drug development. Morpholine-containing compounds have been shown to induce cell cycle arrest at different phases, such as G1 or G2/M, preventing cancer cells from proliferating.[3][16][17]
Quantitative Data on Anticancer Activity
The anticancer efficacy of morpholine derivatives is typically evaluated using in vitro cell-based assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Morpholine-Quinazoline | MCF-7 (Breast) | 3.15 - 6.44 | [3][18] |
| A549 (Lung) | 8.55 - 10.38 | [3][18] | |
| SHSY-5Y (Neuroblastoma) | 3.36 - 9.54 | [3][18] | |
| Morpholine-Quinazoline | HeLa (Cervical) | 1.85 - 4.3 | [4][19] |
| MDA-MB-231 (Breast) | 2.81 - 28.3 | [4][19] | |
| Morpholino-Anilinoquinoline | HepG2 (Liver) | 8.50 - 12.76 | [20] |
| Indole-Based Bcl-2 Inhibitors | MCF-7 (Breast) | 1.2 - 11.10 | [14] |
Experimental Protocols for Anticancer Evaluation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.
This assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the morpholine derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to exposed PS on apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.[21]
Visualization of Anticancer Mechanisms
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by morpholine compounds.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The morpholine scaffold is also a key component in the development of novel antimicrobial agents, demonstrating activity against a range of bacteria and fungi.[22][23][24]
Antibacterial Activity
Morpholine-containing compounds, particularly those hybridized with other heterocyclic systems like benzimidazole, have shown promising antibacterial activity.[22][25][26] The mechanism of action often involves the disruption of essential bacterial processes.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Benzimidazole-Morpholine | Pseudomonas aeruginosa | 0.0156 | [22] |
| Gram-positive strains | 8 - 32 | [25] | |
| Morpholine derivatives | Staphylococcus aureus | 25 | [24] |
| Various strains | 3.125 - 12.5 | [27] |
Antifungal Activity
Morpholine derivatives, including those combined with azole moieties, have demonstrated significant antifungal properties.[23][28][29][30] Their mode of action can involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| Morpholine-Azole | Coccidioides immitis | 3.1 - 25 | [29] |
| Candida albicans | - | [28] | |
| Cryptococcus neoformans | - | [28] | |
| Sila-Morpholine Analogs | Various pathogenic fungi | Varies | [23] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the morpholine compound in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Antiviral Activity: A Promising Frontier
The exploration of morpholine-containing compounds as antiviral agents is a growing area of research, with promising results against various viruses.[31][32][33]
Mechanism of Action
The antiviral mechanisms of morpholine derivatives are diverse and can include the inhibition of viral entry, replication, or release from host cells. For instance, some triazole-containing morpholine derivatives have shown activity against Chikungunya virus by inhibiting the nsP1 protein or viral release.[34]
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method for evaluating the in vitro antiviral activity of a compound.
Protocol:
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of varying concentrations of the morpholine compound.
-
Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.
-
Incubation: Incubate the plates until visible plaques (zones of cell death) are formed in the untreated virus control wells.
-
Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.
Caption: Workflow for the Plaque Reduction Assay to evaluate antiviral activity.
Central Nervous System Activity
The physicochemical properties of the morpholine ring, such as its balanced lipophilicity and reduced basicity, make it an attractive scaffold for developing CNS-active drugs.[3] Morpholine-containing compounds can modulate the activity of various receptors and enzymes in the brain, showing potential for the treatment of mood disorders, pain, and neurodegenerative diseases.
Synthesis of Morpholine-Containing Heterocycles
The incorporation of the morpholine moiety into heterocyclic scaffolds can be achieved through various synthetic strategies. A common approach is the N-arylation of morpholine with a suitable aryl halide or other electrophilic partner.[1][2]
General Synthetic Scheme: N-Arylation of Morpholine
References
- 1. researchgate.net [researchgate.net]
- 2. An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 12. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors [mdpi.com]
- 15. Design, synthesis and structure–activity relationship studies of morpholino-1H-phenalene derivatives that antagonize Mcl-1/Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 21. kumc.edu [kumc.edu]
- 22. mdpi.com [mdpi.com]
- 23. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rroij.com [rroij.com]
- 27. files01.core.ac.uk [files01.core.ac.uk]
- 28. In vitro antifungal activity of novel azole derivatives with a morpholine ring, UR-9746 and UR-9751, and comparison with fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Efficacies of two novel azole derivatives each containing a morpholine ring, UR-9746 and UR-9751, against systemic murine coccidioidomycosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A Literature Review Focusing on the Antiviral Activity of [1,2,4] and [1,2,3]-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Antiviral evaluation of 1,4-disubstituted-1,2,3-triazole derivatives against Chikungunya virus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Versatile Chiral Building Block: (S)-Morpholin-3-ylmethanol in Modern Organic Synthesis
Introduction: In the landscape of contemporary drug discovery and organic synthesis, the demand for enantiomerically pure building blocks is paramount. Among these, chiral morpholine scaffolds have emerged as privileged structures due to their favorable physicochemical properties, which can enhance the pharmacokinetic profiles of drug candidates.[1][2][3][4] (S)-morpholin-3-ylmethanol, a readily available and versatile chiral synthon, offers two distinct points for chemical modification: a secondary amine and a primary alcohol. This dual functionality, combined with its defined stereochemistry, makes it an invaluable starting material for the synthesis of a diverse array of complex molecules, including kinase inhibitors and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] This application note provides a comprehensive guide to the practical use of (S)-morpholin-3-ylmethanol in key synthetic transformations, offering detailed protocols, mechanistic insights, and data-driven guidance for researchers in the pharmaceutical and chemical sciences.
Core Synthetic Transformations of (S)-Morpholin-3-ylmethanol
The strategic manipulation of the amine and hydroxyl functionalities of (S)-morpholin-3-ylmethanol allows for a wide range of synthetic applications. This section details robust protocols for the protection and functionalization of these key groups.
Diagram: Key Functionalization Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Substituent Effects in the Silylation of Secondary Alcohols: A Mechanistic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. awuahlab.com [awuahlab.com]
- 5. [PDF] Synthesis and applications of high-performance P-chiral phosphine ligands | Semantic Scholar [semanticscholar.org]
Application Note & Protocols: (S)-morpholin-3-ylmethanol hydrochloride in Active Pharmaceutical Ingredient (API) Synthesis
Introduction: The Strategic Importance of Chiral Morpholines in Drug Synthesis
(S)-morpholin-3-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a stereochemically defined morpholine ring with a primary alcohol and a secondary amine, offers a versatile scaffold for constructing complex, enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1][3] The importance of chirality in drug design is well-established; the specific three-dimensional arrangement of atoms, or stereochemistry, is critical for a drug's interaction with biological targets like enzymes and receptors.[1] The (S)-enantiomer of morpholin-3-ylmethanol often exhibits a higher binding affinity and desired biological activity compared to its (R)-counterpart, making it a preferred intermediate for developing drugs with improved efficacy and a more favorable safety profile.[1]
This guide provides an in-depth exploration of this compound, detailing its properties, synthetic utility, and field-proven protocols for its application. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, particularly those targeting the central nervous system and other disorders where morpholine-containing compounds have shown significant promise.[1][4]
Physicochemical and Handling Characteristics
The hydrochloride salt of (S)-morpholin-3-ylmethanol is generally preferred in synthesis due to its enhanced stability and solubility in various solvents compared to the free base.[1][3]
| Property | Value | Source |
| Molecular Formula | C₅H₁₂ClNO₂ | [3][5] |
| Molecular Weight | 153.61 g/mol | [5][6] |
| CAS Number | 218594-79-7 | [5][7][8][9] |
| Appearance | Off-white to yellow solid | [2] |
| Boiling Point | 218.3°C at 760 mmHg (for free base) | [7] |
| Solubility | Soluble in water. The hydrochloride form enhances solubility. | [1][2] |
| Storage | 2-8°C, under an inert atmosphere. | [10] |
Safety & Handling Precautions
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols is mandatory.
-
Hazards: Harmful if swallowed or in contact with skin. Causes serious skin and eye irritation. May cause respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10]
Core Rationale & Synthetic Versatility
The synthetic value of this compound stems from its dual functionality and pre-defined stereocenter. The secondary amine (N-4) and the primary hydroxyl group (-CH₂OH at C-3) can be selectively functionalized, allowing for the stepwise construction of complex molecular architectures.
-
N-Alkylation/Arylation: The secondary amine is a potent nucleophile, readily undergoing reactions with alkyl halides, aryl halides (e.g., Buchwald-Hartwig amination), or reductive amination with aldehydes/ketones. This is a common strategy to introduce the morpholine scaffold onto a larger molecular core.
-
O-Functionalization: The primary alcohol can be converted into various functional groups. It can be oxidized to an aldehyde or carboxylic acid, converted to an ether, or transformed into a leaving group (e.g., tosylate, mesylate) to facilitate nucleophilic substitution reactions.[3]
This dual reactivity, combined with the fixed (S)-stereochemistry, makes it an invaluable intermediate for building libraries of chiral compounds for drug discovery and for the scaled-up synthesis of a specific API candidate.
Diagram 1: Synthetic utility of (S)-morpholin-3-ylmethanol.
Application Example: Synthesis of Delafloxacin Precursors
Delafloxacin is a modern fluoroquinolone antibiotic that features a substituted morpholine ring. While many synthetic routes exist, the core morpholine moiety is a critical component for its antibacterial activity. The protocols below illustrate fundamental transformations necessary to prepare intermediates for such APIs.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating in-process controls (IPCs) and detailed analytical checks to ensure reaction completion and product quality.
Protocol 1: N-Benzylation of (S)-morpholin-3-ylmethanol
This protocol demonstrates a standard N-alkylation, a key step for attaching the morpholine unit to a larger molecular fragment. The benzyl group also serves as a common protecting group for the secondary amine.[3]
Objective: To synthesize (S)-(4-Benzylmorpholin-3-yl)methanol.
Materials:
-
This compound
-
Benzyl bromide (BnBr)
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium hydroxide (KOH)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Nitrogen/Argon inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent & Base: Add anhydrous acetonitrile to dissolve the starting material. Add DIPEA (2.5 eq) to the solution. The base is crucial to first deprotonate the hydrochloride salt and then to neutralize the HBr formed during the reaction.
-
Reagent Addition: Cool the mixture to 0°C using an ice bath. Slowly add benzyl bromide (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature (~20°C) and stir for 2-4 hours.[3]
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be DCM:Methanol (9:1). The product should have a higher Rf than the starting material. The reaction is complete when the starting material is no longer visible.
-
Workup:
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.[3]
-
Dissolve the resulting residue in dichloromethane (DCM).[3]
-
Transfer the DCM solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃, saturated aqueous KOH, and finally with brine.[3] These washes remove excess acid, unreacted starting materials, and salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.[3]
-
Purification: The crude (S)-(4-Benzylmorpholin-3-yl)methanol can be purified by silica gel column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The expected [M+H]⁺ ion for the product is m/z 208.[3]
Diagram 2: Workflow for N-Benzylation protocol.
Protocol 2: Analytical Quality Control of Starting Material
Ensuring the purity and identity of the this compound starting material is critical for the success of any API synthesis campaign.
Objective: To determine the purity of this compound by High-Performance Liquid Chromatography (HPLC).
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a UV/Vis detector.
-
Column: Chiral stationary phase column (e.g., CHIRALPAK® series) for enantiomeric purity, or a standard C18 column (e.g., 4.6 x 150 mm, 5 µm) for chemical purity.
-
Mobile Phase: Isocratic elution with a filtered and degassed mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA). A typical starting ratio is 20:80 ACN:H₂O.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (as the morpholine structure lacks a strong chromophore).
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1 mg/mL) using the same diluent.
-
Analysis:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the reference standard solution five times to check for system suitability (RSD of peak area should be <2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Processing: Calculate the purity of the sample by area normalization. The purity is determined by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
-
Acceptance Criteria: For use in API synthesis, the chemical purity should typically be ≥ 98.5%, with the enantiomeric excess (ee) being ≥ 99.0%.
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of advanced pharmaceutical molecules. Its defined chirality and orthogonal functional handles provide chemists with a reliable and versatile platform for drug development. The protocols and methodologies outlined in this guide offer a robust framework for researchers to confidently incorporate this valuable building block into their synthetic workflows, ensuring both reproducibility and high quality, which are paramount in the journey from laboratory discovery to clinical application.
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 3. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 4. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. echemi.com [echemi.com]
- 9. 218594-79-7|this compound|BLD Pharm [bldpharm.com]
- 10. chembk.com [chembk.com]
Application Notes & Protocols: The Strategic Use of (S)-morpholin-3-ylmethanol in Modern Medicinal Chemistry
Abstract
(S)-morpholin-3-ylmethanol is a chiral building block of significant value in medicinal chemistry. Its unique combination of a stereodefined center, a modifiable hydroxymethyl group, and the intrinsically favorable properties of the morpholine ring makes it a strategic component in the design of novel therapeutics. The morpholine heterocycle is widely recognized as a "privileged structure," frequently appearing in approved drugs and clinical candidates due to its ability to confer advantageous physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth exploration of the application of (S)-morpholin-3-ylmethanol, moving beyond simple descriptions to elucidate the causal relationships behind its utility. We will cover its role in enhancing drug-like properties, provide detailed synthetic protocols for its incorporation, and analyze its impact on structure-activity relationships (SAR) in prominent drug classes.
The Morpholine Moiety: A Foundation for Drug-Likeness
The utility of (S)-morpholin-3-ylmethanol is rooted in the inherent advantages of the morpholine scaffold itself. In drug design, this heterocycle is not merely a passive linker but an active contributor to a molecule's overall performance.
-
Modulation of Physicochemical Properties: The morpholine ring imparts a well-balanced lipophilic-hydrophilic profile.[3] The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, resulting in a pKa value often close to physiological pH.[3][4] This weak basicity enhances aqueous solubility and can improve oral absorption and bioavailability.
-
Metabolic Stability: The morpholine ring is generally robust to metabolic degradation, offering a stable anchor point in a drug's structure.[4][5] This stability can lead to improved pharmacokinetic profiles, including longer half-lives.
-
Receptor Interactions: The oxygen atom of the morpholine ring is an effective hydrogen bond acceptor, capable of forming key interactions with biological targets like protein kinases.[2][3] This ability to engage in specific, potency-enhancing interactions makes it a valuable pharmacophore.[1][2]
| Property | Typical Value/Characteristic | Consequence in Drug Design |
| pKa (of Morpholine N-H) | ~8.5 | Weakly basic; partial protonation at physiological pH enhances solubility and cell permeability.[3] |
| Hydrogen Bonding | Oxygen atom acts as H-bond acceptor. | Can form critical interactions with receptor active sites (e.g., kinase hinge region).[3] |
| Solubility | Generally confers good aqueous solubility. | Improves formulation options and potential for oral bioavailability.[4] |
| Metabolic Stability | Resistant to common metabolic pathways. | Can increase in vivo half-life and reduce metabolic liabilities.[5] |
(S)-morpholin-3-ylmethanol as a Chiral Synthon
The true power of (S)-morpholin-3-ylmethanol lies in its stereochemistry. The (S)-configuration at the C-3 position provides a defined three-dimensional vector for substituents, which is critical for achieving selective and potent interactions with chiral biological targets like enzymes and receptors.[6] The molecule offers two primary points for synthetic modification: the secondary amine (N-4) and the primary alcohol at C-3.
Experimental Protocol 1: N-Arylation via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the coupling of (S)-morpholin-3-ylmethanol to an electron-deficient aromatic ring, a common strategy for building kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices:
-
Reactant: An activated aryl halide (e.g., a fluoro- or chloro-substituted pyrimidine or pyridine) is used because the electron-withdrawing nature of the ring and/or other substituents makes the carbon atom susceptible to nucleophilic attack.
-
Base: A non-nucleophilic organic base like diisopropylethylamine (DIPEA) is chosen to neutralize the HCl generated during the reaction without competing with the morpholine nitrogen as a nucleophile.
-
Solvent: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is used to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Temperature: The reaction is often heated to overcome the activation energy of aryl-halide bond cleavage.
Step-by-Step Methodology:
-
To a solution of 2-chloro-4-aminopyrimidine (1.0 eq) in DMSO (0.2 M), add (S)-morpholin-3-ylmethanol (1.2 eq).
-
Add DIPEA (2.5 eq) to the mixture.
-
Heat the reaction mixture to 100-120 °C and monitor by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMSO and excess base.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired N-arylated product.
Experimental Protocol 2: Functionalization of the Hydroxymethyl Group via Benzylation and Deprotection
The hydroxymethyl group is a versatile handle for further elaboration of the molecule. However, the secondary amine of the morpholine is often more nucleophilic. Therefore, a protection-functionalization-deprotection sequence may be required. A more direct route involves first protecting/substituting the nitrogen, then modifying the alcohol. Here, we describe a common sequence for preparing the parent (S)-morpholin-3-ylmethanol from a protected intermediate, illustrating the utility of the benzyl protecting group.[6]
Causality Behind Experimental Choices:
-
N-Benzylation: Benzyl bromide is used to install the N-benzyl group, which protects the amine during subsequent reactions and can be easily removed later.[6]
-
Hydrogenolysis: Palladium on carbon (Pd/C) is a highly effective catalyst for the cleavage of the C-N benzyl bond under a hydrogen atmosphere. This method is clean and efficient, with the primary by-product being toluene.[6]
Step-by-Step Methodology (Deprotection Example):
-
Dissolve (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq) in ethanol or methanol (0.1 M) in a flask suitable for hydrogenation.[6]
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the starting material).
-
Seal the flask, evacuate the air, and replace it with hydrogen gas (H₂), typically from a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature under a positive pressure of H₂.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with additional methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield (S)-morpholin-3-ylmethanol.[6]
Applications in Key Therapeutic Areas
The strategic incorporation of (S)-morpholin-3-ylmethanol has proven successful across multiple therapeutic areas.
Case Study: PI3K/mTOR Kinase Inhibitors
In the development of phosphatidylinositol 3-kinase (PI3K) and mTOR inhibitors for oncology, the morpholine moiety is a well-established pharmacophore. It frequently interacts with the "hinge" region of the kinase active site.[3] Docking studies have shown that the morpholine ring can form crucial hydrogen bonds with hinge residues like Val2240 in mTOR.[3] Introducing substituents at the C-3 position, as provided by (S)-morpholin-3-ylmethanol, allows for probing deeper into the active site, potentially enhancing potency and selectivity. For instance, the development of bridged morpholines or 3-methylmorpholines has been a strategy to achieve mTOR selectivity over PI3K isoforms.[3]
Case Study: Central Nervous System (CNS) Agents
For drugs targeting the CNS, the ability to cross the blood-brain barrier is paramount. The physicochemical properties conferred by the morpholine ring—namely its balanced lipophilicity and pKa—make it an attractive scaffold for CNS drug candidates.[3] (S,S)-Reboxetine, an antidepressant that acts as a norepinephrine reuptake inhibitor, features a morpholine ring derived from a chiral morpholinemethanol precursor, highlighting the utility of this class of building blocks in neurology.[5][7]
| Drug Candidate/Inhibitor Class | Target(s) | Role of (S)-morpholin-3-ylmethanol Moiety |
| PQR620 Analogs | mTOR | The bridged 3,5-morpholine enhances selectivity and brain penetration.[3] |
| (S,S)-Reboxetine | Norepinephrine Transporter | Chiral morpholine core is essential for activity and CNS properties.[5][7] |
| EZH2 Inhibitors | EZH2 Methyltransferase | Serves as a core scaffold for building potent and selective anticancer agents.[8] |
| NaPi2a Inhibitors | Sodium-Phosphate Cotransporter | Incorporated via SNAr to produce orally bioavailable inhibitors like PF-06869206.[9] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the (S)-morpholin-3-ylmethanol core provides critical insights into the SAR, guiding the optimization of lead compounds.[10][11]
-
N-4 Position: Substitution at the morpholine nitrogen is the most common modification. The nature of the substituent (e.g., aryl, heteroaryl, alkyl) directly influences target engagement, potency, and physical properties.
-
C-3 Position: The hydroxymethyl group can be extended to probe specific pockets in a target protein. Conversion to an ether, amine, or other functional group can dramatically alter binding affinity and selectivity.
-
Ring Conformation: The chair-like conformation of the morpholine ring positions the substituents in defined axial or equatorial orientations. The (S)-stereochemistry at C-3 places the hydroxymethyl group (or its derivative) in a specific spatial orientation essential for chiral recognition by the target.[3]
Conclusion
(S)-morpholin-3-ylmethanol is more than a simple heterocyclic building block; it is a strategic tool for imparting drug-like properties into novel therapeutic agents. Its defined stereochemistry, coupled with the inherent pharmacokinetic and pharmacodynamic advantages of the morpholine scaffold, provides a reliable platform for medicinal chemists. By understanding the principles behind its application and employing robust synthetic protocols, researchers can leverage this valuable intermediate to accelerate the discovery and development of potent, selective, and effective medicines.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 6. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 11. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
Application Notes & Protocols: A Guide to the Synthesis of Morpholine Derivatives
<
Introduction: The Privileged Scaffold in Modern Drug Discovery
Morpholine, a six-membered heterocyclic motif containing both nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its unique structural and physicochemical properties often impart favorable pharmacokinetic characteristics to bioactive molecules, such as improved aqueous solubility, metabolic stability, and target-binding interactions. Consequently, the morpholine ring is a "privileged scaffold," frequently incorporated into a diverse array of therapeutic agents targeting a wide spectrum of diseases, including cancer, inflammation, and infectious diseases.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies for constructing morpholine derivatives from common starting materials. We will delve into the mechanistic underpinnings of these transformations, offering step-by-step protocols and field-proven insights to empower the synthesis of novel and diverse morpholine-containing compounds.
Strategic Approaches to Morpholine Ring Construction
The synthesis of the morpholine core can be broadly categorized into several key strategies, each offering distinct advantages depending on the desired substitution pattern and the nature of the available starting materials. These approaches primarily involve intramolecular cyclization reactions, showcasing the formation of either a C-N or a C-O bond as the key ring-closing step.
I. Synthesis from 1,2-Amino Alcohols: A Workhorse Strategy
The most common and direct route to morpholine derivatives commences with readily available 1,2-amino alcohols. This strategy typically involves a two-step sequence: N-alkylation with a two-carbon electrophile followed by an intramolecular cyclization.
A traditional and widely used method involves the N-acylation of a 1,2-amino alcohol with chloroacetyl chloride, followed by a base-mediated intramolecular Williamson ether synthesis and subsequent reduction of the resulting morpholinone.
Mechanism Insight: The initial acylation protects the amine and introduces the necessary two-carbon unit with a leaving group. The subsequent intramolecular cyclization proceeds via an SN2 reaction, where the hydroxyl group displaces the chloride. The final reduction of the lactam affords the desired morpholine.
Protocol 1: Synthesis of a C-Substituted Morpholine from a 1,2-Amino Alcohol
Step 1: N-Acylation
-
Dissolve the starting 1,2-amino alcohol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equiv), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 equiv) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(2-chloroacetyl)amino alcohol.
Step 2: Intramolecular Cyclization and Reduction
-
Dissolve the crude N-(2-chloroacetyl)amino alcohol in a polar aprotic solvent like THF or dimethylformamide (DMF).
-
Add a strong base, such as sodium hydride (NaH) (1.5 equiv), portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction with water and extract the morpholinone product.
-
For the reduction, dissolve the crude morpholinone in THF and slowly add a reducing agent like lithium aluminum hydride (LAH) or borane-THF complex (BH₃·THF) at 0 °C.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction to 0 °C and cautiously quench with sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting precipitate and concentrate the filtrate to obtain the crude morpholine derivative.
-
Purify the product by column chromatography on silica gel.
Recent advancements have led to greener and more efficient protocols. A notable example utilizes ethylene sulfate as a bifunctional reagent for the conversion of 1,2-amino alcohols to morpholines in a one or two-step, redox-neutral process. This method avoids the use of harsh acylating agents and reducing agents.
Causality Behind Experimental Choice: Ethylene sulfate serves as an efficient electrophile for the selective monoalkylation of the primary amine in the 1,2-amino alcohol. The resulting intermediate can then undergo an intramolecular cyclization, facilitated by a base, to form the morpholine ring. This approach offers significant environmental and safety benefits over traditional methods.
Protocol 2: Green Synthesis of Morpholines using Ethylene Sulfate
-
To a solution of the 1,2-amino alcohol (1.0 equiv) in a suitable solvent like acetonitrile, add ethylene sulfate (1.1 equiv).
-
Add a base, such as potassium tert-butoxide (t-BuOK) (2.2 equiv), portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it, and concentrate it to yield the crude morpholine derivative.
-
Purify by column chromatography if necessary.
II. Reductive Amination Strategies
Reductive amination is a powerful tool for the synthesis of N-substituted morpholines. This method involves the reaction of a morpholine precursor containing a primary or secondary amine with an aldehyde or ketone in the presence of a reducing agent.
Mechanism Insight: The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and the carbonyl compound. This intermediate is then reduced in situ by a selective reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding N-alkylated morpholine.
Protocol 3: Synthesis of an N-Aryl Morpholine via Reductive Amination
-
In a round-bottom flask, dissolve the starting morpholine (1.0 equiv) and the desired aromatic aldehyde (1.1 equiv) in a solvent like 1,2-dichloroethane (DCE) or methanol.
-
Add a mild acid catalyst, such as acetic acid (0.1 equiv), to facilitate iminium ion formation.
-
Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 equiv), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the N-aryl morpholine derivative by column chromatography.
III. Metal-Catalyzed Cyclization Reactions
Transition metal catalysis has emerged as a highly versatile and efficient platform for the synthesis of complex morpholine derivatives. These methods often allow for the construction of the morpholine ring with high levels of stereocontrol.
Palladium-catalyzed intramolecular carboamination of N-allyl ethanolamine derivatives provides a powerful route to substituted morpholines. This reaction involves the coupling of the amine and the alkene with an aryl or alkenyl halide.
Mechanism Insight: The catalytic cycle is believed to involve the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by coordination of the amino alcohol. An intramolecular syn-aminopalladation of the alkene forms a new C-N bond and a palladium-alkyl intermediate. Subsequent reductive elimination furnishes the morpholine product and regenerates the Pd(0) catalyst.
Protocol 4: Palladium-Catalyzed Synthesis of a cis-3,5-Disubstituted Morpholine
-
In a flame-dried Schlenk tube, combine the O-allyl ethanolamine derivative (1.0 equiv), the aryl bromide (1.2 equiv), a palladium catalyst such as Pd(OAc)₂ (5 mol%), and a phosphine ligand like P(t-Bu)₃ (10 mol%).
-
Add a base, typically sodium tert-butoxide (NaOtBu) (1.5 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add a degassed anhydrous solvent, such as toluene or dioxane.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the product by column chromatography.
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation and provides an excellent method for the synthesis of N-aryl morpholines. This palladium-catalyzed cross-coupling reaction joins morpholine with an aryl halide or triflate.
Causality Behind Experimental Choice: This reaction is highly valued for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of N-aryl morpholines that might be difficult to access through other methods. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Protocol 5: Synthesis of an N-Aryl Morpholine via Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.4 equiv).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add morpholine (1.2 equiv) followed by an anhydrous solvent like toluene or dioxane via syringe.
-
Heat the reaction mixture in an oil bath at the appropriate temperature (typically 80-110 °C) until the starting aryl halide is consumed (monitored by GC-MS or TLC).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.
-
Concentrate the solvent in vacuo and purify the crude product by flash chromatography.
Characterization and Data Presentation
The synthesized morpholine derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Table 1: Summary of Spectroscopic Data for a Representative Morpholine Derivative
| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | MS (ESI) m/z |
| N-Phenylmorpholine | 7.30-7.25 (m, 2H), 6.95-6.85 (m, 3H), 3.88 (t, J = 4.8 Hz, 4H), 3.18 (t, J = 4.8 Hz, 4H) | 151.2, 129.1, 120.3, 116.1, 67.0, 49.4 | 164.1 [M+H]⁺ |
Safety Precautions
It is imperative to conduct all synthetic procedures in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Morpholine and its precursors can be corrosive, flammable, and toxic. Avoid inhalation of vapors and contact with skin and eyes.
-
Reagents such as strong acids, bases, and reducing agents should be handled with extreme care.
-
Metal catalysts and ligands can be air-sensitive and pyrophoric; handle them under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing Synthetic Workflows
Diagrams can effectively illustrate the logical flow of synthetic transformations.
Caption: Key synthetic strategies for morpholine derivatives.
Conclusion
The synthesis of morpholine derivatives is a rich and evolving field, driven by the significant role of this scaffold in drug discovery. The methods outlined in this guide, from classical cyclizations to modern metal-catalyzed reactions, provide a robust toolkit for accessing a wide array of structurally diverse morpholines. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently and efficiently synthesize novel compounds for further investigation in their respective fields.
Protocol for N-Alkylation of (S)-Morpholin-3-ylmethanol: A Detailed Guide for Medicinal Chemistry & Drug Development
Abstract
This comprehensive application note provides detailed protocols and expert insights for the N-alkylation of (S)-morpholin-3-ylmethanol, a critical chiral building block in modern drug discovery. N-substituted morpholine motifs are prevalent in a wide array of pharmacologically active agents, contributing to improved physicochemical properties such as solubility, metabolic stability, and target binding affinity. This guide is designed for researchers, medicinal chemists, and process development scientists, offering a robust framework for the synthesis of N-alkylated (S)-morpholin-3-ylmethanol derivatives. We will explore two primary, field-proven methodologies: direct alkylation via nucleophilic substitution and reductive amination. The causality behind experimental choices, self-validating protocol design, and comprehensive referencing are central pillars of this document, ensuring both scientific integrity and practical applicability.
Introduction: The Significance of the N-Alkyl Morpholine Scaffold
The morpholine ring is a privileged scaffold in medicinal chemistry, and its N-functionalization offers a powerful vector for modulating a compound's pharmacological profile. (S)-morpholin-3-ylmethanol, in particular, presents a chiral framework with two key functional handles: a secondary amine for N-alkylation and a primary alcohol for further derivatization.[1] The stereogenic center at the C3 position is crucial for specific interactions with biological targets.[1] The N-alkylation of this scaffold is a fundamental transformation for creating libraries of diverse compounds for screening and lead optimization in drug development programs.
This guide will focus on two of the most common and versatile methods for the N-alkylation of (S)-morpholin-3-ylmethanol:
-
Direct Alkylation with Alkyl Halides: A classical SN2 approach suitable for introducing a variety of alkyl groups.
-
Reductive Amination: A highly efficient one-pot reaction with aldehydes or ketones, favored for its broad substrate scope and milder conditions.[2]
Mechanistic Considerations: Understanding the 'Why'
A thorough understanding of the underlying reaction mechanisms is paramount for troubleshooting and optimization.
Direct Alkylation (SN2 Pathway)
Direct alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the secondary amine of the morpholine ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. A base is required to neutralize the resulting ammonium salt and regenerate the neutral amine for further reaction.
Caption: SN2 mechanism for direct N-alkylation.
The choice of base is critical to prevent side reactions. A non-nucleophilic, sterically hindered base is often preferred to avoid competition with the morpholine nitrogen. The reactivity of the alkyl halide follows the order I > Br > Cl.
Reductive Amination
Reductive amination is a two-step, one-pot process.[2] First, the secondary amine of (S)-morpholin-3-ylmethanol reacts with a carbonyl compound (aldehyde or ketone) to form a transient iminium ion intermediate. This is then reduced in situ by a mild reducing agent to yield the N-alkylated product.
Caption: Workflow for one-pot reductive amination.
This method is particularly advantageous as it avoids the use of often toxic and mutagenic alkyl halides.[3] The choice of reducing agent is key; it must be selective for the iminium ion over the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and tolerance of a slightly acidic medium which can facilitate iminium ion formation.[2]
Experimental Protocols
The following protocols are presented as robust starting points. Researchers should perform their own optimization based on the specific substrate and desired scale.
Protocol 1: Direct N-Alkylation with an Alkyl Bromide
This protocol describes the N-benzylation of (S)-morpholin-3-ylmethanol as a representative example.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| (S)-Morpholin-3-ylmethanol | ≥98% enantiomeric purity | Commercially Available |
| Benzyl bromide | ≥98% | Commercially Available |
| Potassium carbonate (K₂CO₃), anhydrous | ≥99% | Commercially Available |
| Acetonitrile (MeCN), anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated aq. NaCl) | - | - |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add (S)-morpholin-3-ylmethanol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous acetonitrile to make a 0.2 M solution.
-
Reagent Addition: Add benzyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-(S)-morpholin-3-ylmethanol.
Protocol 2: Reductive Amination with an Aldehyde
This protocol details the N-alkylation of (S)-morpholin-3-ylmethanol with isobutyraldehyde.
Materials & Reagents:
| Reagent/Material | Grade | Supplier Example |
| (S)-Morpholin-3-ylmethanol | ≥98% enantiomeric purity | Commercially Available |
| Isobutyraldehyde | ≥99% | Commercially Available |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | ≥95% | Commercially Available |
| Dichloromethane (DCM), anhydrous | ≥99.8% | Commercially Available |
| Saturated aq. sodium bicarbonate (NaHCO₃) | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Sodium sulfate (Na₂SO₄), anhydrous | ACS Grade | Commercially Available |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve (S)-morpholin-3-ylmethanol (1.0 eq.) and isobutyraldehyde (1.2 eq.) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.[2]
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the stirred solution. An exotherm may be observed.
-
Reaction Completion: Continue stirring the reaction at room temperature for 3-5 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[2] Stir vigorously for 15-20 minutes.
-
Extraction: Separate the layers and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-isobutyl-(S)-morpholin-3-ylmethanol.
Troubleshooting and Key Considerations
-
Over-alkylation: In direct alkylation, the product is a tertiary amine which can be further alkylated to a quaternary ammonium salt. Using a slight excess of the amine or controlled addition of the alkyl halide can minimize this. Reductive amination does not suffer from this issue.[4]
-
Racemization: The chiral center at C3 is generally stable under these conditions. However, harsh basic or acidic conditions and elevated temperatures should be avoided to preserve enantiomeric purity.
-
Choice of Solvent: For direct alkylation, polar aprotic solvents like acetonitrile or DMF are suitable. For reductive amination, chlorinated solvents like DCM or DCE are common. Ethereal solvents can also be used.
-
Safety: Alkyl halides are often toxic and lachrymatory. Handle them in a well-ventilated fume hood with appropriate personal protective equipment. Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with water.
Conclusion
The N-alkylation of (S)-morpholin-3-ylmethanol is a cornerstone transformation for the synthesis of valuable pharmaceutical intermediates. Both direct alkylation and reductive amination offer reliable and versatile routes to a diverse range of N-substituted derivatives. The choice of method will depend on the specific substrate, available reagents, and desired scale of the reaction. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can efficiently generate novel chemical entities for the advancement of drug discovery programs.
References
Application Note & Protocols: Strategic Incorporation of (S)-morpholin-3-ylmethanol into Kinase Inhibitor Scaffolds
Introduction: The Strategic Value of the Morpholine Moiety
In modern kinase inhibitor design, the morpholine ring has emerged as a "privileged structure," a versatile and highly valued pharmacophore.[1][2] Its frequent incorporation is not coincidental but a strategic decision rooted in its ability to confer significant advantages in both pharmacodynamic and pharmacokinetic profiles. The morpholine moiety, particularly with its oxygen atom, often acts as a crucial hydrogen bond acceptor, mimicking the interactions of the ribose sugar of ATP and anchoring the inhibitor to the hinge region of the kinase active site.[3][4]
Beyond target engagement, the morpholine group profoundly influences the physicochemical properties of a compound. It is frequently employed to enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all of which are critical for developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[5][6] Specifically, the chiral building block, (S)-morpholin-3-ylmethanol, offers an additional vector for chemical exploration. The primary alcohol provides a versatile handle for covalent attachment to a variety of inhibitor scaffolds, allowing for precise control over the orientation and presentation of the critical morpholine pharmacophore within the kinase binding pocket.[7]
This guide provides detailed protocols and technical insights for the two most common and effective strategies for incorporating (S)-morpholin-3-ylmethanol into kinase inhibitor scaffolds: Reductive Amination and Nucleophilic Aromatic Substitution (SNAr) .
General Workflow for Scaffold Elaboration
The successful incorporation of (S)-morpholin-3-ylmethanol requires a logical and systematic workflow, from initial reaction to final characterization. This process ensures the covalent linkage is correctly formed and the final product is of high purity.
Figure 1: General experimental workflow for incorporating (S)-morpholin-3-ylmethanol.
Protocol 1: Reductive Amination
Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds.[8] The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of a carbonyl group (aldehyde or ketone) on the scaffold with the secondary amine of (S)-morpholin-3-ylmethanol. This intermediate is then reduced in situ by a mild hydride reagent to yield the desired tertiary amine.[9]
Scientific Rationale
The choice of reducing agent is critical for the success of this one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation.[10] Its mild nature prevents the premature reduction of the starting aldehyde or ketone, allowing for efficient iminium ion formation prior to reduction.[8] This selectivity is a key advantage over harsher reagents like sodium borohydride (NaBH₄), which would require a two-step procedure. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to prevent hydrolysis of the reducing agent and the iminium intermediate.
Figure 2: Conceptual workflow for the Reductive Amination protocol.
Detailed Step-by-Step Protocol
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the kinase scaffold containing an aldehyde or ketone moiety (1.0 eq, e.g., 0.5 mmol).
-
Solvent Addition: Dissolve the scaffold in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approx. 0.1 M concentration).
-
Amine Addition: Add (S)-morpholin-3-ylmethanol (1.1 eq) to the solution. If using the hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to liberate the free amine. Stir for 10 minutes at room temperature.
-
Causality Note: A slight excess of the amine drives the iminium formation equilibrium forward. The pre-stir allows for initial condensation before the reducing agent is introduced.
-
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 5 minutes.
-
Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate. A larger excess of STAB ensures the reaction goes to completion, especially with less reactive ketones.
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases.
-
Causality Note: The basic solution neutralizes the acetic acid byproduct from STAB and quenches any remaining reducing agent.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the final product.
Data Presentation & Troubleshooting
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Equivalents of Amine | 1.1 - 1.2 eq | Ensures complete consumption of the limiting scaffold. If the reaction stalls, adding another 0.2 eq of amine may help. |
| Equivalents of STAB | 1.5 - 2.0 eq | Sufficient excess to drive the reduction. For hindered ketones, using 2.0 eq and gentle heating (40 °C) may be required.[11] |
| Solvent | Anhydrous DCE, DCM, THF | Must be aprotic and non-reactive with the borohydride reagent.[10] |
| Reaction Time | 2 - 16 hours | Aldehydes typically react faster (2-4h) than ketones (6-16h). |
| Workup | Saturated NaHCO₃ quench | Crucial for neutralizing acidic byproducts and ensuring safe handling. |
Protocol 2: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for attaching nucleophiles to electron-deficient aromatic or heteroaromatic rings.[12] This is highly relevant for many kinase inhibitor scaffolds, which are often based on pyrimidine, triazine, or quinazoline cores.[13][14] In this protocol, the nitrogen atom of (S)-morpholin-3-ylmethanol acts as the nucleophile, displacing a leaving group (typically a halogen) on an activated aromatic ring.
Scientific Rationale
For an SNAr reaction to proceed, two conditions must be met:
-
The aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. In kinase scaffolds, the ring nitrogens and other heterocyclic atoms often provide this activation.
-
A good leaving group, typically a halide (Cl, F), must be present.
The reaction often requires heat to overcome the activation energy associated with disrupting the aromaticity of the ring in the intermediate Meisenheimer complex. A base is typically added to deprotonate the nucleophile (if its salt is used) or to scavenge the acid (e.g., HCl) generated during the reaction.
References
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. reddit.com [reddit.com]
- 12. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) using (S)-morpholin-3-ylmethanol
An Application Note and Protocol for the Synthesis of Serotonin-Norepinephrine Reuptake Inhibitor Analogues from (S)-Morpholin-3-ylmethanol
Introduction: The Strategic Utility of Chiral Morpholines in SNRI Development
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a critical class of antidepressants that function by elevating the levels of both serotonin and norepinephrine in the synaptic cleft. The therapeutic efficacy of many CNS-active drugs is intrinsically linked to their stereochemistry. The morpholine scaffold, a privileged structure in medicinal chemistry, imparts favorable pharmacokinetic properties, including improved metabolic stability and a balanced hydrophilic-lipophilic profile, which can enhance blood-brain barrier penetration.[1]
The chiral building block, (S)-morpholin-3-ylmethanol, presents a valuable starting material for the enantioselective synthesis of novel pharmaceutical agents. Its pre-defined stereocenter at the C-3 position offers a strategic advantage for constructing complex chiral molecules, potentially leading to new chemical entities with unique pharmacological profiles. While many established morpholine-containing SNRIs, such as (S,S)-Reboxetine, feature substitution at the C-2 position, the exploration of positional isomers is a valid and important strategy in drug discovery for identifying compounds with improved potency, selectivity, or side-effect profiles.
This application note details a robust, multi-step synthetic protocol for a novel analogue of Reboxetine, specifically (3S,αR)-3-[α-(2-ethoxyphenoxy)benzyl]morpholine, utilizing (S)-morpholin-3-ylmethanol as the chiral precursor. The described pathway is based on well-established, high-yielding chemical transformations, providing a clear and reproducible guide for researchers in drug development and medicinal chemistry.
Overall Synthetic Strategy
The synthesis begins with the protection of the secondary amine of the morpholine ring to prevent side reactions in subsequent steps. The primary alcohol is then oxidized to an aldehyde, which serves as the electrophilic site for the introduction of the phenyl group via a Grignard reaction. The resulting secondary alcohol is then coupled with 2-ethoxyphenol through a Williamson ether synthesis. The final step involves the deprotection of the morpholine nitrogen to yield the target compound.
Caption: Proposed synthetic workflow for the target SNRI analogue.
Experimental Protocols
PART 1: Synthesis of (S)-(4-Benzylmorpholin-3-yl)methanol (Intermediate 1)
Rationale: The secondary amine of the morpholine ring is nucleophilic and can interfere with subsequent reactions. Protection with a benzyl group is a common and effective strategy, as the benzyl group is stable under various reaction conditions and can be readily removed in the final step via hydrogenolysis.
Protocol:
-
To a solution of (S)-morpholin-3-ylmethanol (1.0 eq) in acetonitrile, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the product by column chromatography on silica gel to afford (S)-(4-benzylmorpholin-3-yl)methanol as a clear oil.
PART 2: Synthesis of (S)-4-Benzylmorpholine-3-carbaldehyde (Intermediate 2)
Rationale: The primary alcohol is converted to an aldehyde to create an electrophilic center for the subsequent C-C bond formation. Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.
Protocol:
-
Dissolve (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq) in dry dichloromethane.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification.
PART 3: Synthesis of (R)-((S)-4-Benzylmorpholin-3-yl)(phenyl)methanol (Intermediate 3)
Rationale: A Grignard reaction with phenylmagnesium bromide introduces the phenyl group. The stereochemical outcome at the newly formed chiral center is governed by Cram's rule of asymmetric induction, where the nucleophile attacks from the least hindered face, leading to the preferential formation of one diastereomer.
Protocol:
-
Dissolve the crude (S)-4-benzylmorpholine-3-carbaldehyde (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.
-
Add phenylmagnesium bromide (1.2 eq, solution in THF) dropwise, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the diastereomeric mixture by column chromatography to isolate the desired (R)-((S)-4-benzylmorpholin-3-yl)(phenyl)methanol.
PART 4: Synthesis of (S)-4-Benzyl-3-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine (Intermediate 4)
Rationale: The Williamson ether synthesis is a reliable method for forming ethers from an alcohol and a suitable electrophile.[2][3][4] Here, the secondary alcohol is deprotonated with a strong base (sodium hydride) to form an alkoxide, which then displaces a leaving group from an aryl partner. In this case, we couple the alcohol with 2-ethoxyphenol.
Protocol:
-
To a solution of (R)-((S)-4-benzylmorpholin-3-yl)(phenyl)methanol (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases.
-
Add 2-ethoxyphenol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 4-6 hours.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the protected final product.
PART 5: Synthesis of (3S,αR)-3-[α-(2-ethoxyphenoxy)benzyl]morpholine (Target Compound)
Rationale: The final step is the removal of the benzyl protecting group. Catalytic hydrogenation is a clean and efficient method for N-debenzylation, typically affording the free amine in high yield.
Protocol:
-
Dissolve (S)-4-benzyl-3-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine (1.0 eq) in methanol.
-
Add palladium on carbon (10 wt. % Pd, 10 mol %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final target compound.
-
The product can be further purified by recrystallization or conversion to a pharmaceutically acceptable salt (e.g., hydrochloride).
Data Summary
| Step | Intermediate/Product | Reagents | Typical Yield (%) | Purity (by HPLC) |
| 1 | (S)-(4-Benzylmorpholin-3-yl)methanol | Benzyl bromide, DIPEA | 85-95 | >98% |
| 2 | (S)-4-Benzylmorpholine-3-carbaldehyde | Dess-Martin periodinane | 90-98 (crude) | Used directly |
| 3 | (R)-((S)-4-Benzylmorpholin-3-yl)(phenyl)methanol | Phenylmagnesium bromide | 70-85 | >95% |
| 4 | (S)-4-Benzyl-3-((R)-(2-ethoxyphenoxy)(phenyl)methyl)morpholine | 2-Ethoxyphenol, NaH | 65-80 | >98% |
| 5 | (3S,αR)-3-[α-(2-ethoxyphenoxy)benzyl]morpholine | H₂, Pd/C | 90-99 | >99% |
References
- 1. researchgate.net [researchgate.net]
- 2. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | LPM580098, a Novel Triple Reuptake Inhibitor of Serotonin, Noradrenaline, and Dopamine, Attenuates Neuropathic Pain [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-morpholin-3-ylmethanol Hydrochloride
Welcome to the technical support guide for the synthesis of (S)-morpholin-3-ylmethanol hydrochloride. This chiral morpholine derivative is a crucial building block in medicinal chemistry, particularly for developing novel therapeutics targeting neurological disorders.[1] Its synthesis, while conceptually straightforward, presents several challenges that can significantly impact yield and purity.
This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to overcome common hurdles. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.
General Synthetic Workflow
The most common and reliable pathway to (S)-morpholin-3-ylmethanol involves a multi-step sequence starting from a chiral precursor. The general strategy is outlined below.
Caption: General multi-step synthesis pathway for (S)-morpholin-3-ylmethanol HCl.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The synthesis typically begins with an enantiomerically pure 1,2-amino alcohol to establish the desired (S)-stereochemistry.[2][3] L-serine and its derivatives are common and cost-effective choices, as the carboxylic acid can be reduced to the primary alcohol required for the final product.[4]
Q2: Why is N-protection necessary, and why is the benzyl group commonly used?
Nitrogen protection is critical to prevent unwanted side reactions. The secondary amine of the morpholine precursor is nucleophilic and can react with electrophiles used in the ring-forming step (O-alkylation), leading to dimerization or polymerization instead of the desired intramolecular cyclization. The benzyl (Bn) group is a popular choice for several reasons:
-
Stability: It is robust and stable to a wide range of reaction conditions used in subsequent steps.
-
Ease of Removal: It can be cleanly removed under mild conditions via catalytic hydrogenolysis, which typically does not affect other functional groups or the chiral center's integrity.[5][6]
Q3: Can I form the hydrochloride salt before N-deprotection?
This is not advisable. The conditions for salt formation (acidic) are generally incompatible with the subsequent deprotection steps, particularly catalytic hydrogenation. Furthermore, the presence of the hydrochloride salt of the protected intermediate can poison the palladium catalyst used for hydrogenolysis, severely hindering or completely stopping the deprotection reaction.[6] Salt formation should always be the final step after the free base has been isolated and purified.
Troubleshooting Guide by Synthetic Stage
Stage 1: N-Protection (e.g., N-Benzylation)
Problem: Low yield or incomplete conversion during N-benzylation of the starting amino alcohol.
-
Probable Causes & Solutions:
-
Over-alkylation: The primary amine can be benzylated twice, leading to a tertiary amine byproduct. This is especially prevalent with reactive alkylating agents like benzyl bromide.
-
Solution: Carefully control the stoichiometry. Use no more than 1.0-1.1 equivalents of benzyl bromide. Alternatively, consider a reductive amination approach using one equivalent of benzaldehyde followed by reduction with a mild reducing agent like sodium borohydride (NaBH₄).[7] This method inherently favors mono-alkylation.
-
-
Base Incompatibility: The choice and amount of base are crucial. A weak base may not sufficiently deprotonate the ammonium salt formed, stalling the reaction. An overly strong base can cause side reactions with the alkylating agent.
-
Solution: For reactions with benzyl bromide, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is often effective.[5] Inorganic bases like potassium carbonate (K₂CO₃) can also be used, particularly in polar aprotic solvents like acetonitrile.
-
-
Inefficient "Hydrogen Borrowing" Catalysis: When using benzyl alcohol as the alkylating agent (a greener method), catalyst activity is key.[8][9]
-
Stage 2: Morpholine Ring Formation (Intramolecular Cyclization)
Problem: Low yield of the N-benzyl morpholine intermediate, with significant starting material remaining or formation of unknown byproducts.
-
Probable Causes & Solutions:
-
Ineffective Cyclization Conditions: The key step is an intramolecular Williamson ether synthesis, which requires a strong base to deprotonate the hydroxyl group, forming an alkoxide that then displaces a leaving group.
-
Intermolecular Side Reactions: If the concentration of the substrate is too high, the generated alkoxide can react with another molecule's leaving group, leading to linear dimers or polymers instead of the desired six-membered ring.
-
Solution: Employ high-dilution conditions. Slowly add the substrate solution to a suspension of the base in the solvent. This keeps the instantaneous concentration of the reactive species low, favoring the intramolecular cyclization pathway.
-
-
Poor Leaving Group: The efficiency of the Sₙ2 cyclization is highly dependent on the quality of the leaving group.
-
Solution: The hydroxyl group of the second arm of the amino alcohol must be converted into a good leaving group, typically by reacting it with an electrophile like 2-chloroethanol or by activating it as a tosylate or mesylate. Some modern methods use reagents like ethylene sulfate for a one- or two-step conversion from the amino alcohol.[11][12][13]
-
-
Stage 3: N-Deprotection (Catalytic Hydrogenolysis)
Problem: The N-benzyl deprotection reaction is slow, stalls, or fails to go to completion.
This is one of the most common failure points in the synthesis. The primary and secondary amine products are well-known catalyst poisons for palladium.[6]
Caption: Troubleshooting logic for N-benzyl deprotection via hydrogenolysis.
-
Probable Causes & Solutions:
-
Catalyst Poisoning: The nitrogen lone pair of the substrate and (especially) the product amine can strongly coordinate to the palladium surface, blocking active sites and halting the reaction.
-
Solution 1 (Acid Additive): Add a stoichiometric amount of a weak acid like acetic acid or a catalytic amount of a strong acid (HCl).[14] The acid protonates the product amine, forming an ammonium salt. This prevents the lone pair from binding to the palladium, thus protecting the catalyst.
-
Solution 2 (Catalyst Choice): Pearlman's catalyst (Pd(OH)₂/C) is often more resistant to poisoning by amines than standard Pd/C and can be more effective for this transformation.[14]
-
-
Inactive Catalyst or Insufficient Hydrogen: The catalyst may have degraded, or the hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction vessel is properly purged and pressurized with hydrogen (typically 1-4 bar or ~15-60 psi). Agitate the reaction vigorously to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
-
| Catalyst System | Typical Conditions | Pros | Cons | Reference |
| 10% Pd/C | H₂ (1-4 bar), MeOH or EtOH, RT | Inexpensive, common | Prone to poisoning by amines | [5] |
| 10% Pd/C + Acetic Acid | H₂ (1-4 bar), MeOH, 1-2 eq. AcOH, RT | Mitigates catalyst poisoning | Requires subsequent neutralization | [14] |
| 20% Pd(OH)₂/C | H₂ (1-4 bar), EtOH, RT | More resistant to poisoning, often faster | More expensive than Pd/C | [14] |
| Pd/C + Nb₂O₅/C | H₂ (1 atm), MeOH, RT | Heterogeneous acid co-catalyst, easy removal | Requires preparation of Nb₂O₅/C | [6][15] |
Stage 4: Hydrochloride Salt Formation
Problem: The final product oils out or fails to crystallize after adding HCl.
-
Probable Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can act as crystallization inhibitors, resulting in the formation of an oil.
-
Solution: Ensure the free base is pure before attempting salt formation. Purification via silica gel chromatography or distillation may be necessary. An NMR spectrum of the free base should be clean.
-
-
Incorrect Solvent: The choice of solvent is critical for inducing crystallization. The hydrochloride salt should be insoluble in the chosen solvent system.
-
Solution: A common and effective method is to dissolve the free base in a minimal amount of a polar solvent like ethanol (EtOH) or methanol (MeOH) and then add a solution of anhydrous HCl in a non-polar solvent like diethyl ether or ethyl acetate (EtOAc) until the solution is acidic.[5] Alternatively, bubbling anhydrous HCl gas through a solution of the free base in an appropriate solvent can also yield the crystalline salt.
-
-
Water Contamination: The presence of water can lead to a hygroscopic, oily product.
-
Solution: Use anhydrous solvents and anhydrous HCl (either as a gas or a solution in an anhydrous solvent like dioxane or EtOAc). Perform the crystallization under an inert atmosphere (N₂ or Ar) if possible.
-
-
Experimental Protocol: Optimized N-Benzyl Deprotection
This protocol incorporates an acid additive to mitigate catalyst poisoning during the hydrogenolysis of (S)-(4-benzylmorpholin-3-yl)methanol.
-
Vessel Preparation: To a hydrogenation vessel, add (S)-(4-benzylmorpholin-3-yl)methanol (1.0 eq.).
-
Catalyst Addition: Under an inert atmosphere (N₂ or Argon), carefully add 10% Palladium on Carbon (10% w/w relative to the substrate).
-
Solvent and Additive: Add anhydrous methanol (approx. 10-20 mL per gram of substrate) followed by glacial acetic acid (1.1 eq.).
-
Hydrogenation: Seal the vessel, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 50 psi / ~3.5 bar) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue will be the acetate salt of the product. To obtain the free base for subsequent salt formation, dissolve the residue in water, basify with a strong base (e.g., NaOH), and extract with an organic solvent like dichloromethane. Dry the organic extracts, filter, and concentrate to yield (S)-morpholin-3-ylmethanol as a free base.[14]
References
- 1. (R)-Morpholin-3-ylmethanol hydrochloride [myskinrecipes.com]
- 2. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 5. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 6. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00372E [pubs.rsc.org]
- 9. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Morpholine synthesis [organic-chemistry.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Troubleshooting side reactions in morpholine derivative synthesis
Welcome to the Technical Support Center for Morpholine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common and often complex side reactions encountered during the synthesis of morpholine and its derivatives. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to strategically prevent them, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common and critical side reactions to be aware of when working with morpholine derivatives?
A1: While numerous side reactions can occur, the most critical to monitor are:
-
N-Oxidation: The tertiary amine of a substituted morpholine is susceptible to oxidation, forming a morpholine N-oxide. This intermediate is often unstable and can undergo further rearrangements or degradation, leading to a complex product mixture.[1][2]
-
Ring-Opening: Under oxidative or radical-promoting conditions, the morpholine ring itself can cleave. This is a destructive side reaction that often proceeds via a radical-mediated pathway involving atmospheric oxygen.[3][4]
-
Over-alkylation: During N-alkylation reactions to produce substituted morpholines, the secondary amine of the parent morpholine or a mono-substituted derivative can react further to yield undesired quaternary ammonium salts.[5][6]
-
Byproduct Formation from Starting Materials: In the industrial synthesis of the morpholine core from diethylene glycol (DEG), incomplete conversion is a major issue, leaving behind intermediates like 2-(2-aminoethoxy)ethanol (AEE) and forming byproducts such as N-ethylmorpholine.[4]
Troubleshooting Guide 1: Ring Integrity - N-Oxidation and Oxidative Cleavage
The stability of the morpholine ring is paramount. However, the nitrogen and adjacent carbons are susceptible to oxidative pathways that can compromise the entire scaffold.
Q2: My reaction is producing a host of unexpected polar impurities, and mass spectrometry suggests oxygen addition. What is happening?
A2: This is a classic sign of N-oxidation . The nitrogen atom in the morpholine ring can be oxidized by common laboratory oxidants (including atmospheric oxygen under certain conditions) to form an N-oxide.[1] This N-oxide intermediate can then undergo several detrimental thermal rearrangements, such as elimination/addition pathways or even[3][7]-sigmatropic rearrangements, leading to multiple degradation products.[1][2]
Mechanism of N-Oxide Formation and Rearrangement
The lone pair on the morpholine nitrogen attacks an oxygen atom from an oxidant (e.g., H₂O₂, m-CPBA, or even trace peroxides in solvents). The resulting N-oxide is reactive and can undergo rearrangements, especially at elevated temperatures.
Caption: N-Oxidation of a morpholine derivative and subsequent degradation pathways.
Troubleshooting & Prevention Protocol: N-Oxidation
| Issue | Causality | Preventative / Corrective Action |
| Presence of Oxidants | Trace peroxides in solvents (e.g., THF, ether) or exposure to air at high temperatures can initiate N-oxidation. | Protocol: 1. Use freshly distilled or peroxide-free solvents.2. Before starting the reaction, thoroughly degas the solvent and reaction vessel by bubbling with an inert gas (N₂ or Ar) for 20-30 minutes.3. Maintain a positive pressure of inert gas throughout the reaction. |
| Metal Contaminants | Trace transition metals (e.g., Mn, Cu) can catalyze the oxidation of amines and the decomposition of N-oxides.[2] | Protocol: 1. Use high-purity, metal-free reagents.2. If metal catalysis is required, consider adding a chelating agent (e.g., EDTA) during workup to sequester metal ions before purification. |
| Elevated Temperatures | High reaction temperatures accelerate both the initial oxidation and the subsequent rearrangement of the N-oxide intermediate.[2] | Protocol: 1. Run the reaction at the lowest effective temperature.2. If possible, use a more active catalyst or reagent that allows for lower reaction temperatures. |
Q3: I am observing significant loss of my starting material and the formation of smaller, linear byproducts, suggesting the ring has been broken. What causes this?
A3: You are likely observing radical-mediated oxidative cleavage . This side reaction is distinct from N-oxide rearrangement and proceeds through a different mechanism, often initiated by radical species and propagated by molecular oxygen (O₂).[3][4]
Mechanism of Radical-Mediated Ring Opening
-
Initiation: A radical initiator (or heat/light) abstracts a hydrogen atom from a carbon adjacent to either the nitrogen or oxygen of the morpholine ring, forming a carbon-centered radical.
-
Propagation: Molecular oxygen (O₂), a diradical, rapidly adds to the carbon-centered radical to form a peroxyl radical.
-
Ring Scission: This highly reactive peroxyl radical undergoes a sequence of intramolecular hydrogen shifts and unimolecular decomposition, ultimately leading to the cleavage of C-C or C-O bonds and the fragmentation of the ring.[3][4]
Caption: Workflow for radical-mediated ring opening of the morpholine scaffold.
Troubleshooting & Prevention Protocol: Ring Opening
| Issue | Causality | Preventative / Corrective Action |
| Radical Initiators | Unintended radical sources, such as azo compounds, peroxides, or even intense light, can trigger the initial H-abstraction. | Protocol: 1. Protect the reaction from light by wrapping the flask in aluminum foil.2. Ensure all reagents are free from radical-initiating contaminants. |
| Presence of Oxygen | Molecular oxygen is a key reagent in the propagation step that leads to ring cleavage.[3][4] | Protocol: 1. Crucial Step: Implement rigorous degassing of the reaction mixture (freeze-pump-thaw cycles for sensitive reactions, or inert gas sparging).2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the experiment. |
| Radical Scavengers | The absence of a radical inhibitor allows the chain reaction to propagate freely. | Protocol: 1. For particularly sensitive substrates, consider adding a catalytic amount (0.1-1 mol%) of a radical scavenger like BHT (butylated hydroxytoluene) or TEMPO, provided they do not interfere with the desired reaction. |
Troubleshooting Guide 2: Challenges in N-Substitution Reactions
Derivatizing the morpholine nitrogen is a fundamental step in many syntheses. However, controlling reactivity is key to avoiding low yields and purification headaches.
Q4: I am trying to perform a simple N-alkylation of morpholine with an alkyl halide, but I get a messy reaction with a significant amount of a product that is insoluble in my organic extraction solvent. What is it?
A4: You are observing over-alkylation , a very common side reaction in the alkylation of amines.[6] The initial product, a mono-alkylated tertiary amine, is still nucleophilic and can compete with the starting morpholine for the alkyl halide. This second alkylation results in the formation of a quaternary ammonium salt, which is often insoluble in common organic solvents like ether or ethyl acetate and may precipitate from the reaction or remain in the aqueous phase during workup.
Caption: Competing pathways of mono- and di-alkylation in morpholine synthesis.
Troubleshooting & Prevention Protocol: Over-alkylation
| Strategy | Causality | Experimental Protocol |
| Control Reagent Concentration | Keeping the concentration of the electrophile (alkyl halide) low relative to the nucleophile (morpholine) favors the initial, desired reaction. | Protocol: 1. Set up the reaction with morpholine and base in the solvent.2. Add the alkyl halide slowly, dropwise via a syringe pump over several hours.3. Maintain a low reaction temperature (e.g., 0 °C) during the addition to further control the reaction rate.[5] |
| Use Excess Amine | By Le Chatelier's principle, using a large excess of the starting amine increases the statistical probability that the alkyl halide will react with it rather than the mono-alkylated product. | Protocol: 1. Use a 3- to 5-fold molar excess of morpholine relative to the alkyl halide.2. Note: This method is effective but requires an efficient purification strategy (e.g., distillation or acid wash) to remove the unreacted starting material.[5] |
| Increase Steric Hindrance | If the synthesis allows, using a bulkier alkylating agent can sterically disfavor the second alkylation step on the more crowded tertiary amine product. | Protocol: This is a substrate-dependent strategy. For example, using a bulky protecting group on the alkyl halide that is removed later can be effective.[5] |
Q5: My Palladium-catalyzed N-arylation of morpholine is giving a low yield and a complex mixture of byproducts. What are the likely causes?
A5: Palladium-catalyzed cross-coupling reactions are powerful but sensitive. Low yields in morpholine N-arylation are often linked to substrate electronics and competing reaction pathways.
-
Substrate Electronics: The reaction is known to be problematic with electron-poor aryl halides . These substrates are more susceptible to side reactions. The synthesis generally performs better with electron-rich or electron-neutral aryl halides.
-
Competing Heck Reaction: A major competing pathway is the Heck arylation, where the palladium catalyst promotes the coupling of the aryl halide to an alkene, if one is present or formed in situ. This is particularly an issue with electron-deficient N-aryl groups.
Troubleshooting & Prevention Protocol: Pd-Catalyzed N-Arylation
| Issue | Causality | Preventative / Corrective Action |
| Poor Substrate Reactivity | Electron-withdrawing groups on the aryl halide deactivate it towards the desired C-N coupling pathway. | Protocol: 1. If possible, redesign the synthesis to use an electron-rich or neutral aryl halide.2. Screen different ligand/catalyst systems. A reported effective combination is Pd(OAc)₂ with P(2-furyl)₃ as the ligand. |
| Solvent Interference in Derivatization | In the synthesis of the drug Gefitinib, it was found that when using isopropanol as a solvent for nucleophilic substitution, the solvent itself can act as a nucleophile and compete with the desired amine, leading to byproducts. | Protocol: 1. Switch to a non-nucleophilic, aprotic solvent such as DMF, DMSO, or Dioxane.2. If a protic solvent is required, consider one that is more sterically hindered, like t-butanol. |
Quantitative Data on Byproduct Formation
Understanding how reaction conditions quantitatively affect byproduct distribution is critical for process optimization.
Table 1: Effect of Temperature on Byproduct Formation in Morpholine Synthesis from Diethylene Glycol (DEG) and Ammonia
This table summarizes the product distribution from a study on the reaction of diethylene glycol (DEG) and ammonia, illustrating the effect of temperature on byproduct formation.[4]
| Run | Temp (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | "Heavies" in Product (%) |
| 1 | 200 | 63.87 | 36.13 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 2.37 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 20.6 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663.Product distribution is given in gas chromatograph area percent.
Analysis: This data clearly shows an optimal temperature window. At 200°C, the conversion is low, leaving a large amount of the intermediate AEE. At 220°C, conversion is high, and selectivity for morpholine is maximized. Increasing the temperature further to 240°C leads to a decrease in morpholine yield and an increase in high-molecular-weight condensation products ("heavies").
Table 2: Effect of Reaction Conditions on N-Methylmorpholine Synthesis
In the synthesis of N-methylmorpholine from morpholine and paraformaldehyde, reaction conditions were shown to influence yield, purity, and the formation of the N-formyl morpholine byproduct.
| Conditions | Yield per Pass | Purity | Key Byproduct |
| Paraformaldehyde added simultaneously with morpholine at start | 87.3% | 98.3% | 4.3% N-formyl morpholine |
| Paraformaldehyde added after heating morpholine/water to 85 °C | 98.7% | 99.3% | Not reported as significant |
Analysis: This data suggests that the order of addition and pre-heating can significantly impact the reaction's selectivity. Adding the formaldehyde source to the heated amine solution likely favors the desired methylation pathway over the competing formylation reaction, leading to higher purity and yield.
Analytical Methods for Detecting Byproducts
Accurate identification and quantification of side products are essential for troubleshooting.
Q6: What are the best analytical techniques for identifying and quantifying the side products discussed?
A6: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse technique for volatile and semi-volatile byproducts like N-ethylmorpholine, AEE, and residual starting materials.[4] For certain analyses, derivatization may be required. For example, morpholine can be reacted with sodium nitrite under acidic conditions to form the stable and volatile N-nitrosomorpholine, which is readily detected by GC-MS.
-
High-Performance Liquid Chromatography (HPLC / LC-MS): HPLC coupled with a UV or MS detector is essential for non-volatile, polar byproducts like N-oxides, quaternary salts, and high-molecular-weight condensation products. Reverse-phase HPLC is a common method for separating morpholine derivatives and their impurities.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of unknown byproducts. Quantitative NMR (qNMR) using an internal standard can also be a powerful tool for determining the purity of isolated products and the ratio of products in a mixture.[3]
References
- 1. CN110642807A - Preparation method of N-acetyl morpholine - Google Patents [patents.google.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]
- 6. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 7. Synthesis process of N-methylmorpholine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimization of Reaction Conditions for Morpholine Ring Formation
Welcome to the Technical Support Center for Morpholine Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies for this critical heterocyclic scaffold.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to help you quickly identify and solve specific problems you may encounter during the synthesis of morpholine and its derivatives.
Issue 1: Low Yield and/or Dark, Viscous Product in Morpholine Synthesis via Dehydration of Diethanolamine
Potential Causes & Solutions:
-
Inadequate Temperature Control: This reaction is highly sensitive to temperature.[1]
-
Problem: Temperatures below the optimal range (typically 180-210°C) will result in an incomplete reaction.[1] Conversely, excessive heat can lead to charring and the formation of unwanted side products, presenting as a dark, viscous residue.[1] Even a minor drop of 10-15°C can significantly reduce your yield.[1]
-
Solution: Employ a calibrated high-temperature thermometer and a reliable heating mantle to ensure stable and accurate temperature control throughout the reaction.[1]
-
-
Insufficient Reaction Time: The dehydration and subsequent cyclization can be a slow process.
-
Problem: Shorter reaction times may not allow for complete conversion of the starting material.
-
Solution: Ensure the reaction is heated for a sufficient duration, often 15 hours or more, to drive the reaction to completion.[1]
-
-
Improper Acid Concentration or Stoichiometry: The acid acts as both a catalyst and a dehydrating agent.[1][2]
-
Problem: Using a diluted acid or an insufficient molar equivalent will lead to an incomplete reaction.
-
Solution: Verify the concentration of your acid (e.g., concentrated sulfuric or hydrochloric acid) and use the correct stoichiometry as dictated by your protocol.
-
-
Inefficient Water Removal: The presence of water can inhibit the forward reaction in the dehydration of diethanolamine.[3]
-
Problem: As a dehydration reaction, the accumulation of water can shift the equilibrium back towards the starting materials.
-
Solution: Improve the efficiency of your distillation apparatus or utilize a Dean-Stark trap to effectively remove water as it is formed, thereby driving the reaction towards the product.
-
-
Inefficient Purification: Morpholine is highly hygroscopic.[1]
-
Problem: The crude product, often a thick paste of morpholine hydrochloride, readily absorbs moisture from the atmosphere.[1] This can lead to inaccuracies in yield calculation and lower purity.
-
Solution: After neutralization of the crude product, ensure thorough drying, for instance, with potassium hydroxide, followed by careful fractional distillation to isolate the pure morpholine.[1][2]
-
Troubleshooting Workflow: Dehydration of Diethanolamine
Caption: A logical workflow for troubleshooting low yields in morpholine synthesis.
Issue 2: Poor Yields in Palladium-Catalyzed Carboamination for Morpholine Synthesis
Potential Causes & Solutions:
-
Catalyst Deactivation: Palladium catalysts are sensitive to atmospheric conditions.
-
Problem: Exposure to air and moisture can lead to the deactivation of the Pd catalyst.
-
Solution: Ensure all reagents and solvents are thoroughly dried and degassed. The reaction should be set up and run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Ligand Choice: The nature of the ligand is critical for the efficiency of the catalytic cycle.
-
Problem: An inappropriate ligand can lead to slow reaction rates or catalyst decomposition.
-
Solution: Screen a variety of phosphine-based or other suitable ligands to find the optimal one for your specific substrate and reaction conditions.
-
-
Base Selection: The base plays a crucial role in the catalytic cycle.
-
Problem: The strength and solubility of the base can significantly impact the reaction rate and overall yield.
-
Solution: Common bases for this reaction include NaOtBu, K₃PO₄, and Cs₂CO₃.[2] The choice of base may need to be optimized for your specific system.
-
-
Substrate Purity: Impurities can poison the catalyst.
-
Problem: Contaminants in the starting materials (e.g., the ethanolamine derivative or the aryl/alkenyl halide) can inhibit the catalyst's activity.
-
Solution: Ensure all starting materials are of high purity. Purification of starting materials before use may be necessary.
-
Workflow for Optimizing Pd-Catalyzed Morpholine Synthesis
Caption: A systematic workflow for optimizing palladium-catalyzed morpholine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing the morpholine ring?
The two primary industrial methods are the dehydration of diethanolamine (DEA) with a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperatures and pressures over a hydrogenation catalyst.[3][4] The DEG route is often favored due to its efficiency.[3]
Q2: What types of catalysts are typically used in the diethylene glycol (DEG) route for morpholine synthesis?
The DEG route utilizes hydrogenation catalysts. Common examples include metals such as nickel, copper, or cobalt, often supported on an alumina carrier.[3] The choice of catalyst is critical as it significantly influences reaction selectivity and overall yield.[3]
Q3: What are the major side reactions and byproducts I should be aware of in morpholine synthesis?
Byproduct formation is a key challenge. In the DEG route, a common intermediate is 2-(2-aminoethoxy)ethanol (AEE), and its incomplete conversion can lead to its presence in the final product mixture.[3] N-ethylmorpholine is another significant byproduct.[3] The formation of high-molecular-weight condensation products, often referred to as "heavies," can also occur, which reduces the overall yield.[3] In the DEA route, the use of sulfuric acid results in the formation of large quantities of sodium sulfate after neutralization, which requires proper disposal.[3]
Q4: I am working on a laboratory-scale synthesis. What are some alternative methods to the industrial processes for creating a morpholine ring?
Several modern and versatile methods are available for laboratory-scale synthesis:
-
Palladium-Catalyzed Carboamination: This method involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides, catalyzed by a palladium complex. It offers good stereocontrol.[2][5]
-
Annulation of 1,2-Amino Alcohols: This is a two-step process that involves the reaction of a 1,2-amino alcohol with chloroacetyl chloride to form a morpholinone intermediate. This intermediate is then reduced using reagents like borane or aluminum hydride to yield the morpholine.[2]
-
From Vicinal Amino Alcohols and their Derivatives: This is a broad category that encompasses various strategies for ring closure, often starting from readily available amino alcohols.[6][7]
Q5: How can I effectively purify my synthesized morpholine derivative?
The purification strategy depends on the properties of your compound and the impurities present. Common techniques include:
-
Column Chromatography: Often the first choice for purifying crude products from a synthesis.
-
Preparative High-Performance Liquid Chromatography (HPLC): Useful for separating complex mixtures and isolating highly pure compounds.
-
Recrystallization: A powerful technique for purifying solid compounds.
-
Distillation: The primary method for purifying liquid morpholine, especially after synthesis via diethanolamine dehydration.[2]
Data Summary Table
Table 1: Effect of Temperature on Product Distribution in the Reaction of Diethylene Glycol (DEG) and Ammonia
| Experiment | Temperature (°C) | DEG Conversion (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 200 | 63.87 | 59.5 | 4.06 |
| 2 | 220 | 97.63 | 90.8 | 5.5 |
| 3 | 240 | 79.4 | 63.3 | 7.5 |
Data adapted from U.S. Patent 4,647,663.[3] Product distribution is given in gas chromatograph area percent.
Experimental Protocols
Protocol 1: Synthesis of Morpholine from Diethanolamine (Laboratory Scale)
This protocol is based on the dehydration of diethanolamine using a strong acid.
-
Reagent Preparation: In a 500mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser set for distillation, add 62.5 g of diethanolamine.[3]
-
Acidification: While cooling the flask in an ice bath and stirring, slowly and cautiously add concentrated hydrochloric acid (or sulfuric acid) until the mixture is strongly acidic (pH ~1). This is a highly exothermic reaction.[3]
-
Cyclization: Heat the mixture to the optimal temperature range (180-210°C) and maintain this temperature for at least 15 hours to facilitate cyclization.[1] Water will distill off during this process.
-
Work-up: Allow the reaction mixture to cool to approximately 160°C and then pour it into a suitable container to prevent it from solidifying in the flask.
-
Neutralization: Mix the resulting morpholine hydrochloride paste with 50 g of calcium oxide to neutralize the acid and free the morpholine base.
-
Initial Distillation: Transfer the paste to a round-bottom flask and perform a simple distillation to obtain crude, wet morpholine.
-
Drying: Dry the crude morpholine by stirring it over potassium hydroxide pellets (20 g) for 30-60 minutes.[2]
-
Final Purification: Decant the dried morpholine and perform a fractional distillation, collecting the pure morpholine product at its boiling point (126-129°C).[2]
Protocol 2: Synthesis of a Morpholinone Intermediate from a 1,2-Amino Alcohol
This protocol outlines the formation of a morpholinone, which can be subsequently reduced to the corresponding morpholine.
-
Reaction Setup: Dissolve the 1,2-amino alcohol in a suitable biphasic solvent system, such as dichloromethane and water.
-
Acylation: Cool the solution in an ice bath. While stirring vigorously, add chloroacetyl chloride and an aqueous solution of sodium hydroxide simultaneously but separately to maintain a basic pH. Stir at room temperature for 30 minutes.[2]
-
Cyclization: Add an aqueous solution of potassium hydroxide and a co-solvent like isopropanol. Stir at room temperature for 2 hours to effect the intramolecular cyclization to the morpholinone.[2]
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude morpholinone can then be purified by column chromatography or recrystallization.[2]
References
Technical Support Center: Purification of Chiral Morpholine Intermediates
Welcome to the technical support center for the purification of chiral morpholine intermediates. The morpholine scaffold is a privileged structure in medicinal chemistry, and obtaining enantiomerically pure intermediates is a critical step in drug development.[1][2] This guide provides in-depth, experience-based answers to common challenges encountered during the purification process, moving beyond simple instructions to explain the underlying principles of each technique.
Section 1: Strategic Approach to Purification Method Selection
Choosing the right purification strategy from the outset can save significant time and resources. This section provides answers to frequently asked questions about method selection.
FAQ: Method Selection
Q1: I have a new racemic morpholine intermediate. Which purification technique should I try first?
For multigram to kilogram scale, Diastereomeric Salt Resolution is often the most economical and straightforward starting point.[3] This classical method involves reacting your racemic morpholine (a base) with an enantiomerically pure chiral acid to form two diastereomeric salts.[4] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]
However, if you are working on a smaller scale (milligrams to a few grams) or if salt resolution fails, preparative chiral chromatography (HPLC or SFC) is the preferred method.[5][6]
Q2: When is preparative chiral chromatography a better choice than diastereomeric salt resolution?
Preparative chiral chromatography is advantageous in several scenarios:
-
Small Scale: For rapid purification of small quantities of material for initial biological testing, chromatography is often faster than developing a crystallization protocol.[7]
-
Difficult Separations: When diastereomeric salts fail to crystallize, "oil out," or show poor separation, chromatography provides a more direct and often successful alternative.[8][9]
-
High Value Intermediates: For precious materials where maximizing recovery is critical, the high resolution and recovery of modern chromatographic techniques are ideal.
-
Speed and Automation: Automated screening of various chiral stationary phases (CSPs) and mobile phases can identify a suitable separation method within hours.[10]
Q3: What is the difference between HPLC and SFC for chiral separations, and which should I use?
Supercritical Fluid Chromatography (SFC) has largely become the technique of choice for chiral separations in the pharmaceutical industry, often surpassing High-Performance Liquid Chromatography (HPLC).[7][11] SFC uses supercritical CO2 as the primary mobile phase, which offers several advantages:
-
Speed: The low viscosity of supercritical CO2 allows for 3-5 times higher flow rates than HPLC, leading to faster separations and shorter cycle times.[7][11]
-
Efficiency: SFC often provides higher chromatographic efficiency, resulting in better resolution between enantiomers.[12]
-
Green Chemistry: It significantly reduces the consumption of toxic organic solvents, making it a more environmentally friendly option.[13]
-
Easier Workup: The CO2 evaporates upon depressurization, leaving the purified compound in a small volume of the organic co-solvent, which simplifies sample recovery.[11]
Consider using normal-phase chiral HPLC when your crude material is not sufficiently soluble in solvents compatible with SFC systems.[7]
Workflow: Selecting a Purification Method
The following diagram outlines a logical decision-making process for selecting the appropriate purification technique for your chiral morpholine intermediate.
Caption: Decision tree for selecting a chiral purification method.
Section 2: Troubleshooting Guides
This section addresses specific, common problems encountered during purification experiments.
Troubleshooting: Diastereomeric Salt Resolution & Crystallization
Q4: My reaction mixture "oiled out" instead of forming crystals. What happened and how can I fix it?
"Oiling out" occurs when your dissolved diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[8] This is often a result of reaching supersaturation at a temperature above the melting point of the solute in the chosen solvent system.[8] It can also be caused by excessively high concentrations or cooling the solution too rapidly. The resulting oil can trap impurities and is a significant barrier to effective purification.[8]
Causality & Solution:
-
Cause: The kinetic barrier to nucleation is too high, or the solubility curve is too steep.
-
Solutions:
-
Reduce Concentration: Dilute the solution with more solvent before cooling. This lowers the supersaturation level.
-
Slow Down Cooling: A slower cooling rate (e.g., 5-10°C per hour) provides more time for ordered crystal lattice formation instead of amorphous oiling. Allow the solution to cool slowly to room temperature before moving it to a refrigerator.[8]
-
Change the Solvent System: This is often the most effective solution. Experiment with different solvents or solvent/anti-solvent mixtures to find a system where the salt is less soluble, particularly at lower temperatures.[3][8]
-
Seed the Solution: Introducing a few seed crystals of the desired diastereomeric salt can template crystal growth and bypass the kinetic barrier to nucleation.
-
Q5: I formed crystals, but the enantiomeric excess (ee) is low after liberation of the free base. What went wrong?
Low enantiomeric excess (ee) suggests that the two diastereomeric salts have similar solubilities in your chosen solvent, leading to co-precipitation.
Causality & Solution:
-
Cause: The difference in solubility between the (R,R') and (S,R') diastereomeric salts is insufficient for effective separation.
-
Solutions:
-
Screen More Resolving Agents: The choice of the chiral resolving agent is the most critical parameter. Common choices for resolving amines include derivatives of tartaric acid, mandelic acid, or camphorsulfonic acid.[3][14] A different agent can lead to a much larger difference in salt solubility.
-
Systematic Solvent Screening: Test a wide range of solvents (e.g., alcohols like isopropanol, ketones, esters, and their mixtures with water or anti-solvents like heptane). Solubility is highly dependent on the solvent.
-
Optimize the Molar Ratio: While a 1:1 ratio of racemic amine to resolving agent is common, this is not always optimal. Using a molar ratio greater than 1.5 can sometimes improve resolution yields and ee.[3]
-
Control Crystallization Time (Kinetic vs. Thermodynamic Control): Sometimes, one diastereomer crystallizes much faster than the other (kinetic control). In such cases, filtering the crystals quickly can yield high ee.[15] If left for too long, the system may equilibrate to a less selective state (thermodynamic control), resulting in lower ee.[15]
-
Troubleshooting: Chiral Chromatography (HPLC/SFC)
Q6: I'm screening my morpholine on several chiral columns but see no separation on any of them. What should I do?
This indicates a need for a more fundamental change in your screening strategy. The interactions governing chiral recognition are complex, and a systematic approach is required.
Causality & Solution:
-
Cause: The chosen set of chiral stationary phases (CSPs) and mobile phases do not provide the necessary enantioselective interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) for your specific molecule.
-
Solutions:
-
Change Mobile Phase Additives: For basic compounds like morpholines, adding a small amount of a basic modifier (e.g., 0.1% diethylamine or isopropylamine) to the mobile phase is crucial.[10] This prevents peak tailing by masking active silanol groups on the silica support and can dramatically improve selectivity.
-
Switch Co-Solvent: In SFC, the alcohol co-solvent (methanol, ethanol, isopropanol) plays a huge role in selectivity. If you've only tried methanol, screen the same columns with ethanol and isopropanol.
-
Explore Different CSP Types: Most initial screenings focus on polysaccharide-based columns (e.g., derivatives of cellulose or amylose). If these fail, try a Pirkle-type or macrocyclic glycopeptide-based column, which operate on different recognition principles.[6][10]
-
Consider Derivatization: If your morpholine lacks strong interacting groups, you can derivatize it (e.g., acylation) to introduce functionalities that will interact more strongly with the CSP. This is an indirect method but can be very effective.[16]
-
Q7: My new chiral column isn't reproducing the separation I achieved on an older column of the same type. Why?
This is a common and frustrating issue often attributed to column "memory effects" or slight variations in manufacturing.[17][18]
Causality & Solution:
-
Cause: The older column may have adsorbed additives from previous mobile phases, and these adsorbed molecules are now contributing to the separation mechanism.[17] The new column lacks this "conditioning."
-
Solutions:
-
Condition the New Column: Before use, flush the new column for several hours with the mobile phase containing your standard additives. This helps equilibrate the stationary phase surface.[17]
-
Perform a Strong Solvent Flush (Immobilized Columns Only): For modern, robust "immobilized" CSPs, you can often restore performance by flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse. CAUTION: This will permanently damage older "coated" type columns. Always check the column's instruction manual.[17]
-
Check for Contamination: A sudden increase in backpressure or peak splitting can be caused by particulate matter blocking the inlet frit. Reversing the column flow direction for a short flush (disconnected from the detector) can sometimes dislodge this.[17]
-
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution | Insufficient enantioselective interaction. | Change co-solvent (e.g., MeOH to IPA in SFC); screen different CSPs; change mobile phase additive.[10] |
| Peak Tailing | Strong interaction with residual silanols on the support; secondary interactions. | Add a basic modifier (e.g., 0.1% DEA) for basic analytes; add an acidic modifier for acidic analytes.[10] |
| High Backpressure | Blocked column inlet frit; sample precipitation on injection. | Reverse-flush the column (check manual); ensure sample is fully dissolved in a solvent weaker than the mobile phase.[17] |
| Loss of Selectivity | Column contamination; change in stationary phase character over time. | For immobilized columns, flush with a strong solvent like DMF or THF; for coated columns, flush with 2-propanol.[17][19] |
| Table 1: Common Troubleshooting Scenarios in Chiral Chromatography. |
Section 3: Experimental Protocols
Protocol 1: Screening for Diastereomeric Salt Resolution
This protocol provides a systematic approach to identify a suitable resolving agent and solvent system for a racemic morpholine derivative.
Materials:
-
Racemic morpholine intermediate
-
Set of chiral resolving acids (e.g., L-(-)-Dibenzoyltartaric acid, (1R)-(-)-10-Camphorsulfonic acid, D-(-)-Mandelic acid)
-
Set of analytical-grade solvents (e.g., Isopropanol, Ethanol, Acetone, Ethyl Acetate, Acetonitrile)
-
Small vials or test tubes (approx. 5 mL)
-
Stir plate and stir bars
Methodology:
-
Preparation: In separate vials, dissolve a small, precise amount of your racemic morpholine (e.g., 100 mg) in a measured volume (e.g., 1 mL) of each test solvent.
-
Resolving Agent Addition: To each vial, add 0.5 equivalents of a single chiral resolving acid. (Using 0.5 eq. helps to favor the crystallization of the less soluble salt).
-
Initial Observation: Stir all vials at room temperature for 1-2 hours. Observe if any spontaneous precipitation occurs.
-
Heating and Cooling Cycle: Gently heat the vials that did not precipitate to dissolve all solids. Allow them to cool slowly to room temperature, then place them in a refrigerator (4°C) overnight.
-
Isolation and Analysis:
-
If crystals have formed, isolate them by filtration, washing with a small amount of the cold solvent.
-
Dry the crystals.
-
Liberate the free base from the salt by dissolving the crystals in water, basifying with NaOH, and extracting with an organic solvent (e.g., dichloromethane).
-
Analyze the enantiomeric excess (ee) of the recovered morpholine using an established analytical chiral HPLC or SFC method.
-
-
Evaluation: A successful "hit" is a system that produces a solid with a significant ee (>50%). This system can then be optimized on a larger scale by adjusting concentration, cooling rates, and stoichiometry.
Workflow: Troubleshooting Diastereomeric Salt Crystallization
Caption: Troubleshooting flowchart for diastereomeric salt resolution.
Section 4: Analytical Methods for Purity Assessment
Q8: How do I accurately determine the enantiomeric excess (ee) of my purified sample?
Accurate determination of enantiomeric excess is essential to validate your purification.[20] While polarimetry can indicate which enantiomer is in excess, it is not a precise method for quantification.[20] The most reliable methods are chromatographic.[21]
-
Chiral HPLC/SFC: This is the gold standard. A small amount of the sample is injected onto an analytical chiral column. The area under the curve for each enantiomer's peak is integrated, and the ee is calculated from these areas. The formula is:
-
ee (%) = [ (Area1 - Area2) / (Area1 + Area2) ] * 100 [22]
-
-
NMR Spectroscopy with Chiral Shift Reagents: In some cases, adding a chiral lanthanide shift reagent to an NMR sample can cause the signals for the two enantiomers (e.g., a specific proton) to appear at different chemical shifts. The ee can be determined by integrating these separated signals.[20]
Q9: What is Kinetic Resolution, and when would it be used for morpholines?
Kinetic resolution is a method where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst than the other, allowing the unreacted, slower-reacting enantiomer to be recovered in enantioenriched form.[14][23] A major drawback is that the theoretical maximum yield for the recovered starting material is 50%.[24]
It is typically used when other methods fail or for specific synthetic strategies. An advanced form called Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limit by continuously racemizing the slower-reacting enantiomer in situ, theoretically allowing for a 100% yield of a single enantiomer of the product.[24][25][26] This has been successfully applied to the synthesis of chiral morpholines.[25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 5. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 8. benchchem.com [benchchem.com]
- 9. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. selvita.com [selvita.com]
- 14. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 17. chiraltech.com [chiraltech.com]
- 18. chromatographytoday.com [chromatographytoday.com]
- 19. chiraltech.com [chiraltech.com]
- 20. Determination of enantiomeric excess [ch.ic.ac.uk]
- 21. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 23. Recent advances in intramolecular kinetic resolution reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. Advances in Stereoconvergent Catalysis from 2005–2015: Transition-Metal-Mediated Stereoablative Reactions, Dynamic Kinetic Resolutions, and Dynamic Kinetic Asymmetric Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 26. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with (S)-morpholin-3-ylmethanol Hydrochloride
Welcome to our dedicated resource for scientists and researchers working with (S)-morpholin-3-ylmethanol hydrochloride. This guide provides practical, in-depth solutions to common challenges, particularly concerning its solubility in reaction setups. Our goal is to equip you with both the protocols and the underlying chemical principles to streamline your synthetic work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempts to dissolve this compound in common organic solvents for a reaction have failed. Where should I start?
This is a frequent challenge. The hydrochloride salt form makes the molecule highly polar and crystalline, limiting its solubility in many nonpolar organic solvents.[1][2]
Core Principle: The key is to match the solvent's properties to the solute. As an amine salt, this compound is most readily soluble in polar, protic solvents that can effectively solvate the charged species.[1]
Recommended Initial Solvents:
-
Water: Offers the highest solubility, making it an excellent choice for aqueous reactions.[1][3]
-
Alcohols (Methanol, Ethanol): These are often the best choices for organic reactions, providing good solubility while being compatible with a range of reagents.
-
Other Polar Solvents: While less common, other polar solvents can be effective, though solubility might be lower.
Troubleshooting Flowchart: Initial Solvent Selection
Caption: Initial solvent selection workflow.
Q2: My reaction must be run in an aprotic solvent like acetonitrile (ACN), THF, or dichloromethane (DCM). How can I solubilize the hydrochloride salt?
Direct dissolution in aprotic solvents is often not feasible due to the polarity mismatch. The most effective strategy is to convert the salt to its more soluble free base form in situ.
Mechanistic Rationale: The ionic nature of the hydrochloride salt is the primary barrier to solubility in nonpolar solvents.[2] By adding a base, you neutralize the hydrochloric acid, generating the free amine, (S)-morpholin-3-ylmethanol. This neutral form is significantly less polar and more soluble in a wider array of organic solvents.[2][4]
Experimental Protocol: In-Situ Free-Basing
-
Setup: Suspend this compound (1.0 equivalent) in your chosen aprotic solvent (e.g., ACN, THF, DCM).
-
Base Addition: Add a suitable non-nucleophilic tertiary amine base (1.1-1.2 equivalents), such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Stirring: Stir the mixture at room temperature. The solid starting material should gradually dissolve as the free base is formed. A new precipitate, the hydrochloride salt of your added base (e.g., triethylammonium chloride), will likely form.
-
Filtration (Optional but Recommended): If a solid byproduct forms, it is advisable to filter the mixture to remove the salt before adding other reagents.
-
Reaction: The resulting solution now contains the soluble free amine, ready for your subsequent reaction steps.
Workflow for Aprotic Solvent Reactions
Caption: Workflow for in-situ free-basing.
Q3: Can I use heat or solvent mixtures to improve solubility?
Yes, both are viable options, either alone or in combination with other techniques.
Heating: For many salts, solubility increases with temperature. Gentle warming of the solvent can help dissolve the this compound. However, be cautious of the thermal stability of your reactants and the boiling point of your solvent.
Solvent Mixtures: If your reaction can tolerate a small amount of a polar protic solvent, creating a solvent mixture can be a simple solution. For example, adding a small percentage of methanol to a slurry of the hydrochloride salt in THF can often achieve dissolution.
Data Summary: Solubility Enhancement Strategies
| Method | Solvents | Resulting Species | Key Advantage | Main Consideration |
| In-situ Free-Basing | ACN, THF, DCM, etc. | (S)-morpholin-3-ylmethanol (Free Base) | High solubility in aprotic media | Base may interfere with other reagents |
| Heating | Most solvents | (S)-morpholin-3-ylmethanol HCl | Simple to implement | Potential for thermal degradation |
| Solvent Mixtures | e.g., THF/Methanol | (S)-morpholin-3-ylmethanol HCl | Avoids adding a base | Protic co-solvent may be reactive |
Q4: After adding a base, a precipitate formed. Is this a problem?
This is usually an expected and positive sign. The precipitate is typically the hydrochloride salt of the base you added (e.g., triethylammonium chloride). Its formation indicates that the acid-base reaction has occurred, and your desired compound is now the free amine in solution. This precipitation can even help drive the reaction to completion. It is generally good practice to filter off this salt before proceeding.
References
Technical Support Center: Preserving Stereochemical Integrity of (S)-morpholin-3-ylmethanol
Welcome to the technical support center for (S)-morpholin-3-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical purity during chemical transformations. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the challenges of working with this valuable chiral building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for (S)-morpholin-3-ylmethanol?
A1: (S)-morpholin-3-ylmethanol is a chiral molecule, meaning it exists as one of two non-superimposable mirror images, or enantiomers ((S) and (R)).[1][2] The specific three-dimensional arrangement (stereochemistry) at the C3 position is often crucial for the biological activity and efficacy of pharmaceutical compounds derived from it.
Racemization is the process where a pure enantiomer, like the (S)-form, converts into a 1:1 mixture of both (S) and (R) enantiomers.[1] This mixture is called a racemate or racemic mixture and is optically inactive.[3][4] For pharmaceutical applications, racemization is a significant problem because the "wrong" enantiomer (in this case, the R-form) may have reduced activity, no activity, or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity throughout a synthetic sequence is paramount.
The stereocenter at C3 in (S)-morpholin-3-ylmethanol is adjacent to both an oxygen and a nitrogen atom. This unique electronic environment can make the proton at C3 susceptible to abstraction under certain conditions, leading to a planar, achiral intermediate that can be re-protonated from either face, resulting in racemization.[5][6]
Q2: What are the primary causes of racemization when working with (S)-morpholin-3-ylmethanol?
A2: Racemization of (S)-morpholin-3-ylmethanol and its derivatives is typically induced by conditions that facilitate the formation of an achiral intermediate. The primary culprits are:
-
Harsh Basic Conditions: Strong bases can abstract the proton at the C3 stereocenter. This is particularly a risk if the adjacent nitrogen or oxygen functionalities are modified in a way that increases the acidity of this proton.
-
Elevated Temperatures: Higher reaction temperatures provide the necessary activation energy for racemization pathways to occur.[7][8] Even with mild reagents, prolonged heating can lead to a gradual loss of enantiomeric excess (e.e.).
-
Acidic Conditions: While less common for this specific structure, strongly acidic conditions can sometimes promote racemization through mechanisms like ring-opening and closing, which may proceed through an achiral intermediate.[5]
-
Certain Reagents: Some coupling reagents or reaction conditions, particularly in amide bond formation, can promote the formation of intermediates like oxazolones, which are known to be prone to racemization, although this is more typical for α-amino acids.[9][10]
Below is a diagram illustrating a generalized base-catalyzed racemization mechanism.
Caption: Generalized base-catalyzed racemization pathway.
Troubleshooting Guides
Problem: I am observing significant racemization during my amide coupling reaction with the secondary amine of (S)-morpholin-3-ylmethanol. What can I do to prevent this?
This is a common challenge. The combination of a base, coupling reagent, and elevated temperature required for amide bond formation can create a perfect storm for racemization.
Causality: Standard peptide coupling reagents, especially when used with strong tertiary amine bases like Diisopropylethylamine (DIEA), can lead to racemization.[11][12] The base, intended to activate the carboxylic acid, can also promote the unwanted deprotonation at the stereocenter.
Solution Workflow:
-
Optimize Coupling Reagents and Additives: Switch from carbodiimide reagents (like DCC, DIC) alone to onium salts (HATU, HBTU) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt). These additives are known to suppress racemization.[13][14]
-
Select a Weaker Base: Replace strong, non-nucleophilic bases like DIEA with a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[10][12]
-
Control the Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.[7][8]
The following decision workflow can help guide your experimental design.
Caption: Decision workflow for optimizing amide coupling reactions.
Recommended Protocol: Stereochemistry-Preserving Amide Coupling
-
Preparation: Dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add N-methylmorpholine (NMM) (2.5 eq.) dropwise and stir for 5-10 minutes.
-
Substrate Addition: Add a solution of (S)-morpholin-3-ylmethanol (1.2 eq.) in the same solvent.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and monitor by TLC or LC-MS until completion (typically 4-16 hours).
-
Workup: Proceed with a standard aqueous workup to isolate the product.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral chromatography (see Q3).
| Parameter | Standard Conditions (High Risk) | Recommended Conditions (Low Risk) | Rationale |
| Coupling Reagent | EDC or DCC | HATU, HBTU, PyBOP | Onium salts are highly efficient and, with additives, suppress side reactions.[13] |
| Additive | None | HOBt, HOAt | Forms an active ester that is less prone to racemization.[13] |
| Base | DIEA, Triethylamine | N-Methylmorpholine (NMM), Collidine | Weaker bases are less likely to cause epimerization of the stereocenter.[10] |
| Temperature | Room Temp to 50 °C | 0 °C to Room Temp | Lower temperature reduces the rate of racemization.[7][8] |
| Solvent | DMF, NMP | DCM, Acetonitrile | Less polar, aprotic solvents can sometimes disfavor racemization pathways. |
Problem: My synthetic route requires a reaction that is incompatible with the free alcohol or amine. How can I use protecting groups to preserve the stereocenter?
A2: Protecting groups are essential tools for multistep synthesis.[15] They temporarily mask a reactive functional group, allowing transformations to occur elsewhere in the molecule.[15] For (S)-morpholin-3-ylmethanol, both the secondary amine and the primary alcohol can be protected. A robust protecting group can "lock" the conformation and prevent pathways that lead to racemization.
| Functional Group | Protecting Group | Abbreviation | Installation Reagents | Removal Conditions | Stability Notes |
| Amine (N-H) | tert-Butoxycarbonyl | Boc | Boc₂O, Base (e.g., TEA, DMAP) | Strong Acid (TFA, HCl) | Excellent for preventing N-alkylation side reactions. Very stable to a wide range of conditions. |
| Amine (N-H) | Carboxybenzyl | Cbz (or Z) | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C) | Orthogonal to Boc group. Stable to mild acid/base.[16] |
| Alcohol (O-H) | tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, Imidazole | Fluoride Source (TBAF, HF-Pyridine) | Common, robust silyl ether. Stable to most conditions except strong acid and fluoride.[17] |
| Alcohol (O-H) | Benzyl | Bn | BnBr, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C) | Very stable. Can be removed simultaneously with a Cbz group.[18] |
Experimental Protocol: Boc Protection of the Amine
-
Dissolution: Dissolve (S)-morpholin-3-ylmethanol (1.0 eq.) and triethylamine (1.5 eq.) in a suitable solvent like Dichloromethane (DCM) or THF.
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup: Perform an aqueous workup, extracting the product with an organic solvent. Purify by column chromatography if necessary. The resulting N-Boc-(S)-morpholin-3-ylmethanol is now ready for subsequent reactions on the alcohol, with the stereocenter well-protected.
Q3: How do I accurately confirm the stereochemical purity of my final compound?
A3: You cannot rely on standard analytical techniques like NMR or mass spectrometry to distinguish between enantiomers. You must use a chiral analytical method. The most common and reliable techniques are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC).[19][20][21]
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC | Separation based on differential interaction with a Chiral Stationary Phase (CSP).[21] | Widely available, robust, versatile with different mobile phases (normal, reversed). | Can use significant amounts of organic solvents; run times can be longer. |
| Chiral SFC | Uses supercritical CO₂ as the main mobile phase, with a co-solvent, and a CSP.[20] | Very fast analysis times, reduced organic solvent consumption ("greener"), excellent resolution.[19][22][23] | Requires specialized instrumentation.[21] |
Workflow for Method Development:
-
Column Screening: Screen your racemic compound against a panel of common polysaccharide-based chiral stationary phases (e.g., columns with coated or immobilized amylose or cellulose derivatives).
-
Mobile Phase Optimization: For HPLC, screen different ratios of hexane/isopropanol or other solvent systems. For SFC, optimize the alcohol co-solvent and any additives.
-
Analysis: Once baseline separation of the two enantiomers is achieved with the racemic standard, inject your synthesized sample under the same conditions to determine the ratio of the two peaks and calculate the enantiomeric excess (e.e.).
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. uou.ac.in [uou.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. Morpholinone mediated oxazolone-free C-terminus amide coupling permitting a convergent strategy for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hepatochem.com [hepatochem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. jocpr.com [jocpr.com]
- 16. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. organic-synthesis.com [organic-synthesis.com]
- 18. (S)-(4-Benzylmorpholin-3-yl)methanol Hydrochloride | Benchchem [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. pharmafocusamerica.com [pharmafocusamerica.com]
- 22. chromatographytoday.com [chromatographytoday.com]
- 23. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Catalyst Selection for Efficient Morpholine Synthesis
Welcome to the technical support center dedicated to the synthesis of morpholine and its analogs. As a cornerstone heterocyclic motif in pharmaceuticals and agrochemicals, the efficient construction of the morpholine ring is of paramount importance.[1][2] However, researchers frequently encounter challenges, particularly in catalyst selection and reaction optimization, which can lead to low yields, byproduct formation, and catalyst deactivation.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It combines foundational knowledge in a Frequently Asked Questions (FAQs) format with a detailed Troubleshooting Guide to address specific experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing morpholine analogs?
A1: The strategies can be broadly categorized into two areas: classical industrial methods and modern catalytic systems.
-
Classical Industrial Routes: The two most prevalent industrial methods are the dehydration of diethanolamine (DEA) using a strong acid like sulfuric acid, and the reaction of diethylene glycol (DEG) with ammonia at high temperature and pressure over a hydrogenation catalyst.[3][4] The DEG route is often favored for its efficiency.[3]
-
Modern Catalytic Systems: For the synthesis of complex, highly substituted morpholine analogs, researchers often turn to transition-metal catalysis. These methods offer greater control over stereochemistry and functional group tolerance. Key examples include:
-
Palladium-Catalyzed Carboamination: This involves the intramolecular cyclization of O-allyl ethanolamine derivatives with aryl or alkenyl halides.[5][6]
-
Copper-Catalyzed Three-Component Synthesis: A convergent approach that combines amino alcohols, aldehydes, and diazomalonates to build highly substituted morpholines in a single step.[7]
-
Gold and Platinum-Catalyzed Cyclizations: These methods utilize the reaction of N-propargylamines to form the morpholine core.[8]
-
Iron-Catalyzed Heterocyclization: An effective method for the diastereoselective synthesis of substituted morpholines.[9]
-
Q2: How do I choose between a classical (e.g., DEG route) and a modern (e.g., Pd-catalyzed) method?
A2: The choice depends entirely on your target molecule and experimental goals.
-
Choose a classical route (DEG/DEA) when your goal is to produce large quantities of unsubstituted or simply substituted morpholine. These methods are cost-effective for bulk synthesis but offer limited scope for complex analogs and are often performed under harsh conditions (high temperature and pressure).[10][11]
-
Choose a modern catalytic system when synthesizing complex, high-value morpholine analogs, such as those in drug discovery. These methods excel in:
Q3: In transition metal-catalyzed reactions for morpholine synthesis, how critical is ligand selection?
A3: Ligand selection is absolutely critical; it is often the most important variable to optimize after the metal center itself. The ligand directly influences the catalyst's stability, activity, and selectivity.[5] For example, in the palladium-catalyzed carboamination synthesis of morpholines, a survey of different phosphine ligands found that tri(2-furyl)phosphine [P(2-furyl)₃] provided the optimal outcome, while others like triphenylphosphine (PPh₃) gave inferior results.[6] An incorrect ligand can lead to catalyst decomposition or favor undesired side reactions.[5]
Troubleshooting Guide: From Low Yields to Catalyst Failure
This section addresses the most common issues reported during morpholine synthesis. The following logical workflow can help diagnose and solve experimental problems.
Caption: Logical workflow for troubleshooting morpholine synthesis.
Problem 1: My reaction yield is very low or the reaction appears to have stalled.
-
Potential Cause A: Inefficient or Inactive Catalyst.
-
Explanation: The catalyst is the engine of the reaction. An insufficient amount, poor quality, or an inappropriate choice of catalyst/ligand system will result in a sluggish and incomplete reaction.[5] For instance, in the three-component synthesis of morpholines, rhodium catalysts gave low yields, whereas specific copper(I) catalysts were found to be much more effective.[7] Even with the right metal, some sources may be ineffective; CuCl, for example, failed to produce any product in that synthesis.[7]
-
Troubleshooting Strategy:
-
Verify Catalyst Loading: Ensure the correct molar percentage of the catalyst was added.
-
Confirm Catalyst Activity: If possible, test the catalyst on a known, reliable reaction to ensure its activity has not diminished during storage.
-
Re-evaluate the Catalytic System: Consult the literature for the optimal catalyst and ligand combination for your specific transformation. For Pd-catalyzed reactions, the choice of phosphine ligand is a critical parameter to screen.[6]
-
-
-
Potential Cause B: Suboptimal Reaction Temperature.
-
Explanation: Many morpholine syntheses, especially classical dehydration routes, require high temperatures (e.g., 150-210°C) to drive the reaction by removing water.[5] Temperatures that are too low will lead to an incomplete reaction. Conversely, excessive heat can cause decomposition of starting materials or products, leading to a dark, tarry reaction mixture and low yields.[5]
-
Troubleshooting Strategy:
-
Monitor Internal Temperature: Use a calibrated thermometer to measure the internal reaction temperature, not just the heating mantle setting.
-
Systematic Optimization: Perform small-scale experiments at varying temperatures (e.g., in 10°C increments) to identify the optimal range.
-
Analyze Byproducts: If decomposition is suspected, attempt to identify the byproducts to understand the undesired thermal pathways.
-
-
-
Potential Cause C: Inefficient Water Removal (for Dehydration Reactions).
-
Explanation: In reactions that produce water, such as the dehydration of diethanolamine, the presence of water can inhibit the forward reaction and prevent it from reaching completion due to Le Châtelier's principle.[3]
-
Troubleshooting Strategy:
-
Improve Distillation Apparatus: Ensure your distillation setup (e.g., a Dean-Stark trap) is efficient at trapping and removing water as it forms.
-
Use a Dehydrating Agent: While less common in industrial processes, for lab-scale synthesis, the addition of a suitable dehydrating agent could be explored, provided it doesn't interfere with the reaction.
-
-
Problem 2: My final product is a complex mixture with significant byproduct formation.
-
Potential Cause A: Competing Side Reactions.
-
Explanation: The reactants may be participating in undesired, competing catalytic cycles. A well-documented example occurs in the Pd-catalyzed carboamination, where a competing Heck arylation can occur, especially with electron-poor aryl halides.[12] In the industrial DEG route, incomplete conversion can leave the intermediate 2-(2-aminoethoxy)ethanol (AEE) in the product mixture, while side reactions can form N-ethylmorpholine.[3]
-
Troubleshooting Strategy:
-
Modify Substrate Electronics: If possible, switch to more electron-rich or electron-neutral aryl halides in Pd-catalyzed reactions to disfavor side product formation.[12]
-
Adjust Reaction Conditions: Lowering the reaction temperature can sometimes increase selectivity for the desired pathway over a competing one with a higher activation energy.
-
Optimize Catalyst/Ligand: The ligand can steer the selectivity of the reaction. Screening different ligands may shut down the undesired pathway.
-
-
-
Potential Cause B: Product Instability or Degradation.
-
Explanation: The desired morpholine analog itself might not be stable under the reaction or workup conditions. Exposure to strong acid or base during an aqueous workup can sometimes degrade sensitive products.[13]
-
Troubleshooting Strategy:
-
Test Product Stability: Before a full workup, take a small aliquot of the crude reaction mixture and expose it to the planned aqueous wash (e.g., acid or base). Monitor the sample by TLC or LC-MS to see if the product degrades.[13]
-
Modify Workup Procedure: If instability is confirmed, opt for a non-aqueous workup or use milder pH adjustments.
-
-
Problem 3: My catalyst appears to deactivate over the course of the reaction.
-
Potential Cause A: Catalyst Poisoning.
-
Explanation: Impurities in the starting materials, solvents, or even the inert gas can act as catalyst poisons.[14] Sulfur, for example, is a notorious poison for many transition metal catalysts. These impurities bind strongly to the active sites of the catalyst, rendering them inactive.[15]
-
Troubleshooting Strategy:
-
Ensure High Purity of Reagents: Use reagents and solvents of the highest purity available. If necessary, purify starting materials before use (e.g., via distillation or recrystallization).[3]
-
Use an Inert Atmosphere: Ensure the reaction is performed under a rigorously inert atmosphere (e.g., dry argon or nitrogen) to exclude oxygen and moisture, which can also deactivate sensitive catalysts.[5]
-
-
-
Potential Cause B: Fouling or Coking.
-
Explanation: High-molecular-weight byproducts, often called "heavies" or "coke," can deposit on the surface of the catalyst, physically blocking the active sites.[3][15] This is a common issue in high-temperature industrial processes.[11]
-
Troubleshooting Strategy:
-
Optimize Conditions to Minimize Byproducts: Adjusting temperature and reactant ratios can reduce the formation of these high-molecular-weight species. In the DEG process, for example, low ammonia-to-hydrogen ratios can increase the formation of "heavies".[11]
-
Consider Catalyst Regeneration: For some heterogeneous catalysts, established protocols exist for regeneration, which involves burning off the deposited carbon under controlled conditions.[3] If this is not feasible, the catalyst must be replaced.
-
-
Data Summary & Key Methodologies
Table 1: Effect of Temperature on Product Distribution in the DEG/Ammonia Process
This table illustrates how a key reaction parameter—temperature—can significantly influence the selectivity of morpholine synthesis from diethylene glycol (DEG) and ammonia, highlighting the trade-off between conversion and byproduct formation.
| Run | Temp (°C) | DEG Conversion (%) | AEE in Product (%) | Morpholine in Product (%) | Heavies in Product (%) |
| 1 | 215 | 77.8 | 19.3 | 73.1 | 2.1 |
| 2 | 225 | 86.8 | 11.2 | 81.5 | 2.2 |
| 3 | 235 | 92.5 | 6.2 | 86.1 | 2.8 |
| 4 | 240 | 95.0 | 3.8 | 87.8 | 3.6 |
Data adapted from U.S. Patent 4,647,663. Product distribution is given in gas chromatograph area percent.[3]
Protocol: Copper-Catalyzed Three-Component Synthesis of a Substituted Morpholine
This protocol provides a general method for the synthesis of highly substituted morpholines, based on a modern, convergent catalytic approach.[7]
Caption: Proposed mechanism for the Cu-catalyzed synthesis of morpholines.[7]
Materials:
-
Amino alcohol (e.g., 2-amino-2-methylpropan-1-ol)
-
Aldehyde (e.g., p-tolualdehyde)
-
Diazomalonate (e.g., diethyl 2-diazomalonate)
-
Copper(I) catalyst (e.g., Cu(MeCN)₄B(C₆F₅)₄, 5 mol%)
-
Anhydrous toluene
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (argon or nitrogen), add the amino alcohol (1.2 equivalents), the aldehyde (1.2 equivalents), and the copper(I) catalyst (0.05 equivalents).
-
Solvent Addition: Add anhydrous toluene to achieve a suitable concentration (e.g., 0.2 M with respect to the limiting reagent).
-
Initiation: Add the diazomalonate (1.0 equivalent, limiting reagent) to the mixture.
-
Reaction: Heat the mixture to 90 °C and stir for the required time (monitor by TLC or LC-MS, typically several hours).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired morpholine analog.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. benchchem.com [benchchem.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Morpholine synthesis [organic-chemistry.org]
- 10. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 11. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. How To [chem.rochester.edu]
- 14. ammoniaknowhow.com [ammoniaknowhow.com]
- 15. youtube.com [youtube.com]
Navigating the Nuances of (S)-morpholin-3-ylmethanol hydrochloride: A Technical Guide to Reaction Workup
For Researchers, Scientists, and Drug Development Professionals
(S)-morpholin-3-ylmethanol hydrochloride is a valuable chiral building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, presents unique opportunities and challenges in chemical synthesis, particularly during the crucial workup and purification stages. This technical support guide, designed for laboratory professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds.
Understanding the Core Chemistry: pKa and its Implications
| Functional Group | Estimated pKa | Predominant State at pH < 7.5 | Predominant State at pH > 9.5 |
| Morpholine Nitrogen (conjugate acid) | ~8.5 | Protonated (C₅H₁₂ClNO₂⁺) | Free Base (C₅H₁₁NO₂) |
| Primary Alcohol | ~16 | Neutral (-OH) | Neutral (-OH) |
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the workup of reactions involving this compound and its derivatives.
Issue 1: Low or No Product Recovery After Aqueous Extraction
Question: I performed an aqueous workup, and my product seems to have disappeared. What went wrong?
Answer: This is a common issue and is almost always related to the pH of your aqueous phase during extraction.
Root Cause Analysis:
-
This compound and its derivatives are often water-soluble, especially when the morpholine nitrogen is protonated. If your product is in the hydrochloride salt form or if the aqueous phase is acidic or neutral, your compound of interest is likely residing in the aqueous layer.
-
Insufficient basification: If you intended to extract the free base into an organic solvent, you might not have raised the pH of the aqueous layer sufficiently.
Step-by-Step Troubleshooting Protocol:
-
Check the pH of your aqueous layer. Use pH paper or a calibrated pH meter.
-
If the pH is below 9, your product is likely in the aqueous phase. To recover it, basify the aqueous layer to a pH of 10-11 using a suitable base such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. Be cautious with the addition of strong bases to avoid any potential side reactions with other functional groups in your molecule.
-
Re-extract the now basic aqueous layer with an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery.
-
Combine the organic extracts, wash with brine to remove excess water, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Persistent Emulsions During Extraction
Question: I'm trying to perform a liquid-liquid extraction, but I'm getting a persistent emulsion that won't separate. How can I break it?
Answer: Emulsions are common when working with amine-containing compounds due to their surfactant-like properties.
Troubleshooting Strategies:
-
"Salting Out": Add a significant amount of saturated sodium chloride solution (brine) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Solvent Addition: Add a small amount of the organic solvent you are using for the extraction to the separatory funnel.
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a filter funnel. This can often break up the emulsified layer.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to force the layers to separate.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for a period can lead to the separation of the layers.
Issue 3: Difficulty Removing Unreacted (S)-morpholin-3-ylmethanol or Other Amine Impurities
Question: My purified product is contaminated with unreacted starting material or other amine-containing byproducts. How can I remove them?
Answer: An acid wash is a standard and effective method for removing basic amine impurities, provided your desired product is stable to acidic conditions.
Protocol for Acid Washing:
-
Dissolve your crude product in a suitable organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with a dilute acidic solution, such as 1M hydrochloric acid (HCl) or a 10% aqueous solution of copper(II) sulfate. The protonated amine impurities will be extracted into the aqueous layer.
-
Repeat the acid wash two to three times to ensure complete removal of the amine impurities.
-
Follow with a wash with a saturated NaHCO₃ solution to neutralize any residual acid in the organic layer.
-
Finally, wash with brine, dry the organic layer over an anhydrous salt, filter, and concentrate.
Important Consideration: If your product contains acid-labile functional groups, an acidic wash is not suitable. In such cases, purification by column chromatography on silica gel is the recommended alternative. You may need to add a small amount of a tertiary amine like triethylamine (Et₃N) to the eluent to prevent streaking of your amine-containing product on the silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when working with this compound?
A1: As with any chemical, it is crucial to handle this compound with care in a well-ventilated fume hood.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1] Refer to the Safety Data Sheet (SDS) for detailed safety information before use.[1][2][3]
Q2: My reaction involves protecting the amine or alcohol functionality. What are some common protecting groups and how do I remove them during workup?
A2: The choice of protecting group is critical and depends on the specific reaction conditions.
-
For the amine: The tert-butoxycarbonyl (Boc) group is a common choice. It is stable to a wide range of reaction conditions and can be readily removed during workup by treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.
-
For the alcohol: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are frequently used. These are typically removed by treatment with a fluoride source, such as tetrabutylammonium fluoride (TBAF).
The deprotection step is often performed before the final extractive workup. Ensure that the deprotection conditions are compatible with the stability of your final product.
Q3: I need to perform a reaction on the hydroxyl group. How can I selectively react it in the presence of the secondary amine?
A3: To achieve selectivity, you will typically need to protect the more nucleophilic secondary amine first. As mentioned above, a Boc group is a common and effective choice. Once the amine is protected, you can then perform reactions such as O-acylation or O-alkylation on the free hydroxyl group. The workup for these reactions will generally involve a standard aqueous extraction, as the protected amine will not have the same acid-base properties as the free amine.
Q4: What is the best way to purify my final product if standard extraction techniques are insufficient?
A4: If your product is not amenable to simple acid-base extraction or if impurities have similar solubility properties, column chromatography is the most common and effective purification method. For polar amino alcohols, silica gel chromatography is often successful. As mentioned earlier, adding a small percentage of a basic modifier like triethylamine to your eluent system can improve the peak shape and prevent streaking. Reverse-phase chromatography can also be an effective alternative for highly polar compounds. Crystallization is another powerful purification technique, especially for obtaining highly pure solid material. Experiment with different solvent systems to find suitable conditions for crystallization.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the workup of a reaction involving an (S)-morpholin-3-ylmethanol derivative where the desired product is the free base.
Caption: General workup and purification workflow.
References
Addressing stability issues of (S)-morpholin-3-ylmethanol under different pH conditions
A Guide to Understanding and Mitigating Stability Challenges Under Various pH Conditions
Section 1: Compound Fundamentals & General Stability
Q1: What are the key structural features of (S)-morpholin-3-ylmethanol that influence its stability?
(S)-morpholin-3-ylmethanol is a chiral morpholine derivative.[1] Its structure contains a six-membered heterocyclic ring with two key functional groups that dictate its reactivity: a secondary amine and an ether linkage .[1][2] The presence of the ether oxygen withdraws electron density from the nitrogen atom, making the amine less basic than structurally similar compounds like piperidine.[2][3] Additionally, the primary alcohol (hydroxymethyl group) can be a site for oxidation reactions.[1]
Caption: Key structural features of (S)-morpholin-3-ylmethanol.
Q2: What are the standard handling and storage recommendations for (S)-morpholin-3-ylmethanol?
This compound is typically supplied as a solid, often as a hydrochloride salt to improve stability and handling.[4][5][6] Standard recommendations include storage at 2-8°C under an inert atmosphere.[4][5] These conditions are critical to minimize degradation from atmospheric moisture and oxidative processes, which can be accelerated by ambient temperatures and oxygen. All chemical products should be handled by personnel with specialized knowledge, recognizing that they may have unknown hazards.[5]
Section 2: The Critical Impact of pH on Stability
The pH of the experimental medium is the single most important factor governing the stability of (S)-morpholin-3-ylmethanol. The molecule's behavior under acidic, neutral, and alkaline conditions is dictated by the differential reactivity of its secondary amine and ether functional groups.
Caption: Primary degradation pathways as a function of solution pH.
Q3: How does (S)-morpholin-3-ylmethanol behave under acidic (pH < 6) conditions?
Under acidic conditions, the secondary amine nitrogen is protonated, forming a stable ammonium salt. This protonation effectively protects the amine from oxidative degradation. The primary stability concern at low pH is the acid-catalyzed hydrolysis of the ether linkage. While ether bonds are generally more stable than ester bonds, they can be cleaved under harsh acidic conditions (e.g., pH below 4.6) and elevated temperatures.[7][8][9] This process can lead to the opening of the morpholine ring.
-
Causality: The hydrolysis mechanism involves protonation of the ether oxygen, making the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack by water.[10] While this reaction is possible, it is typically slow under mild acidic conditions.
Q4: What is the stability profile under neutral (pH ~7) and basic (pH > 8) conditions?
As the pH increases towards neutral and into the basic range, the secondary amine becomes deprotonated, exposing the nitrogen's lone pair of electrons. This makes the amine susceptible to oxidation, which becomes the dominant degradation pathway.[11][12][13]
-
Causality: Oxidative degradation of secondary amines often proceeds via a free-radical mechanism, which can be initiated by dissolved oxygen and catalyzed by trace metal ions.[11][14] This can lead to a complex mixture of degradation products, including the cleavage of the C-N bond.[11][15] The ether linkage is generally stable under basic conditions.[7]
Section 3: Troubleshooting Common Stability Issues
Q5: My assay results are inconsistent. Could pH-related degradation of my (S)-morpholin-3-ylmethanol stock solution be the cause?
Yes, this is a highly probable cause. If your stock solution is prepared in a poorly buffered or neutral aqueous solution and stored for an extended period, oxidative degradation can occur. Similarly, if the stock is prepared in a strong, unbuffered acid, slow hydrolysis may take place.
-
Troubleshooting Steps:
-
Verify Stock Solution pH: Measure the pH of your stock solution.
-
Prepare Fresh Stock: Always use a freshly prepared stock solution for critical experiments.
-
Use Buffered Solutions: Prepare stock solutions in a suitable buffer at a pH where the compound is most stable (typically mildly acidic, e.g., pH 4-6) and store refrigerated or frozen.
-
Analytical Confirmation: Analyze your stock solution by HPLC against a freshly prepared standard to quantify its purity and detect any degradants.
-
Q6: I'm observing unexpected peaks in my chromatogram after a forced degradation study. What are they likely to be?
Unexpected peaks are the hallmark of degradation. Their identity depends on the stress condition applied.
| Stress Condition | Likely Degradation Mechanism | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, heat) | Ether Hydrolysis | Ring-opened products, such as N-substituted aminoethoxy ethanol derivatives.[16][17] |
| Basic (e.g., 0.1 M NaOH, heat) | Amine Oxidation, Elimination | Products of C-N bond cleavage, ammonia, and potentially aldehydes.[11][12] |
| Oxidative (e.g., 3% H₂O₂, heat) | Amine & Alcohol Oxidation | N-oxides, products of ring cleavage, and oxidation of the primary alcohol to an aldehyde or carboxylic acid.[1][15] |
| Thermal (Heat) | General Acceleration | Accelerates both hydrolysis and oxidation, depending on the pH of the sample matrix. |
| Photolytic (Light Exposure) | Photo-oxidation | Can generate free radicals, leading to oxidative degradation pathways.[18] |
Section 4: Key Experimental Protocols
These protocols provide a framework for conducting robust stability assessments. They should be adapted and validated for your specific experimental context.
Protocol 1: Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and establishing degradation pathways.[18][19]
Caption: Workflow for a forced degradation (stress testing) study.
Methodology:
-
Stock Solution: Prepare a 1 mg/mL stock solution of (S)-morpholin-3-ylmethanol in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep under the same conditions as stressed samples.
-
-
Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24 hours).
-
Quenching/Neutralization:
-
For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Cool thermal samples to room temperature.
-
-
Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (Note: (S)-morpholin-3-ylmethanol lacks a strong chromophore; a mass spectrometer or other universal detector is highly recommended for sensitive and specific detection). Derivatization may be required for quantification by UV alone.[20][21][22]
Section 5: Frequently Asked Questions (FAQs)
-
Q: Is the hydrochloride salt form of (S)-morpholin-3-ylmethanol stable in a neutral aqueous solution?
-
A: Initially, it will create a mildly acidic solution. However, if the solution is unbuffered, the pH can drift, and over time, the deprotonated (free base) form will be present, making it susceptible to oxidation. For long-term storage in solution, a mildly acidic buffer (pH 4-6) is recommended.
-
-
Q: Can I heat my solution containing (S)-morpholin-3-ylmethanol to aid dissolution?
-
A: Caution is advised. Heating will accelerate any potential degradation.[19] If heating is necessary, do so for the shortest possible time at the lowest effective temperature. The stability risk is higher if the solution is strongly acidic or basic.
-
-
Q: Does the chirality (S-configuration) affect stability?
-
A: The chemical stability of the (S) and (R) enantiomers is identical. However, racemization could potentially occur under very harsh conditions (e.g., extreme pH and heat), though direct degradation is a more significant concern. The primary importance of the S-configuration relates to its specific interactions with biological targets.[1]
-
-
Q: Are there any known incompatibilities?
References
- 1. Buy (S)-morpholin-3-ylmethanol | 211053-50-8 [smolecule.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 4. 218594-79-7|(S)-Morpholin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]
- 5. file.bldpharm.com [file.bldpharm.com]
- 6. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brainly.com [brainly.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of Amines by Flavoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. real.mtak.hu [real.mtak.hu]
- 18. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. benchchem.com [benchchem.com]
- 21. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 22. researchgate.net [researchgate.net]
- 23. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Scaling Up (S)-morpholin-3-ylmethanol Hydrochloride Production
Welcome to the technical support center for the synthesis and scale-up of (S)-morpholin-3-ylmethanol hydrochloride. This guide is designed for researchers, process chemists, and drug development professionals. It addresses common challenges and provides practical, field-tested solutions in a direct question-and-answer format. Our focus is not just on what to do, but why certain steps are critical for a successful and scalable process.
(S)-morpholin-3-ylmethanol is a vital chiral building block in medicinal chemistry, frequently incorporated into kinase inhibitors and other advanced therapeutic agents.[1] Its synthesis, particularly the transition from lab-scale grams to kilogram production, presents unique challenges that require a deep understanding of process chemistry.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and robust strategy involves the deprotection of a readily available, protected precursor, followed by salt formation. A preferred route begins with (S)-(4-Benzylmorpholin-3-yl)methanol. The key steps are:
-
Catalytic Hydrogenolysis: The N-benzyl protecting group is removed via catalytic hydrogenation using Palladium on carbon (Pd/C).[2] This step is highly selective and typically proceeds with retention of the critical (S)-stereochemistry.[2]
-
Isolation of the Free Base: After the reaction, the catalyst is filtered off, and the solvent is removed to yield the crude (S)-morpholin-3-ylmethanol free base.
-
Hydrochloride Salt Formation: The free base is dissolved in a suitable solvent (e.g., isopropanol or ethanol), and a solution of hydrochloric acid (e.g., HCl in ethanol or isopropanol) is added to precipitate the desired hydrochloride salt.
This route is favored for its high fidelity, relatively clean reaction profile, and the commercial availability of the starting materials.
Q2: Why is the hydrochloride salt form preferred for this compound?
The hydrochloride salt form is generally preferred for pharmaceutical intermediates and active ingredients due to its improved physicochemical properties.[2] Compared to the free base, which is often an oil, the hydrochloride salt is typically a stable, crystalline solid. This crystallinity aids in purification through recrystallization, improves handling characteristics, and increases long-term stability.
Q3: What are the primary safety concerns when scaling up the hydrogenolysis step?
The primary safety concerns are associated with the use of hydrogen gas and a pyrophoric catalyst (Palladium on carbon).
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a properly rated and grounded hydrogenation vessel (autoclave) in an area with adequate ventilation and no ignition sources.
-
Palladium on Carbon (Pd/C): Dry Pd/C is pyrophoric and can ignite spontaneously upon exposure to air. It should always be handled wet (e.g., as a 50% water-wet paste) or under an inert atmosphere (e.g., Nitrogen or Argon). Post-reaction, the catalyst must be filtered carefully and quenched to prevent fires. A common quenching procedure involves blanketing the filter cake with nitrogen and then slowly adding water.
Process Scale-Up Workflow
The following diagram illustrates the typical workflow for scaling up the synthesis from the N-benzyl protected intermediate.
Caption: High-level workflow for the synthesis of (S)-morpholin-3-ylmethanol HCl.
In-Depth Troubleshooting Guide
This section addresses specific problems encountered during scale-up.
Problem 1: Stalled or Incomplete Hydrogenolysis Reaction
-
Symptom: HPLC or TLC analysis shows significant amounts of starting material, (S)-(4-Benzylmorpholin-3-yl)methanol, remaining even after extended reaction times. Hydrogen uptake has ceased prematurely.
-
Potential Causes & Solutions:
-
Catalyst Inactivation/Poisoning: This is the most common cause. The palladium catalyst is sensitive to poisons like sulfur, halides, or other coordination compounds.
-
Solution: Ensure all raw materials, including the starting material and solvent (methanol is common), are of high purity and free from catalyst poisons. Analyze incoming lots of starting material for potential inhibitors. If poisoning is suspected, the reaction will need to be stopped, the catalyst filtered, and a fresh charge of catalyst added.
-
-
Insufficient Hydrogen Mass Transfer: On a larger scale, ensuring efficient contact between the hydrogen gas, the liquid phase, and the solid catalyst is critical.[3] Inadequate agitation prevents the catalyst from being properly suspended.
-
Solution: Increase the agitation rate to ensure the catalyst is fully suspended in the reaction medium. Confirm that the reactor's agitation system is appropriate for solid-liquid-gas reactions. A gas-inducing impeller can significantly improve performance.
-
-
Poor Catalyst Quality or Activity: The activity of Pd/C can vary between batches and suppliers. An old or improperly stored catalyst may have low activity.
-
Solution: Always use a fresh, reputable source of catalyst. If possible, test the activity of a new batch of catalyst on a small scale before committing to a large-scale run.
-
-
Low Hydrogen Pressure: While many hydrogenations run at moderate pressures (50-60 psi), some systems may require higher pressure to achieve a reasonable reaction rate, especially if the substrate concentration is high.
-
Solution: Evaluate the effect of increasing hydrogen pressure in a controlled manner, staying within the safety limits of the reactor.
-
-
Problem 2: Low Yield and Purity of Final Crystalline Product
-
Symptom: The final isolated yield of this compound is low, and/or the product is off-color, gummy, or fails to meet purity specifications.
-
Potential Causes & Solutions:
-
Inefficient Catalyst Filtration: On a large scale, fine particles of the Pd/C catalyst can pass through the filter medium, contaminating the product stream. These "fines" can give the product a grayish or black appearance and may interfere with crystallization.
-
Solution: Use a filter aid like Celite® to create a filter bed. Ensure the filter medium (e.g., filter cloth) has the correct pore size. A polish filtration step after the primary filtration can also be beneficial.
-
-
Impurities Inhibiting Crystallization: The crude free base may contain non-polar impurities or residual solvent that act as crystallization inhibitors, resulting in an oily product or poor crystal formation upon addition of HCl.
-
Solution: Before salt formation, consider performing a solvent swap to a solvent in which the free base is soluble but impurities may precipitate (or vice versa). An aqueous wash of the free base solution (if in an immiscible solvent like DCM or EtOAc) can also remove water-soluble impurities. If the free base is an oil, a purification step like silica gel chromatography may be necessary at the lab scale, while at the process scale, distillation or an alternative crystallization of the free base might be explored.
-
-
Incorrect Stoichiometry or Addition of HCl: Adding too much or too little HCl can impact yield and purity. An excess can lead to the formation of a dihydrochloride or occluded acid in the crystal lattice. Too little will result in an incomplete conversion to the salt. The rate and temperature of addition are also critical.
-
Solution: Carefully calculate the molar equivalent of HCl needed. Add the HCl solution slowly to the solution of the free base at a controlled temperature to promote the growth of large, pure crystals. A rapid addition can cause the product to "crash out" as a fine powder, trapping impurities.
-
-
Suboptimal Crystallization Solvent: The choice of solvent for salt formation is crucial for achieving high purity and a good crystal form.
-
Solution: Isopropanol (IPA), ethanol (EtOH), and ethyl acetate (EtOAc) are common choices. A solvent/anti-solvent system can also be effective. For example, dissolving the free base in IPA and then slowly adding a non-polar solvent like heptane or MTBE can induce crystallization. A systematic screening of solvents is recommended during process development.
-
-
Scale-Up Parameter Comparison
The following table provides a conceptual comparison of key parameters when moving from a lab to a pilot-plant scale.
| Parameter | Lab Scale (e.g., 5 g) | Pilot Scale (e.g., 5 kg) | Rationale for Change |
| Solvent Volume | ~100 mL (20 vol) | ~75 L (15 vol) | Reduced volumes are often used at scale to improve throughput and reduce waste. |
| Catalyst Loading | 2-5 mol% (10% w/w) | 0.5-2 mol% (2-5% w/w) | Catalyst efficiency is often higher at scale due to better agitation and H2 availability. Lowering loading reduces cost and waste. |
| Reaction Time | 4-8 hours | 12-24 hours | Mass transfer limitations and slower heat transfer can extend reaction times.[3] |
| Heat Transfer | External heating mantle/bath | Internal reactor jacket | The surface-area-to-volume ratio decreases significantly, requiring jacketed heating/cooling for proper temperature control.[3] |
| Agitation | Magnetic stir bar | Overhead mechanical stirrer (e.g., pitched-blade turbine) | Necessary for effective mixing and suspension of the catalyst in a large volume. |
| Filtration Method | Buchner funnel | Nutsche filter-dryer or centrifuge | Specialized equipment is required to handle large volumes of slurry and filter cake safely and efficiently. |
Troubleshooting Decision Framework
When encountering a process deviation, a logical approach is essential.
Caption: Decision tree for troubleshooting an incomplete hydrogenolysis reaction.
References
Validation & Comparative
A Senior Scientist's Guide to HPLC Methods for Determining Enantiomeric Excess of Chiral Morpholines
Introduction: The Critical Role of Chirality in Morpholine-Containing Pharmaceuticals
The morpholine ring is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of blockbuster drugs, including the antidepressant Reboxetine and the appetite suppressant Phenmetrazine. The introduction of stereogenic centers into the morpholine structure fundamentally alters its interaction with the chiral environment of the human body. It is now a well-established principle that enantiomers of a chiral drug can exhibit widely different pharmacological, metabolic, and toxicological profiles.[1] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control over the enantiomeric purity of chiral drug substances.
High-Performance Liquid Chromatography (HPLC) has emerged as the definitive technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility.[2] The direct approach, utilizing a Chiral Stationary Phase (CSP), is the most common and powerful strategy.[3] This guide provides an in-depth comparison of the primary HPLC-CSP methodologies for determining the enantiomeric excess (ee) of chiral morpholines, grounded in mechanistic principles and supported by experimental data, to empower researchers in drug development and quality control.
Pillar 1: The Mechanism of Chiral Recognition
Chiral separation on a CSP is achieved through the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. For a separation to occur, there must be a sufficient difference in the free energy (Δ(ΔG)) of these two diastereomeric complexes. This energy difference arises from a combination of specific molecular interactions, including hydrogen bonds, π-π interactions, dipole-dipole interactions, and steric hindrance, which are governed by the precise three-dimensional fit between the analyte and the CSP.
Pillar 2: A Comparative Guide to Chiral Stationary Phases for Morpholine Analysis
The choice of CSP is the most critical decision in developing a chiral separation method.[3] For chiral morpholines, which are typically basic compounds, the most successful separations are achieved on three major classes of CSPs: Polysaccharide-based, Cyclodextrin-based, and Protein-based phases.
Polysaccharide-Based CSPs: The Versatile Workhorses
Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose, are the most widely used and successful columns for chiral separations.[1][4] Their broad applicability stems from a complex and multifaceted chiral recognition mechanism.
-
Causality of Separation (The "Why"): The polysaccharide polymers are derivatized, often with phenylcarbamates, which forces them into a stable, helical secondary structure. This creates chiral grooves and cavities on the polymer surface. Chiral recognition occurs as the analyte interacts with the functional groups (e.g., carbamate linkages) lining these grooves. The separation is driven by a combination of hydrogen bonding, π-π interactions between the aromatic rings of the analyte and the CSP, and steric fit within the chiral cavities. For basic compounds like morpholines, the amine group can act as a hydrogen bond acceptor, playing a key role in the interaction.
-
Coated vs. Immobilized Phases: A crucial distinction lies in how the polysaccharide is attached to the silica support.
-
Coated CSPs (e.g., Chiralcel® OD) involve the physical adsorption of the polymer. They are highly effective but are restricted to a limited range of solvents (typically alkanes and alcohols) to prevent the polymer from dissolving.
-
Immobilized CSPs (e.g., CHIRALPAK® IA, IB) have the polymer covalently bonded to the silica. This innovation provides universal solvent compatibility, dramatically expanding the range of mobile phases that can be used, including dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[5][6] This solvent versatility allows for the modulation of enantioselectivity in ways not possible with coated phases.[7]
-
-
Experimental Insights: Polysaccharide columns are highly effective for morpholine derivatives like Reboxetine. Separations can be achieved in both normal-phase and reversed-phase modes, offering flexibility.[8][9] For basic analytes, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) to the normal-phase mobile phase is critical for achieving good peak shape and reproducibility by suppressing unwanted interactions with residual silanols on the silica surface.[3][10]
Table 1: Performance of Polysaccharide-Based CSPs for Chiral Morpholine Derivatives
| Analyte | CSP | Mode | Mobile Phase | Resolution (Rs) | Reference |
| Reboxetine | Chiralcel® OD | Normal Phase | n-hexane / 2-propanol (80:20, v/v) | Baseline | [8] |
| Reboxetine | Chiralcel® OD | Reversed Phase | 0.5M Sodium Perchlorate (pH 6) / Acetonitrile (60:40, v/v) | > 1.5 | [8] |
| Afoxolaner | Chiralpak® AD-3 | Normal Phase | n-Hexane / IPA / MeOH (89:10:1, v/v/v) | 5.0 | [11] |
| Basic Drugs | Chiralpak IA / ID | Normal Phase | Varies (Hexane/Alcohol + Additive) | Good | [12] |
Cyclodextrin-Based CSPs: Masters of Inclusion
Cyclodextrins are chiral, bucket-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. This unique structure is the primary driver of their chiral recognition capabilities.
-
Causality of Separation (The "Why"): The primary mechanism is the formation of inclusion complexes. The non-polar part of the analyte (e.g., a phenyl group attached to the morpholine ring) partitions into the hydrophobic cavity of the cyclodextrin. Chiral discrimination then occurs through secondary interactions, primarily hydrogen bonding, between functional groups on the analyte and the hydroxyl groups located at the rim of the cyclodextrin cone. The tightness of the fit and the orientation of the analyte within the cavity differ between enantiomers, leading to separation.
-
Typical Applications: These CSPs are most often used in reversed-phase or polar organic modes. They are particularly adept at separating structural isomers in addition to enantiomers. For morpholine derivatives, the aromatic substituent is a prime candidate for inclusion into the cyclodextrin cavity. The direct enantioseparation of the antidepressant duloxetine has been achieved using a hydroxypropyl-β-cyclodextrin selector.[13]
Protein-Based CSPs: The Biospecific Approach
Protein-based CSPs utilize proteins like α1-acid glycoprotein (AGP) or ovomucoid immobilized on a silica support. They offer a unique form of chiral recognition that can mimic biological interactions.
-
Causality of Separation (The "Why"): Chiral recognition is a complex result of the protein's specific three-dimensional structure. The analyte binds to chiral pockets or regions on the protein surface through a combination of ionic, hydrophobic, and hydrogen-bonding interactions. Since proteins are themselves composed of L-amino acids, they present a highly specific and complex chiral surface.
-
Operating Principles: These columns operate almost exclusively in reversed-phase mode, using aqueous buffers (e.g., phosphate) with small amounts of organic modifiers. Retention and selectivity are highly sensitive to mobile phase pH, buffer concentration, and the type of organic modifier. This allows for fine-tuning of the separation. A method for paroxetine enantiomers has been developed using an ovomucoid CSP.[14]
-
Advantages & Limitations: The major advantage is high enantioselectivity, often for underivatized drugs. However, they suffer from low sample capacity, are more fragile, and are more expensive than polysaccharide phases.
Pillar 3: Strategic Method Development Workflow
A systematic approach is more efficient than random trial and error.[2] The following workflow is recommended for developing a robust method for a novel chiral morpholine.
Representative Experimental Protocol: Enantiomeric Purity of Reboxetine
This protocol is a representative example for determining the enantiomeric excess of Reboxetine, a key chiral morpholine-containing drug, based on published methods.[8]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the Reboxetine sample.
-
Dissolve in 10 mL of mobile phase to create a 1 mg/mL stock solution.
-
Further dilute with mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a UV detector.
-
Chiral Column: Chiralcel® OD, 250 x 4.6 mm, 10 µm.
-
Mobile Phase: n-hexane / 2-propanol (80:20, v/v).
-
Scientist's Note: Since Reboxetine is a basic compound, for improved peak shape and robustness, adding 0.1% (v/v) of diethylamine (DEA) to the mobile phase is highly recommended.[3]
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 274 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for both the first-eluting enantiomer (Peak 1) and the second-eluting enantiomer (Peak 2).
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area Peak 2 - Area Peak 1) / (Area Peak 2 + Area Peak 1)] x 100 (Assuming the desired enantiomer is the second to elute. Adjust formula accordingly.)
Summary Comparison and Final Recommendations
The selection of a CSP is a balance of performance, versatility, and cost. For new chiral morpholine compounds, polysaccharide-based CSPs represent the most logical and highest-probability starting point.
Table 2: High-Level Comparison of CSP Classes for Chiral Morpholine Analysis
| Feature | Polysaccharide-Based CSPs | Cyclodextrin-Based CSPs | Protein-Based CSPs |
| Primary Mechanism | Steric fit in chiral grooves, H-bonding, π-π interactions | Inclusion complexation in a hydrophobic cavity | Multi-modal (ionic, hydrophobic, H-bond) in 3D protein structure |
| Common Modes | Normal, Reversed, Polar Organic | Reversed, Polar Organic | Reversed (Aqueous Buffers) |
| Key Advantages | Broad applicability, high success rate, robust, solvent versatility (immobilized).[6] | Good for inclusion candidates, aqueous compatibility. | High selectivity, mimics biological systems.[14] |
| Key Limitations | Solvent restriction (coated), cost. | More limited applicability than polysaccharides. | Low capacity, fragile, sensitive to conditions, expensive. |
| Best For... | Initial screening and general-purpose method development for most chiral morpholines. | Morpholines with clear hydrophobic moieties suitable for inclusion. | Bioanalytical applications or when other CSPs fail. |
References
- 1. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations | Bentham Science [eurekaselect.com]
- 6. researchgate.net [researchgate.net]
- 7. chiraltech.com [chiraltech.com]
- 8. Enantioseparation of the antidepressant reboxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.eu [hplc.eu]
- 11. academic.oup.com [academic.oup.com]
- 12. Study of the enantiomeric separation of the anticholinergic drugs on two immobilized polysaccharide-based chiral stationary phases by HPLC and the possible chiral recognition mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New validated HPLC methodology for the determination of (−)-trans-paroxetine and its enantiomer in pharmaceutical formulations with use of ovomucoid chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (S)-Morpholin-3-ylmethanol Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Morpholine Moiety
The morpholine ring is a cornerstone in drug design, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to bioactive molecules.[1] Its presence in numerous FDA-approved drugs is a testament to its utility in enhancing solubility, metabolic stability, and bioavailability.[1] The (S)-morpholin-3-ylmethanol scaffold, in particular, offers a chiral building block with a hydroxyl group that serves as a versatile handle for further chemical modifications, allowing for the exploration of a wide chemical space to optimize interactions with biological targets. This guide will focus on the SAR of analogs based on this scaffold, with a particular emphasis on their activity as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer.[2][3][4]
The PI3K/Akt/mTOR Signaling Pathway: A Key Therapeutic Target
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes such as proliferation, growth, survival, and metabolism.[2][3][4] Its aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR is a particularly attractive strategy as it can lead to a more comprehensive blockade of the pathway, potentially overcoming resistance mechanisms.[5]
Caption: The PI3K/Akt/mTOR Signaling Pathway.
Structure-Activity Relationship (SAR) of (S)-Morpholin-3-ylmethanol Analogs as PI3K/mTOR Inhibitors
The morpholine moiety in kinase inhibitors often plays a crucial role as a "hinge-binder," forming a key hydrogen bond with the backbone of the kinase hinge region.[1] This interaction is exemplified in the binding of the morpholino-triazine scaffold, which is present in the well-known pan-PI3K inhibitor ZSTK474.[6][7] The oxygen atom of the morpholine ring acts as a hydrogen bond acceptor, anchoring the inhibitor in the ATP-binding pocket.[1]
For (S)-morpholin-3-ylmethanol analogs, modifications can be systematically introduced at several positions to probe the SAR:
-
The Morpholine Nitrogen (N-4): Substitution at this position is critical for extending into the solvent-exposed region of the ATP binding site and can significantly impact potency and selectivity.
-
The Hydroxymethyl Group (C-3): This functional group provides a point for further derivatization, allowing for the introduction of various substituents that can interact with different sub-pockets of the kinase active site.
-
The Morpholine Ring: Bioisosteric replacement of the morpholine ring can be explored to fine-tune physicochemical properties and potentially overcome metabolic liabilities.
The Importance of the Morpholine Oxygen: A Key Hinge-Binding Interaction
Crystallographic studies of PI3Kα in complex with the inhibitor PI103, which contains a morpholine moiety, reveal a critical hydrogen bond between the morpholine oxygen and the backbone amide of Val851 in the hinge region.[8] This interaction is a common feature for many morpholine-containing kinase inhibitors and is essential for potent inhibitory activity.
Caption: Hydrogen bond interaction with the kinase hinge.
Comparative Analysis of Analog Activity
The following table summarizes the in vitro activity of a series of morpholine-containing PI3K/mTOR inhibitors. While not all are direct analogs of (S)-morpholin-3-ylmethanol, they provide valuable insights into the SAR of the morpholine scaffold.
| Compound ID | Core Scaffold | Modifications | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Cell Line & Assay | Reference |
| ZSTK474 | Morpholino-triazine | - | 5.0 | 170 | A375, D54, SET-2 (Cell Viability) | [6] |
| PI103 | Pyridinylfuranopyrimidine | - | 2 | 20 | General Kinase Assay | [8] |
| Analog 6a | Morpholino-triazine | Morpholine replaced with ethanolamine | 9.9 | N/A | Enzymatic Inhibition Assay | [6] |
| Analog 6b | Morpholino-triazine | Morpholine replaced with diethanolamine | 3.7 | N/A | Enzymatic Inhibition Assay | [6] |
| Analog 6r | Morpholino-triazine | MEK inhibitor tethered to morpholine replacement | 130 | N/A | Enzymatic Inhibition Assay | [6] |
| Analog 6s | Morpholino-triazine | MEK inhibitor tethered to morpholine replacement | 107 | N/A | Enzymatic Inhibition Assay | [6] |
N/A: Not Available
Analysis of SAR from the data:
-
ZSTK474 and PI103 demonstrate that the morpholine-containing core can achieve potent dual PI3K/mTOR inhibition.
-
Analogs 6a and 6b show that replacing one of the morpholine rings in a ZSTK474-like scaffold with open-chain analogs like ethanolamine or diethanolamine can maintain potent PI3Kα inhibition.[6] This suggests some flexibility in this region of the molecule.
-
Analogs 6r and 6s illustrate the utility of the morpholine position as a point for tethering other functionalities, in this case, a MEK inhibitor, to create bifunctional molecules.[6] The retained nanomolar PI3Kα inhibition highlights the modularity of this scaffold.
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the presented data, this section details the methodologies for key experiments used to characterize (S)-morpholin-3-ylmethanol analogs as PI3K/mTOR inhibitors.
In Vitro Kinase Inhibition Assay (Enzymatic Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K or mTOR kinases.
Principle: The assay quantifies the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is typically measured using methods like ELISA, fluorescence resonance energy transfer (FRET), or chemiluminescence.[9][10]
Step-by-Step Protocol:
-
Reagents and Materials:
-
Purified recombinant PI3K (e.g., PI3Kα) or mTOR kinase.
-
Kinase substrate (e.g., phosphatidylinositol-4,5-bisphosphate (PIP2) for PI3K, or a peptide substrate like 4E-BP1 for mTOR).[9]
-
ATP.
-
Assay buffer (containing MgCl2, DTT, etc.).
-
Test compounds (serially diluted).
-
Detection reagents (e.g., phospho-specific antibody, secondary antibody-HRP conjugate, chemiluminescent substrate).
-
384-well microplates.
-
-
Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add the test compound at various concentrations.
-
Add the kinase to the wells and incubate to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the amount of phosphorylated product using a suitable detection method. For an ELISA-based assay, this involves coating the plate with the phosphorylated substrate, adding a phospho-specific primary antibody, followed by a secondary antibody conjugated to an enzyme (e.g., HRP), and finally adding a substrate for the enzyme to generate a detectable signal.[9]
-
Measure the signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the kinase activity) by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay for PI3K/mTOR Pathway Inhibition
Cell-based assays are crucial for determining the efficacy of an inhibitor in a more physiologically relevant context, assessing its ability to cross cell membranes and engage its target within the cell.
Principle: These assays measure the inhibition of phosphorylation of downstream substrates of the PI3K/mTOR pathway, such as Akt, S6 ribosomal protein, or 4E-BP1, in cancer cell lines.[2][3]
Step-by-Step Protocol (Western Blotting):
-
Reagents and Materials:
-
Cancer cell line with a constitutively active PI3K/mTOR pathway (e.g., MCF-7, A549).[11]
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer buffer and apparatus.
-
Nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-S6, anti-total-S6, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration (e.g., 2-24 hours).
-
Lyse the cells and collect the protein lysates.
-
Quantify the protein concentration in each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Determine the concentration of the compound that causes a 50% reduction in the phosphorylation of the downstream target (IC50).
-
Conclusion and Future Directions
The (S)-morpholin-3-ylmethanol scaffold is a valuable starting point for the design of potent and selective kinase inhibitors, particularly for the PI3K/mTOR pathway. The key takeaways from this guide are:
-
The morpholine oxygen is a critical hydrogen bond acceptor that interacts with the kinase hinge region.
-
Modifications at the morpholine nitrogen and the C-3 hydroxymethyl group allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Robust in vitro and cell-based assays are essential for the accurate characterization of these analogs.
Future research in this area should focus on the synthesis and evaluation of a more diverse range of (S)-morpholin-3-ylmethanol analogs to build a more comprehensive SAR. Exploring different linkers and warheads attached to the hydroxymethyl group could lead to the discovery of novel inhibitors with improved therapeutic profiles. Furthermore, obtaining co-crystal structures of these analogs with their target kinases will provide invaluable insights for structure-based drug design efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput screening for mTORC1/mTORC2 kinase inhibitors using a chemiluminescence-based ELISA assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles [mdpi.com]
A Comparative Guide to Analytical Standards for the Characterization of Morpholine-Based Compounds in Pharmaceutical Development
This guide provides an in-depth comparison of analytical standards and methodologies crucial for the characterization of morpholine-based compounds in the pharmaceutical industry. Designed for researchers, scientists, and drug development professionals, this document navigates the regulatory landscape, compares key analytical techniques with supporting data, and offers detailed experimental protocols. Our focus is on ensuring scientific integrity, technical accuracy, and adherence to global pharmacopeial and regulatory expectations.
The Significance and Scrutiny of Morpholine in Pharmaceuticals
Morpholine, a versatile six-membered heterocycle containing both an amine and an ether functional group, is a privileged scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, including a pKa that enhances aqueous solubility and metabolic stability, have led to its incorporation into a wide array of approved drugs, from the anticancer agent Gefitinib to the antibiotic Linezolid.[1]
However, the very reactivity that makes the morpholine moiety a valuable pharmacophore also subjects it to intense regulatory scrutiny. The secondary amine within the morpholine ring is a well-known precursor to the formation of N-nitrosomorpholine (NMOR), a potent genotoxic impurity classified as a probable human carcinogen.[3] This has significant implications for drug safety, as regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products.[4][5]
Regulatory Framework: A Triad of Control
The control of morpholine-based compounds and their impurities is governed by a combination of international guidelines and national pharmacopeias. While a standalone monograph for "Morpholine" as a raw material is not consistently found in the major pharmacopoeias such as the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and British Pharmacopoeia (BP), its quality and the impurities it may introduce are controlled through the monographs of specific active pharmaceutical ingredients (APIs) that contain the morpholine moiety.[6][7][8]
The regulatory expectations for controlling impurities in morpholine-containing drugs are primarily dictated by the following:
-
ICH M7 Guideline: This international guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk," provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities.[9] N-nitrosomorpholine falls squarely within the scope of this guideline.
-
FDA Guidance on Nitrosamine Impurities: The FDA's "Control of Nitrosamine Impurities in Human Drugs" guidance recommends a three-step process for manufacturers: risk assessment, confirmatory testing if risks are identified, and implementation of changes to manufacturing processes to mitigate or reduce nitrosamine impurities.[4]
-
EMA Guidance on Nitrosamine Impurities: Similarly, the EMA provides guidance for marketing authorization holders on the prevention of nitrosamine impurity formation and contamination.[5] This includes a call for risk evaluations of all medicinal products containing chemically synthesized active substances.
The acceptable intake for N-nitrosomorpholine is extremely low, necessitating highly sensitive analytical methods for its detection and quantification.
Comparative Analysis of Key Analytical Techniques
The characterization of morpholine-based compounds and the detection of morpholine as a residual impurity or its genotoxic derivative, NMOR, rely on a suite of sophisticated analytical techniques. The choice of method is often dictated by the analyte's properties, the sample matrix, and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For morpholine analysis, a derivatization step is often employed to enhance its volatility and chromatographic performance. A common approach is the nitrosation of morpholine to form the more volatile N-nitrosomorpholine, which can then be readily detected by GC-MS.[5][9]
Data Presentation: Performance of GC-MS Methods for Morpholine and NMOR
| Parameter | GC-MS with Nitrosation Derivatization for Morpholine |
| Linearity Range | 10–500 µg/L[5] |
| Limit of Detection (LOD) | 7.3 µg/L[5] |
| Limit of Quantification (LOQ) | 24.4 µg/L[5] |
| Spiked Recovery Rate | 94.3%–109.0%[9] |
| Intra-day Precision (RSD%) | 2.0%–4.4%[9] |
| Inter-day Precision (RSD%) | 3.3%–7.0%[9] |
Experimental Workflow: GC-MS Analysis of Morpholine via Nitrosation
Caption: Workflow for GC-MS analysis of morpholine after derivatization to N-nitrosomorpholine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS, particularly with tandem mass spectrometry (MS/MS), is the gold standard for the analysis of non-volatile and thermally labile compounds, including many morpholine-containing APIs and the direct analysis of morpholine without derivatization. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for retaining the polar morpholine molecule.
Data Presentation: Performance of LC-MS Methods for Morpholine-Based Compounds
| Parameter | HILIC-LC-MS/MS for Morpholine in Fruit Matrices | RP-HPLC for Reboxetine |
| Linearity Range | 5 - 300 µg/L | 1-50 µg/mL[10] |
| Limit of Detection (LOD) | 2 µg/kg | 0.1 µg/mL[10] |
| Limit of Quantification (LOQ) | 5 µg/kg | 0.3 µg/mL[10] |
| Recovery | 83-108% | Not Specified |
| Precision (RSD%) | Not Specified | 0.78-1.37%[10] |
Experimental Workflow: LC-MS/MS Analysis of a Morpholine-Containing API
Caption: General workflow for the analysis of a morpholine-containing API and its impurities by LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
For routine quality control and assay of morpholine-containing APIs where high sensitivity for trace impurities is not the primary goal, HPLC with UV detection is a robust and widely used technique. The morpholine moiety itself does not have a strong chromophore, but when part of a larger, conjugated molecule (as is common in many APIs), UV detection is effective.
Data Presentation: Performance of HPLC-UV Method for Timolol Maleate
| Parameter | RP-HPLC for Timolol Maleate |
| Linearity Range | 4-24 µg/mL |
| Limit of Detection (LOD) | 0.05 µg/mL[11] |
| Limit of Quantification (LOQ) | 0.15 µg/mL[11] |
| Accuracy (% Recovery) | 98.9-101.2% |
| Precision (RSD%) | < 2% |
Detailed Experimental Protocols
Protocol for GC-MS Determination of Morpholine in Ibuprofen
This protocol is adapted from a method developed for the rapid determination of morpholine in drug samples.[9]
-
Sample Preparation:
-
Accurately weigh 1.0 g of ibuprofen powder and dissolve it in 20 mL of purified water in a 50 mL centrifuge tube.
-
Spike with a known concentration of morpholine standard solution for recovery experiments.
-
-
Derivatization:
-
Add 1.0 mL of 1.0 M hydrochloric acid to the sample solution and vortex for 30 seconds.
-
Add 1.0 mL of saturated sodium nitrite solution and vortex for 1 minute.
-
Allow the reaction to proceed at room temperature for 5 minutes to form N-nitrosomorpholine.
-
-
Liquid-Liquid Extraction:
-
Add 5.0 mL of dichloromethane to the tube and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Repeat the extraction with another 5.0 mL of dichloromethane.
-
Combine the organic extracts and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A or equivalent.
-
Column: DB-1701 (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: Start at 60°C, hold for 1 min, ramp to 200°C at 10°C/min, then to 280°C at 20°C/min, hold for 5 min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (splitless).
-
Carrier Gas: Helium.
-
MS System: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for characteristic ions of N-nitrosomorpholine.
-
Protocol for Stability-Indicating HPLC Method for a Morpholine-Containing Compound
This generalized protocol is based on ICH Q1A (R2) guidelines for stability testing and can be adapted for various morpholine-based APIs.[4]
-
Forced Degradation Studies:
-
Prepare a stock solution of the API at 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 105°C for 24 hours.
-
Photolytic Degradation: Expose the API solution to UV light (254 nm) and visible light for a defined period.
-
-
HPLC Conditions (Example for Timolol Maleate):
-
Analysis:
-
Analyze the stressed samples alongside an unstressed control.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
-
Calculate the mass balance to ensure all degradation products are accounted for.
-
Conclusion: A Proactive Approach to Quality and Safety
The characterization of morpholine-based compounds requires a multifaceted analytical strategy that is deeply rooted in a thorough understanding of the regulatory landscape. While the morpholine moiety offers significant advantages in drug design, its potential to form the genotoxic impurity N-nitrosomorpholine necessitates a proactive and rigorous approach to impurity control.
This guide has provided a comparative overview of the key analytical techniques, supported by experimental data and detailed protocols. By implementing robust and validated analytical methods, such as the GC-MS and LC-MS techniques detailed herein, and adhering to the principles outlined in the ICH, FDA, and EMA guidelines, researchers and drug development professionals can ensure the quality, safety, and efficacy of morpholine-containing pharmaceuticals. The ultimate goal is to deliver medicines that meet the highest standards of scientific integrity and patient safety.
References
- 1. ijfmr.com [ijfmr.com]
- 2. ijpsr.com [ijpsr.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Identification of Degradant Impurity in Gefitinib by Using Validated RRLC Method [scirp.org]
- 6. nhathuocngocanh.com [nhathuocngocanh.com]
- 7. Pramoxine Hydrochloride [doi.usp.org]
- 8. studylib.net [studylib.net]
- 9. veeprho.com [veeprho.com]
- 10. A selective high-performance liquid chromatography method for the determination of reboxetine in bulk drug and tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. longdom.org [longdom.org]
- 12. ijpsjournal.com [ijpsjournal.com]
A Comparative Guide to the X-ray Crystallography of (S)-morpholin-3-ylmethanol Hydrochloride Derivatives: From Crystal to Structure
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are built and rational drug design is made possible. (S)-morpholin-3-ylmethanol and its derivatives are a class of chiral building blocks that are integral to the synthesis of a wide array of pharmaceutical compounds. Their specific stereochemistry often dictates their biological activity, making an unambiguous determination of their structure essential. Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for this purpose, providing atomic-level resolution of molecular and crystal structures.[1]
This guide provides an in-depth, experience-driven walkthrough of the X-ray crystallography workflow for (S)-morpholin-3-ylmethanol hydrochloride derivatives. It is designed not as a rigid protocol, but as a framework for critical thinking and robust experimental design, enabling researchers to generate and interpret high-quality crystallographic data for this important class of molecules.
The Crystallographic Workflow: A Journey from Solution to Solid-State Structure
The path from a synthesized compound to a refined crystal structure is a multi-step process that demands careful planning and execution. Each stage is critical for the success of the next, and a deep understanding of the underlying principles is key to troubleshooting and optimization.
Caption: The experimental workflow for single-crystal X-ray diffraction of small molecules.
Part 1: Synthesis and Crystal Growth – The Foundation of a Good Structure
The quality of the final crystal structure is intrinsically linked to the quality of the crystals themselves. This, in turn, depends on the purity of the compound and the meticulousness of the crystallization experiments.
Experimental Protocol: Crystallization of this compound Derivatives
-
Material Purity: Begin with the hydrochloride salt of the (S)-morpholin-3-ylmethanol derivative of interest, purified to ≥95% purity. Impurities can inhibit crystallization or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The choice of solvent is critical. The ideal solvent will dissolve the compound at a higher temperature and allow for slow precipitation as the solution cools or as the solvent evaporates. For hydrochloride salts, polar solvents such as ethanol, methanol, or water are good starting points.[2] A co-solvent system (e.g., ethanol/diethyl ether) can also be effective, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly introduced to induce crystallization.[3]
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, covered with a perforated lid to allow for slow evaporation. This is a simple and often effective method.[3]
-
Vapor Diffusion: This technique is particularly useful when only small amounts of the compound are available. A concentrated solution of the compound in a small, open vial is placed inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[3]
-
Microbatch Under-Oil Crystallization: This method is well-suited for water-soluble organic salts. An aqueous solution of the compound is placed under a layer of oil. The oil controls the rate of water evaporation, leading to slow concentration and crystallization.[1]
-
-
Incubation: Place the crystallization experiments in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few hours to several weeks.
Expert Insights: The formation of hydrochloride salts can significantly improve the crystallinity of amine-containing compounds.[4] The choice of the counter-ion can influence the crystal packing and the overall stability of the crystal lattice.
Part 2: Data Collection and Processing – Capturing the Diffraction Pattern
Once suitable single crystals are obtained, the next step is to collect the X-ray diffraction data. Modern single-crystal X-ray diffractometers have made this process largely automated, but a sound understanding of the principles is necessary to ensure high-quality data.[5]
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head. The crystal is typically held in a cryo-stream of nitrogen gas (around 100 K) to minimize radiation damage during data collection.
-
X-ray Screening: The mounted crystal is exposed to a low-intensity X-ray beam to assess its diffraction quality. A good crystal will produce sharp, well-defined diffraction spots.
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.
-
Data Collection Strategy: Based on the crystal's symmetry and diffraction quality, a data collection strategy is devised to ensure a complete and redundant dataset is collected. This typically involves rotating the crystal in the X-ray beam and collecting hundreds of diffraction images.[6]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects) to yield a set of structure factor amplitudes.
Part 3: Structure Solution, Refinement, and Validation – From Data to a Molecular Model
This final phase is where the diffraction data is translated into a three-dimensional molecular structure. This is an iterative process of building a model, comparing it to the experimental data, and refining it to achieve the best possible fit.
Workflow for Structure Solution and Refinement:
-
Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods, which generate an initial electron density map.
-
Model Building: An initial atomic model is built into the electron density map. For a known molecular structure, this is often straightforward.
-
Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using least-squares methods. This process minimizes the difference between the observed and calculated structure factor amplitudes.
-
Validation: The refined structure is rigorously validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and torsion angles against expected values, as well as analyzing the overall quality of the fit to the diffraction data.[7][8]
Comparative Analysis of Crystallographic Data
A key aspect of structural chemistry is the comparison of related structures to understand the effects of chemical modifications. For this compound derivatives, this could involve comparing the structures of derivatives with different substituents on the morpholine ring or the hydroxyl group.
Caption: A 2D representation of the this compound structure highlighting key atoms.
The following table presents key crystallographic parameters that should be compared between different derivatives. For illustrative purposes, we include hypothetical data for two derivatives.
| Parameter | Derivative A (e.g., R = H) | Derivative B (e.g., R = Benzyl) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁ | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.5 | 10.2 | Unit cell dimensions. |
| b (Å) | 12.1 | 15.5 | Unit cell dimensions. |
| c (Å) | 7.9 | 9.8 | Unit cell dimensions. |
| β (°) | 105.2 | 90 | Unit cell angle. |
| Volume (ų) | 785.4 | 1557.9 | Volume of the unit cell. |
| Z | 4 | 4 | Number of molecules per unit cell. |
| Resolution (Å) | 0.80 | 0.75 | A measure of the level of detail in the electron density map.[9] |
| R-factor (%) | 3.5 | 3.2 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[9] |
| Flack Parameter | 0.02(3) | 0.01(2) | Indicates the absolute configuration of the chiral molecule. A value close to 0 confirms the correct enantiomer.[10] |
Key Structural Comparisons:
-
Conformation of the Morpholine Ring: The morpholine ring typically adopts a chair conformation. The orientation of the substituents (axial vs. equatorial) should be carefully analyzed.
-
Hydrogen Bonding Network: In the hydrochloride salt, the protonated morpholine nitrogen and the hydroxyl group will act as hydrogen bond donors, while the chloride ion and the morpholine oxygen will be acceptors. The nature and geometry of these hydrogen bonds are crucial for the crystal packing.
-
Intermolecular Interactions: Besides hydrogen bonding, other non-covalent interactions such as van der Waals forces and, in the case of aromatic substituents, π-π stacking will influence the crystal packing.
Ensuring Trustworthiness: The Self-Validating System
A key aspect of scientific integrity is the self-validation of experimental results. In X-ray crystallography, this is achieved through a combination of statistical measures and adherence to established chemical principles.
-
R-factor and R-free: The R-factor measures the agreement between the calculated and observed diffraction data for the reflections used in refinement. R-free is calculated for a small subset of reflections that are not used in the refinement process. A small difference between R-factor and R-free indicates that the model is not over-fitted to the data.[8][9]
-
Goodness-of-Fit (GoF): The GoF should be close to 1.0 for a good refinement.
-
Electron Density Map: The final electron density map should be carefully inspected. All atoms in the model should be well-supported by the electron density.
-
Geometric Validation: Bond lengths, bond angles, and torsion angles should be within the expected ranges for the given atom types and hybridization states.
By meticulously following the experimental workflow, critically analyzing the data, and rigorously validating the final structure, researchers can confidently determine the three-dimensional structures of this compound derivatives. This structural information is invaluable for understanding their chemical properties and for guiding the development of new and improved pharmaceuticals.
References
- 1. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. unifr.ch [unifr.ch]
- 4. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 5. excillum.com [excillum.com]
- 6. X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes for Enantiomerically Pure Morpholin-3-ylmethanol
Introduction: The Significance of Chiral Morpholin-3-ylmethanol in Medicinal Chemistry
The morpholine scaffold is a privileged structural motif in medicinal chemistry, prized for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. When functionalized with a hydroxymethyl group at the 3-position, the resulting morpholin-3-ylmethanol introduces a key chiral center and a versatile synthetic handle. The enantiopurity of this building block is often critical for biological activity and selectivity, making the development of efficient and stereocontrolled synthetic routes a paramount objective for researchers and drug development professionals. This guide provides an in-depth comparison of prominent synthetic strategies to access enantiomerically pure morpholin-3-ylmethanol, offering a critical evaluation of their methodologies, performance, and scalability, supported by experimental data.
Catalytic Asymmetric Synthesis: A Tandem Approach to High Enantioselectivity
A highly efficient and practical method for the enantioselective synthesis of 3-substituted morpholines involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation.[1][2] This strategy starts from readily available ether-containing aminoalkyne substrates and proceeds through a cyclic imine intermediate, which is then reduced with high stereocontrol.
Workflow and Mechanism
The reaction is initiated by a titanium-catalyzed intramolecular hydroamination of the aminoalkyne to form a cyclic imine. This intermediate is not isolated but is directly subjected to asymmetric transfer hydrogenation using a Noyori-Ikariya catalyst, such as RuCl--INVALID-LINK--. The stereochemical outcome is dictated by the chiral ligand on the ruthenium catalyst, with hydrogen-bonding interactions between the ether oxygen of the substrate and the ligand being crucial for achieving high enantiomeric excesses.[1][2]
Caption: Tandem hydroamination and asymmetric transfer hydrogenation workflow.
Experimental Protocol
A representative procedure involves the use of a commercially available bis(amidate)bis(amido)Ti catalyst for the hydroamination step, followed by the introduction of the RuCl--INVALID-LINK-- catalyst for the asymmetric transfer hydrogenation.[2] The reaction tolerates a wide range of functional groups.[1]
Performance and Comparison
| Metric | Performance |
| Yield | Good |
| Enantiomeric Excess (ee) | >95%[2] |
| Scalability | Scalable |
| Key Advantages | High enantioselectivity, one-pot procedure, wide functional group tolerance.[1][2] |
| Key Disadvantages | Requires transition metal catalysts. |
Synthesis from 1,2-Amino Alcohols and Ethylene Sulfate: A Green Chemistry Approach
A recent development in morpholine synthesis offers a green and efficient alternative, utilizing readily available 1,2-amino alcohols and ethylene sulfate.[3][4][5] This method is characterized by its operational simplicity, high yields, and use of inexpensive reagents.[1]
Workflow and Mechanism
This one or two-step, redox-neutral protocol involves the N-monoalkylation of a 1,2-amino alcohol with ethylene sulfate via a simple SN2 reaction.[1][3] The selectivity for monoalkylation is a key feature of this methodology. The resulting intermediate can then be cyclized to the morpholine product.
Caption: Green synthesis of morpholines from 1,2-amino alcohols.
Experimental Protocol
The reaction is typically carried out using potassium tert-butoxide (tBuOK) as the base.[3] The conditions are generally mild and allow for the clean isolation of the N-monoalkylation product.[1] This method has been successfully applied to a variety of primary amines and has been demonstrated on a >50 g scale.[3][4][5]
Performance and Comparison
| Metric | Performance |
| Yield | High[1][3] |
| Scalability | Demonstrated on >50 g scale[4][5] |
| Key Advantages | Green methodology, inexpensive reagents, high yielding, redox-neutral, scalable.[1][3] |
| Key Disadvantages | Chirality must be present in the starting 1,2-amino alcohol. |
Biocatalytic Synthesis: Leveraging Enzymes for High Enantioselectivity and Scalability
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity and mild reaction conditions. For the synthesis of chiral morpholines, imine reductases (IREDs) have shown significant promise.[6]
Workflow and Mechanism
This approach utilizes an imine reductase enzyme to catalyze the asymmetric reduction of a prochiral imine precursor. The enzyme's active site provides a chiral environment that dictates the stereochemical outcome of the hydride transfer from a cofactor (typically NADPH), leading to the formation of the desired enantiomer with high fidelity.[7]
Caption: Biocatalytic synthesis using an imine reductase.
Experimental Protocol
A notable example is the synthesis of (S)-3-(4-(trifluoromethyl)phenyl)morpholine from an acetophenone derivative, where an IRED was employed as the key synthetic step. The process was developed from initial enzyme screening through to process optimization and large-scale execution, ultimately supplying over 180 kg of the intermediate with high yield and excellent enantioselectivity.[6]
Performance and Comparison
| Metric | Performance |
| Yield | High[6] |
| Enantioselectivity | Exquisite[6] |
| Scalability | Proven on >180 kg scale[6] |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly, highly scalable. |
| Key Disadvantages | Requires specific enzyme development and screening for the target substrate. |
Asymmetric Hydrogenation of Dehydromorpholines
The asymmetric hydrogenation of unsaturated heterocycles is a well-established method for generating chiral cyclic compounds.[8] This strategy can be applied to the synthesis of chiral morpholines by the hydrogenation of a dehydromorpholine precursor.
Workflow and Mechanism
This method involves the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to catalyze the addition of hydrogen across the double bond of a dehydromorpholine. The chiral ligand coordinates to the metal center and directs the approach of the substrate, leading to the formation of one enantiomer preferentially. For 2-substituted chiral morpholines, excellent enantioselectivities (up to 99% ee) have been achieved.[8][9]
Caption: Asymmetric hydrogenation of a dehydromorpholine.
Experimental Protocol
A typical procedure involves reacting the dehydromorpholine substrate with hydrogen gas in the presence of a catalytic amount of a chiral rhodium complex, such as one bearing a large bite angle bisphosphine ligand.[8] The reaction can be performed on a gram scale.[8]
Performance and Comparison
| Metric | Performance |
| Yield | Quantitative[8] |
| Enantiomeric Excess (ee) | Up to 99% for 2-substituted morpholines[8][9] |
| Scalability | Demonstrated on gram scale[8] |
| Key Advantages | High yields and enantioselectivities, atom-economical. |
| Key Disadvantages | Primarily demonstrated for 2-substituted morpholines; synthesis of the dehydromorpholine precursor is required. |
Electrophile-Induced Cyclization of N-allyl-β-aminoalcohols
This method provides a route to chiral morpholines through the cyclization of optically pure N-allyl-β-aminoalcohols, induced by an electrophile such as bromine.[10]
Workflow and Mechanism
The reaction proceeds via the attack of the double bond on the electrophile (e.g., Br₂), forming a bromonium ion intermediate. The hydroxyl group then acts as an intramolecular nucleophile, attacking the intermediate to form the morpholine ring. The stereochemistry of the starting amino alcohol dictates the stereochemistry of the final product.
Caption: Electrophile-induced cyclization of an N-allyl-β-aminoalcohol.
Experimental Protocol
A solution of bromine in dichloromethane is added dropwise to the N-allyl-β-aminoalcohol at low temperature (-78 °C). The reaction is then quenched with an aqueous solution of sodium carbonate.[10]
Performance and Comparison
| Metric | Performance |
| Diastereomeric Excess (de) | 100% de at 60% conversion[10] |
| Yield | 50% isolated yield of a single diastereomer after 5 minutes (for an electron-rich substrate)[10] |
| Key Advantages | Utilizes readily available chiral starting materials. |
| Key Disadvantages | Formation of diastereomeric mixtures upon complete conversion, requires stoichiometric bromine. |
Summary and Outlook
The choice of synthetic route for enantiomerically pure morpholin-3-ylmethanol is contingent upon several factors, including the desired scale of production, cost considerations, and the availability of starting materials and specialized equipment.
-
For high enantioselectivity and operational simplicity on a laboratory to moderate scale, the tandem catalytic asymmetric synthesis offers a compelling one-pot solution.
-
When prioritizing green chemistry principles and cost-effectiveness for large-scale production, the synthesis from 1,2-amino alcohols and ethylene sulfate is a highly attractive option, provided the chiral amino alcohol is readily accessible.
-
For industrial-scale manufacturing where high efficiency and enantiopurity are paramount, biocatalysis using imine reductases represents the state-of-the-art, albeit with the initial investment in enzyme development.
-
Asymmetric hydrogenation and electrophile-induced cyclization provide valuable alternative strategies, particularly when specific substitution patterns are desired.
Future research will likely focus on the development of even more efficient and sustainable catalytic systems, including the expansion of the biocatalytic toolbox and the discovery of novel green reagents and reaction media. The continued innovation in asymmetric synthesis will undoubtedly facilitate the discovery and development of next-generation pharmaceuticals incorporating the chiral morpholin-3-ylmethanol scaffold.
References
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalysis enabled enantioselective synthesis of (S)-3-(4-(Trifluoromethyl)phenyl)morpholine - American Chemical Society [acs.digitellinc.com]
- 7. An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. banglajol.info [banglajol.info]
A Senior Application Scientist's Guide to Spectroscopic Data Interpretation for Synthesized Morpholine Compounds
For Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its advantageous physicochemical properties and its presence in numerous approved drugs.[1] As a privileged structure, its correct identification and characterization are paramount. This guide provides an in-depth, comparative analysis of the spectroscopic techniques essential for the structural elucidation of novel morpholine derivatives. We will move beyond rote data reporting to explain the why behind the spectral features, empowering you to interpret your data with confidence.
The Spectroscopic Toolkit: A Triad of Structural Insight
The structural confirmation of synthesized morpholine compounds relies on a powerful triad of spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each method provides a unique piece of the structural puzzle. NMR reveals the carbon-hydrogen framework and connectivity, IR identifies key functional groups, and MS determines the molecular weight and elemental composition.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. For morpholine derivatives, both ¹H and ¹³C NMR provide critical information. The morpholine ring typically adopts a chair conformation at room temperature, leading to distinct signals for its protons and carbons.[2][3][4]
¹H NMR Spectral Analysis: Probing the Proton Environment
The proton NMR spectrum of a morpholine derivative offers a wealth of structural detail. The protons on the carbons adjacent to the electronegative oxygen atom (C2-H and C6-H) are deshielded and thus appear at a lower field (higher ppm) than the protons next to the nitrogen atom (C3-H and C5-H).[2]
-
C2-H & C6-H (O-CH₂): Typically resonate around ~3.7-3.9 ppm .
-
C3-H & C5-H (N-CH₂): Generally found further upfield, around ~2.8-3.1 ppm .
The Influence of N-Substitution:
The substituent on the nitrogen atom is a major determinant of the chemical shifts of the adjacent methylene protons (H-3 and H-5).
-
Electron-Withdrawing Groups (EWGs): Groups like acyl or sulfonyl pull electron density away from the nitrogen, deshielding the adjacent protons and causing a downfield shift (to a higher ppm value).[2]
-
Electron-Donating Groups (EDGs): Alkyl groups, for instance, increase electron density around the nitrogen, shielding the adjacent protons and resulting in an upfield shift (to a lower ppm value).[2]
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
Complementing the ¹H NMR, the ¹³C spectrum reveals the carbon framework. An unsubstituted morpholine ring, due to its symmetry, shows only two signals.
-
C2 & C6 (O-CH₂): Deshielded by the oxygen, these carbons typically resonate around ~67-68 ppm .[2][5]
-
C3 & C5 (N-CH₂): These carbons are found more upfield, generally in the ~45-48 ppm region.[2][5]
Similar to proton spectra, N-substitution significantly affects the chemical shifts of the C3 and C5 carbons.
| Compound | Substituent Type | H-2, H-6 (ppm) | H-3, H-5 (ppm) | C-2, C-6 (ppm) | C-3, C-5 (ppm) |
| Morpholine | (Unsubstituted) | ~3.67 | ~2.86 | ~67.8 | ~46.2 |
| 4-Phenylmorpholine | Aromatic (EWG-like) | ~3.8 | ~3.1 | ~67.0 | ~49.5 |
| 4-Acetylmorpholine | Acyl (Strong EWG) | ~3.6 | ~3.5 | ~66.7 | ~45.9 |
| 4-Methylmorpholine | Alkyl (EDG) | ~3.7 | ~2.4 | ~67.5 | ~55.2 |
| Data is approximate and can vary based on solvent and experimental conditions.[2] |
Advanced NMR: 2D Techniques for Unambiguous Assignments
For complex or novel morpholine derivatives, 1D NMR spectra may not be sufficient for a complete structural assignment due to signal overlap. In these cases, 2D NMR techniques are indispensable.[6][7][8]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). A cross-peak between two proton signals in a COSY spectrum confirms they are neighbors in the molecule.[4][9]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon signals of the atoms they are directly attached to. This is essential for definitively assigning which protons belong to which carbons.[6][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments and confirming the connectivity across heteroatoms.[3][6]
Caption: Workflow for structural elucidation using NMR techniques.
Part 2: Infrared (IR) Spectroscopy - Identifying the Key Players
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[11] For morpholine derivatives, IR is particularly useful for confirming the presence of the core structural features and the nature of any substituents.
Characteristic Morpholine Ring Vibrations:
-
C-O-C Stretch: The ether linkage of the morpholine ring gives rise to a strong, characteristic absorption band typically found in the 1115-1070 cm⁻¹ region.
-
C-N-C Stretch: The tertiary amine stretch appears in the 1140-1130 cm⁻¹ range.
-
C-H Stretch: The methylene (CH₂) groups of the ring show stretching vibrations in the 2950-2800 cm⁻¹ region.[12]
Comparative IR Data for N-Substituted Morpholines:
The N-substituent dramatically influences the IR spectrum, providing clear evidence of its identity.
| Compound | Key Substituent Band | Wavenumber (cm⁻¹) | Interpretation |
| Morpholine | N-H Stretch | ~3300 (broad) | Secondary amine hydrogen bonding. |
| 4-Phenylmorpholine | Aromatic C=C Stretch | 1600-1585 & 1500-1400 | Presence of the benzene ring.[11] |
| 4-Acetylmorpholine | Amide C=O Stretch | ~1640 (strong) | Carbonyl group of the N-acetyl substituent. |
Part 3: Mass Spectrometry (MS) - The Final Verification
Mass spectrometry provides the molecular weight of the synthesized compound and, through fragmentation patterns, offers additional structural confirmation.[13] High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.
Fragmentation Patterns of the Morpholine Ring:
When a morpholine molecule is ionized in the mass spectrometer, the resulting molecular ion (M+) can break apart into smaller, charged fragments.[13][14] The pattern of these fragments is often predictable and serves as a structural fingerprint.
A common fragmentation pathway for N-substituted morpholines involves the cleavage of the bonds adjacent to the nitrogen atom, or cleavage alpha to the oxygen atom. For example, a characteristic fragment for many morpholine compounds is the loss of a C₂H₄O fragment.
Caption: Common fragmentation pathways for N-substituted morpholines.
Experimental Protocols
Standard Sample Preparation for NMR Spectroscopy
A self-validating protocol ensures reproducibility and accuracy.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified morpholine derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[2]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to the vial.[2] Deuterated solvents are essential to avoid overwhelming solvent signals in the ¹H NMR spectrum.[2]
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved.[2]
-
Transfer: Using a clean Pasteur pipette, transfer the clear solution into a high-quality 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS provides a reference signal at 0.00 ppm.[2]
Conclusion: A Synergistic Approach
The robust characterization of synthesized morpholine compounds is not achieved by a single technique but by the synergistic interpretation of data from NMR, IR, and MS. By understanding the fundamental principles behind each spectroscopic method and recognizing the characteristic spectral patterns of the morpholine scaffold, researchers can confidently elucidate and compare their novel compounds. This guide serves as a foundational framework, encouraging a deeper, mechanism-based approach to data interpretation that upholds the highest standards of scientific integrity.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. acdlabs.com [acdlabs.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
- 12. researchgate.net [researchgate.net]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. scienceready.com.au [scienceready.com.au]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (S)-morpholin-3-ylmethanol hydrochloride
In the fast-paced environment of drug discovery and development, the meticulous management of chemical reagents is paramount, not only for the integrity of research but also for the safety of laboratory personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of (S)-morpholin-3-ylmethanol hydrochloride, a common building block in medicinal chemistry. Our objective is to equip researchers, scientists, and drug development professionals with the necessary information to handle and dispose of this compound responsibly, ensuring a safe and compliant laboratory operation.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the chemical's hazards is essential. This compound (CAS No. 218594-79-7) is classified with the following hazards according to the Globally Harmonized System (GHS)[1][2]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1][2].
Given these hazards, direct contact should be minimized, and appropriate personal protective equipment (PPE) must be worn at all times. The primary risks associated with improper disposal include contamination of water systems, potential harm to aquatic life, and accidental exposure to personnel handling waste streams.
The Cardinal Rules of Chemical Waste Management
The disposal of any laboratory chemical is governed by a set of core principles that ensure safety and regulatory compliance. These principles form the foundation of the detailed procedures that follow.
-
Identification and Classification: All chemical waste must be accurately identified and classified based on its hazards[3][4]. This compound is classified as a hazardous waste.
-
Segregation: Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions[4][5].
-
Containment: Waste must be stored in appropriate, sealed, and clearly labeled containers[6][7].
-
Professional Disposal: All hazardous waste must be handed over to a licensed professional disposal service[3]. Under no circumstances should this chemical be disposed of down the drain or in regular trash[8][9].
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the safe disposal of this compound, from the research bench to final collection.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Safety Goggles: To protect against splashes that can cause serious eye irritation[10].
-
Chemical-Resistant Gloves: To prevent skin irritation upon contact[11].
-
Laboratory Coat: To protect from contamination of personal clothing.
Waste Segregation: A Critical Step
This compound is a hydrochloride salt of an amino alcohol. Due to its chemical nature, it is crucial to segregate it from the following:
-
Strong Bases: Mixing with strong bases could liberate the free base, morpholine, which is corrosive and flammable.
-
Strong Oxidizing Agents: To prevent potentially vigorous and exothermic reactions.
-
Strong Acids: While it is a hydrochloride salt, mixing with stronger acids could lead to unforeseen reactions.
This compound should be collected in a designated hazardous waste container for non-halogenated organic waste.
Waste Container Management
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) containers are a suitable choice.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste"[4][5]. The label should also include:
-
The full chemical name: "this compound" (no abbreviations).
-
The date when waste was first added to the container.
-
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
-
-
Accumulation: Keep the waste container closed at all times, except when adding waste[6][8]. Store the container in a designated satellite accumulation area (SAA) within the laboratory, away from general work areas[9].
Disposal of Contaminated Materials
-
Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent (e.g., water or methanol)[5]. The first rinsate must be collected and disposed of as hazardous waste[6]. Subsequent rinses can be managed according to institutional guidelines. After thorough rinsing and drying, the container can be disposed of as non-hazardous waste, with the label defaced[8][12].
-
Contaminated Labware and PPE: Glassware, plasticware, and disposable gloves contaminated with this compound should be placed in a designated solid hazardous waste container[5].
Emergency Procedures for Spills and Exposures
In the event of an accidental spill or exposure, immediate and appropriate action is critical.
| Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[1][10]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1][10]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation occurs[10]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[1]. |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can minimize risks, ensure regulatory compliance, and contribute to a safer research environment. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. fishersci.com [fishersci.com]
- 11. northmetal.net [northmetal.net]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-morpholin-3-ylmethanol hydrochloride
This document provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of (S)-morpholin-3-ylmethanol hydrochloride (CAS No. 218594-79-7). As drug development professionals, our primary responsibility is to mitigate risk, not just in our results, but in our processes. This guide moves beyond a simple checklist to instill a deep, causal understanding of why specific protective measures are imperative, ensuring a self-validating system of safety for you and your team.
Foundational Hazard Assessment: Understanding the Risks
This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1][2] A comprehensive understanding of these hazards is the logical starting point for any risk mitigation strategy.
-
H302: Harmful if swallowed: Points to significant oral toxicity.
-
H315: Causes skin irritation: Indicates the potential for localized skin damage upon contact.[1][2]
-
H319: Causes serious eye irritation: This compound can cause significant, potentially damaging, irritation to the eyes.[1][2]
-
H335: May cause respiratory irritation: As a powder, airborne particles pose a direct threat to the respiratory system.[1][2]
These classifications identify the primary routes of exposure—inhalation, skin contact, eye contact, and ingestion—and form the basis for selecting appropriate protective barriers.
Core PPE Requirements: A Task-Based Approach
The level of required PPE is directly proportional to the risk of exposure associated with a specific task. The following table outlines the minimum required PPE and engineering controls for common laboratory operations involving this compound.
| Task | Required Engineering Control | Minimum Personal Protective Equipment (PPE) |
| Weighing & Transfer of Solid | Chemical Fume Hood or Ventilated Balance Enclosure[5] | • Double Nitrile Gloves[6][7]• Chemical Splash Goggles[6]• Disposable Lab Gown (long-sleeved, cuffed)[6]• NIOSH-approved N95 Respirator[6][7] |
| Solution Preparation | Chemical Fume Hood[8][9] | • Nitrile Gloves[10][11]• Chemical Splash Goggles[6]• Disposable Lab Gown |
| General Handling (Closed System) | Well-Ventilated Laboratory | • Nitrile Gloves• Safety Glasses with Side Shields• Lab Coat |
| Spill Cleanup | N/A | • Double Nitrile Gloves• Chemical Splash Goggles & Face Shield[7]• Chemical-Resistant Gown/Apron• NIOSH-approved N95 Respirator |
PPE Selection & Workflow Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE. This logical workflow ensures that safety measures scale with the procedural risks.
Caption: PPE Selection Workflow Diagram.
Procedural Guide: Donning and Doffing PPE
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[12]
Donning Procedure (Putting On)
-
Gown/Lab Coat: Don the appropriate body protection first. Ensure it is fully fastened.
-
Respirator (if required): Perform a seal check to ensure a proper fit. This is mandatory when handling the powder outside of a contained system.[7]
-
Goggles/Face Shield: Position eye and face protection securely.
-
Gloves: Don gloves last. If double-gloving, pull the cuff of the outer glove over the cuff of the gown sleeve.
Doffing Procedure (Taking Off)
This process is designed to contain contaminants.
-
Outer Gloves (if used): Remove the first pair of gloves and dispose of them in a designated hazardous waste container.
-
Gown: Unfasten the gown and roll it away from the body, turning it inside out to contain any surface contamination. Dispose of it in the designated waste stream.
-
Goggles/Face Shield: Remove by handling the strap, avoiding contact with the front surface.
-
Respirator (if used): Remove by the straps without touching the front.
-
Inner Gloves: Remove the final pair of gloves, peeling them off inside-out.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[1][12]
Operational and Disposal Plan
Engineering Controls: The First Line of Defense
Always prioritize engineering controls over PPE.[8][9] All procedures that involve handling the solid powder or have the potential to generate aerosols must be performed within a certified chemical fume hood or a ventilated enclosure.[5] This captures contaminants at the source, providing the most effective layer of protection.
Emergency First Aid for Exposure
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Disposal of Contaminated Materials
All materials contaminated with this compound, including used PPE, weigh boats, and empty containers, must be treated as hazardous waste.[13][14]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, sealed hazardous waste container.
-
Labeling: Ensure the waste container is labeled with "Hazardous Waste" and lists the chemical constituents.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. Do not dispose of this material down the drain.[13][14]
By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you build a resilient culture of safety that protects your most valuable asset: your scientific team.
References
- 1. file.bldpharm.com [file.bldpharm.com]
- 2. 3(S)-Hydroxymethylmorpholine hydrochloride | C5H12ClNO2 | CID 44828781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ((3R)-morpholin-3-yl)methanol hydrochloride | C5H12ClNO2 | CID 42614246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 218594-79-7|this compound|BLD Pharm [bldpharm.com]
- 5. safety.duke.edu [safety.duke.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uwlax.edu [uwlax.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. benchchem.com [benchchem.com]
- 11. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
